molecular formula C4H2O4-2 B8557255 Butenedioate

Butenedioate

Katalognummer: B8557255
Molekulargewicht: 114.06 g/mol
InChI-Schlüssel: VZCYOOQTPOCHFL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butenedioate, with the molecular formula C4H2O4-2 and a molecular weight of 114.06 g/mol, is a dianion of significant interest in chemical and biochemical research . It is derived from butenedioic acid, which exists primarily as two geometric isomers: maleic acid (the Z- or cis- isomer) and fumaric acid (the E- or trans- isomer) . This structural difference dictates their distinct physical and chemical properties, making the this compound moiety a versatile building block. Fumarate, the trans-isomer, is a crucial intermediate in the citric acid cycle (Krebs cycle), the central metabolic pathway for energy production in aerobic organisms . In contemporary chemical science, this compound derivatives serve as key precursors and intermediates. A major application is in polymer science, where maleic anhydride (a derivative of maleic acid) and fumaric acid are raw materials for synthesizing unsaturated polyesters like poly(glycerol this compound) (PGB), which show promise in biomedical applications such as tissue engineering and drug delivery systems . These α,β-unsaturated polyesters can be further modified or cross-linked via reactions like Michael additions . Furthermore, butenedioates are valuable in organic synthesis. Maleate and fumarate esters act as dienophiles in Diels-Alder cycloaddition reactions, a fundamental method for constructing cyclic carbon frameworks . They also function as excellent Michael acceptors due to the electron-withdrawing effect of the carbonyl groups on the double bond, enabling conjugate addition reactions with various nucleophiles . This reactivity is exploited in the synthesis of more complex organic molecules and in the study of biological succination processes. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H2O4-2

Molekulargewicht

114.06 g/mol

IUPAC-Name

but-2-enedioate

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2

InChI-Schlüssel

VZCYOOQTPOCHFL-UHFFFAOYSA-L

Kanonische SMILES

C(=CC(=O)[O-])C(=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

butenedioate structure and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereoisomers of Butenedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the dianion of butenedioic acid, is a C4-dicarboxylic acid that plays a significant role in both industrial chemistry and biological systems. It exists as two stereoisomers: maleate, the cis isomer, and fumarate, the trans isomer.[1] The distinct spatial arrangement of their carboxyl groups around the carbon-carbon double bond gives rise to markedly different physical, chemical, and biological properties. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of these isomers, tailored for a technical audience.

Molecular Structure and Properties

The fundamental difference between maleate and fumarate lies in their geometry. In maleate, the two carboxyl groups are on the same side of the C=C double bond, leading to intramolecular hydrogen bonding. In contrast, the carboxyl groups in fumarate are on opposite sides, allowing for more efficient intermolecular interactions and a more stable, planar structure.[2]

Physicochemical Properties

The stereoisomerism of butenedioic acid has a profound impact on its physicochemical properties. Maleic acid is less stable than fumaric acid, as reflected in its higher heat of combustion.[1] The intramolecular hydrogen bonding in maleic acid reduces its intermolecular forces, resulting in a lower melting point and higher solubility in water compared to fumaric acid.[1][2]

PropertyMaleic Acid (cis-isomer)Fumaric Acid (trans-isomer)Reference(s)
Molar Mass 116.07 g/mol 116.07 g/mol
Melting Point 130-139 °C287 °C (sublimes)[2]
Solubility in Water 478.8 g/L (at 20 °C)7 g/L (at 25 °C)[2]
Heat of Combustion -1355 kJ/mol-1332.3 kJ/mol[1]
pKa1 1.93.03
pKa2 6.074.44
Structural Parameters

The precise bond lengths and angles of the this compound stereoisomers have been determined through theoretical calculations and experimental techniques such as X-ray crystallography. These parameters provide insight into the electronic structure and steric interactions within each molecule.

Note: The following table presents theoretically calculated bond lengths and angles. Experimental values may vary slightly.

ParameterMaleate (cis-isomer)Fumarate (trans-isomer)Reference(s)
C=C Bond Length ~1.34 Å~1.34 Å[3]
C-C Bond Length ~1.50 Å~1.50 Å[3]
C=O Bond Length ~1.22 Å~1.22 Å[3]
C-O Bond Length ~1.35 Å~1.35 Å[3]
O-H Bond Length ~0.97 Å~0.97 Å[3]
C=C-C Bond Angle ~123°~122°[3]
O=C-O Bond Angle ~120°~120°[3]
C-O-H Bond Angle ~107°~107°[3]

Experimental Protocols

Synthesis of Maleic Acid from Maleic Anhydride

Objective: To synthesize maleic acid via the hydrolysis of maleic anhydride.

Materials:

  • Maleic anhydride

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Place a measured amount of maleic anhydride into a beaker.

  • Add a calculated amount of deionized water to the beaker. The molar ratio of water to maleic anhydride should be in excess to ensure complete hydrolysis.

  • Heat the mixture gently on a hot plate with continuous stirring until all the maleic anhydride has dissolved.

  • Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool to room temperature.

  • Further cool the solution in an ice bath to induce crystallization of maleic acid.

  • Collect the maleic acid crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals in an oven at a temperature below the melting point of maleic acid (e.g., 80 °C).

  • Determine the yield and characterize the product by melting point and spectroscopy.

Isomerization of Maleic Acid to Fumaric Acid

Objective: To convert the less stable cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

  • Maleic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • In a round-bottom flask, dissolve a known mass of maleic acid in a minimal amount of deionized water.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Set up the apparatus for reflux and heat the mixture to boiling for a specified period (e.g., 30-60 minutes) with continuous stirring.

  • During the reflux, the less soluble fumaric acid will precipitate out of the solution.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated fumaric acid by vacuum filtration.

  • Wash the crystals with cold deionized water to remove any remaining maleic acid and HCl.

  • Dry the fumaric acid crystals in an oven.

  • Determine the yield and confirm the identity of the product by its high melting point (sublimation) and spectroscopic analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between maleate and fumarate due to their different chemical environments.

¹H NMR:

  • Maleate: The two vinyl protons are chemically equivalent and appear as a single peak.

  • Fumarate: The two vinyl protons are also chemically equivalent but resonate at a different chemical shift compared to maleate due to the different electronic environment.

¹³C NMR:

  • Maleate: Exhibits two distinct signals for the carboxyl carbon and the vinyl carbon.

  • Fumarate: Also shows two signals, but the chemical shifts will differ from those of maleate.

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Maleic Acid D₂O~6.3~132 (C=C), ~170 (C=O)
Fumaric Acid D₂O~6.5~135 (C=C), ~172 (C=O)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Significance and Pathways

Fumarate in the Krebs Cycle

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for the production of energy in aerobic organisms.

Krebs_Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) Malate L-Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Succinate ... (rest of cycle)

Figure 1. The role of fumarate in the Krebs Cycle.

Maleate as an Enzyme Inhibitor

Maleate can act as a competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate in the Krebs cycle. The structural similarity of maleate to the substrate succinate allows it to bind to the active site of SDH, thereby blocking the normal enzymatic reaction.

Enzyme_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Succinate Dehydrogenase (SDH) Product Fumarate Enzyme->Product catalyzes conversion Substrate Succinate Substrate->Enzyme binds to Enzyme_inhibited Succinate Dehydrogenase (SDH) No_Product No Fumarate Production Enzyme_inhibited->No_Product is blocked Inhibitor Maleate Inhibitor->Enzyme_inhibited binds to active site

Figure 2. Competitive inhibition of Succinate Dehydrogenase by Maleate.

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

Objective: To determine the inhibitory effect of maleate on the activity of succinate dehydrogenase.

Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

  • Mitochondrial preparation (as a source of SDH)

  • Succinate solution (substrate)

  • Maleate solutions of varying concentrations (inhibitor)

  • DCPIP solution

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and DCPIP in a cuvette.

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a constant temperature (e.g., 37 °C).

  • To measure the uninhibited reaction rate (V₀), add the succinate solution and immediately start monitoring the decrease in absorbance at 600 nm over time.

  • To measure the inhibited reaction rates (Vᵢ), repeat the assay with the addition of different concentrations of maleate to the reaction mixture before adding the substrate.

  • Calculate the initial reaction rates for each condition from the linear portion of the absorbance vs. time plots.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Kᵢ).[4][5]

Conclusion

The stereoisomers of this compound, maleate and fumarate, provide a classic example of how a subtle change in molecular geometry can lead to significant differences in physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for applications ranging from chemical synthesis to the design of enzyme inhibitors and the study of metabolic pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for the practical investigation of these important molecules.

References

Cis-Trans Isomerism of Butenedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioic acid presents a classic case of geometric isomerism, existing as two distinct diastereomers: the cis-isomer, maleic acid (or maleate), and the trans-isomer, fumaric acid (or fumarate). This technical guide provides an in-depth exploration of the cis-trans isomerism of butenedioate, detailing the profound impact of their spatial arrangements on their physicochemical properties, reactivity, biological functions, and applications in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for isomerization and analysis, and visualizes relevant biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to this compound Isomerism

Maleic acid and fumaric acid share the same chemical formula, C₄H₄O₄, but their differing spatial configurations of carboxyl groups around the carbon-carbon double bond lead to significant variations in their properties.[1][2] In maleic acid, the carboxyl groups are on the same side of the double bond (cis), while in fumaric acid, they are on opposite sides (trans).[2][3] This structural difference is fundamental to their distinct stability, solubility, acidity, and biological roles. Fumaric acid is thermodynamically more stable than maleic acid due to reduced steric hindrance and electrostatic repulsion between the carboxyl groups in its trans configuration.[1]

Physicochemical Properties of Maleate and Fumarate

The geometric constraints of the double bond directly influence the physical and chemical characteristics of maleate and fumarate. These differences are critical for their application in various fields, including drug formulation and chemical synthesis. A summary of their key quantitative properties is presented in Table 1.

Table 1: Quantitative Comparison of Maleic Acid and Fumaric Acid Properties

PropertyMaleic Acid (cis-isomer)Fumaric Acid (trans-isomer)Reference(s)
Molar Mass 116.072 g/mol 116.072 g/mol [4]
Melting Point 130-139 °C287 °C (sublimes)[1][5]
Solubility in Water 478.8 g/L at 20 °CSignificantly less soluble than maleic acid[4][5]
pKa1 1.90 - 1.923.02 - 3.053[1]
pKa2 6.07 - 6.3324.4 - 4.494[1]
Heat of Combustion -1355 to -1359.2 kJ/mol-1336.0 kJ/mol[1][4]
Enthalpy of Isomerization (Maleic to Fumaric) --22.7 kJ/mol[1]

The higher melting point and lower water solubility of fumaric acid are attributed to its ability to form more efficient intermolecular hydrogen bonds and pack more tightly in a crystal lattice.[1] Conversely, maleic acid's structure allows for intramolecular hydrogen bonding, which reduces its ability to form strong intermolecular bonds with neighboring molecules and with water, paradoxically leading to higher solubility.[5] Maleic acid is a stronger acid in its first dissociation because the resulting maleate monoanion is stabilized by intramolecular hydrogen bonding.[1]

Synthesis and Industrial Production

Maleic anhydride is the primary industrial precursor for both maleic and fumaric acids.[6][7] It is most commonly produced through the catalytic oxidation of n-butane using a vanadium pentoxide (V₂O₅) catalyst at high temperatures.[6]

The hydrolysis of maleic anhydride yields maleic acid. Fumaric acid is then predominantly produced through the isomerization of maleic acid.

Isomerization of Maleate to Fumarate

The conversion of the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a key industrial process. This isomerization can be achieved through several methods, including thermal, acid-catalyzed, and radical-initiated pathways.

Experimental Protocols for Isomerization

This method is commonly used in laboratory settings. The reversible addition of a proton (H⁺) to the double bond allows for free rotation around the central C-C single bond, leading to the formation of the more stable fumaric acid.[4]

  • Objective: To convert maleic acid to fumaric acid using hydrochloric acid as a catalyst.

  • Materials:

    • Maleic acid (10 g)

    • Warm water (10 ml)

    • Concentrated hydrochloric acid (20 ml)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • Dissolve 10 g of maleic acid in 10 ml of warm water in a round-bottom flask.[8]

    • Add 20 ml of concentrated hydrochloric acid to the solution.[8]

    • Attach a reflux condenser and gently reflux the mixture for 30 minutes.[8]

    • Crystals of fumaric acid will begin to precipitate from the hot solution.[8]

    • Allow the mixture to cool to room temperature.

    • Filter the precipitated fumaric acid using a Buchner funnel.

    • Wash the crystals with cold water to remove any remaining acid.

    • Recrystallize the product from hot 1M hydrochloric acid for purification.[8]

    • Dry the purified fumaric acid and determine the yield and melting point (expected: 286-287 °C in a sealed capillary).[8]

Thiourea is an effective catalyst for the isomerization of maleic acid to fumaric acid.[9]

  • Objective: To investigate the kinetics of thiourea-catalyzed isomerization of maleic acid.

  • Materials:

    • Maleic acid

    • Thiourea

    • Methanol (solvent)

    • Automated reactor with temperature and stirring control

    • Analytical instrumentation (e.g., ATR-FTIR or HPLC)

  • Procedure:

    • Prepare a stock solution of maleic acid in methanol (e.g., 0.502 mol/L).[9]

    • In a temperature-controlled reactor, add a defined volume of the maleic acid solution.

    • Initiate the reaction by adding a specific molar percentage of thiourea (e.g., 1-20% relative to maleic acid).[9]

    • Maintain constant temperature (e.g., 20-60 °C) and stirring speed.[9]

    • Monitor the reaction progress over time by taking aliquots and analyzing the concentrations of maleic and fumaric acid using a suitable analytical technique.[1]

    • Vary the catalyst concentration and temperature to study the reaction kinetics.

Analytical Techniques for Differentiation

Distinguishing between maleate and fumarate is crucial for quality control and research. Several analytical techniques can effectively differentiate these isomers.

Table 2: Analytical Methods for Differentiating Maleate and Fumarate

TechniquePrinciple of DifferentiationKey Differentiating Feature(s)Reference(s)
¹H NMR Spectroscopy Difference in the coupling constant (J) between the vinylic protons.Maleate (cis): J = 6-12 Hz; Fumarate (trans): J = 12-18 Hz.[10]
Infrared (IR) Spectroscopy Differences in vibrational modes due to symmetry.Fumarate (trans) often shows a strong band around 980 cm⁻¹ due to the C-H out-of-plane bend, which is absent in the cis-isomer.-
High-Performance Liquid Chromatography (HPLC) Differential partitioning between the stationary and mobile phases.Can be baseline separated using appropriate column and mobile phase conditions (e.g., reverse-phase C18 column with an acidic aqueous-organic mobile phase).[1][11]
Capillary Electrophoresis (CE) Differences in electrophoretic mobility.Separation can be achieved in an electrolyte solution at a specific pH.[11]
X-ray Crystallography Determination of the three-dimensional arrangement of atoms in a crystal.Provides definitive structural confirmation of the cis or trans configuration.[4]

Biological Significance and Role in Drug Development

Fumarate in Cellular Metabolism

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms.[12][13] It is formed from the oxidation of succinate by the enzyme succinate dehydrogenase and is subsequently hydrated to malate by fumarate hydratase.[13][14]

Krebs_Cycle_Fumarate Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Malate Malate Fumarate->Malate Fumarate Hydratase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase

Caption: Role of Fumarate in the Citric Acid Cycle.

Therapeutic Applications of Fumarates

Esters of fumaric acid, particularly dimethyl fumarate (DMF) and monomethyl fumarate (MMF), have demonstrated significant therapeutic effects and are used in the treatment of autoimmune diseases like psoriasis and relapsing-remitting multiple sclerosis (MS).[15][16] The proposed mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which plays a crucial role in the cellular response to oxidative stress.[17][18]

Fumarate_Therapeutic_Action cluster_cell Cell DMF Dimethyl Fumarate (DMF) (extracellular) MMF Monomethyl Fumarate (MMF) (intracellular) DMF->MMF Hydrolysis (Esterases) Keap1 Keap1 MMF->Keap1 Modifies Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Keap1->Nrf2 Sequesters & Degrades Nrf2 (inactivated by MMF) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Therapeutic_Effect Anti-inflammatory & Cytoprotective Effects Antioxidant_Genes->Therapeutic_Effect

Caption: Proposed Mechanism of Action for Dimethyl Fumarate.

Maleate in Drug Formulations

Maleate is frequently used to form salts with basic drugs, a common strategy to improve their solubility and stability.[19][20] However, the chemical reactivity of the maleate moiety can sometimes lead to undesirable interactions within a formulation. For instance, amlodipine maleate was found to be unsuitable for development because maleic acid catalyzed a degradation reaction of the active pharmaceutical ingredient.[20] Furthermore, the microenvironmental pH of a solid dosage form can influence the stability of a maleate salt, potentially causing it to convert back to the free base.[21] Careful formulation design, such as the addition of acidifiers like citric acid, can mitigate these stability issues.[21]

Conclusion

The cis-trans isomerism of this compound provides a compelling example of how molecular geometry dictates chemical and biological identity. The distinct properties of maleate and fumarate have led to their diverse and specialized applications, from a central role in metabolism and as a therapeutic agent for fumarate, to a widely used salt-former in drug formulations for maleate. A thorough understanding of their respective characteristics, as detailed in this guide, is essential for researchers and professionals working in chemical synthesis, metabolic research, and pharmaceutical development. The provided data, protocols, and visualizations serve as a foundational resource to inform and guide future scientific and developmental endeavors involving these fundamental organic acids.

References

Fumarate vs. Maleate: An In-depth Technical Guide to Their Chemical Properties and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumaric acid and maleic acid are geometric isomers (cis-trans isomers) of butenedioic acid that, despite their deceptively simple structural difference, exhibit a vast divergence in their chemical, physical, and biological properties. This distinction is of paramount importance in the pharmaceutical industry, where they are frequently employed as counter-ions to form salts of active pharmaceutical ingredients (APIs). The choice between a fumarate or a maleate salt can significantly impact a drug's stability, solubility, dissolution rate, and even its safety profile. This technical guide provides a comprehensive comparison of their core chemical properties, details the experimental protocols used for their characterization, and explores their differing roles in biological systems, offering a critical resource for formulation scientists and drug developers.

Core Chemical and Physical Properties: A Tale of Two Isomers

The fundamental difference between fumarate and maleate lies in their geometry. Fumaric acid is the trans-isomer, with the carboxylic acid groups on opposite sides of the carbon-carbon double bond. Maleic acid is the cis-isomer, with the carboxyl groups on the same side. This structural variance dictates their intermolecular and intramolecular bonding capabilities, profoundly influencing their physicochemical properties.

Steric Hindrance and Molecular Packing

The trans configuration of fumaric acid allows for more efficient molecular packing in the crystal lattice, leading to stronger intermolecular forces. In contrast, the cis configuration of maleic acid introduces steric hindrance, preventing close packing. This is directly reflected in their melting points and densities.

Acidity and Intramolecular Hydrogen Bonding

A key differentiator is their acidity, quantified by their pKa values. Maleic acid's first dissociation yields a conjugate base (maleate monoanion) that is uniquely stabilized by a strong intramolecular hydrogen bond between the remaining protonated carboxyl group and the newly formed carboxylate.[1] This makes the first proton significantly more acidic (lower pKa₁) than that of fumaric acid.

However, this same hydrogen bond makes the second deprotonation of maleate more difficult, as energy is required to break it. Consequently, maleic acid's second pKa (pKa₂) is much higher than fumaric acid's. Fumaric acid, unable to form this intramolecular bond, exhibits a more conventional separation between its pKa values.[1][2][3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative differences between fumaric acid and maleic acid.

Table 1: General Chemical Properties

PropertyFumaric AcidMaleic Acid
IUPAC Name (E)-But-2-enedioic acid(Z)-But-2-enedioic acid
Chemical Formula C₄H₄O₄C₄H₄O₄
Molar Mass 116.07 g/mol 116.07 g/mol
Structure Fumaric Acid StructureMaleic Acid Structure
Appearance White crystalline solidWhite crystalline solid

Table 2: Comparative Physicochemical Data

PropertyFumaric AcidMaleic AcidRationale for Difference
Melting Point 287 °C (sublimes)[4]135 °CMore efficient crystal packing in the trans-isomer leads to stronger intermolecular forces.[2]
pKa₁ ~3.03[1]~1.92[1]Intramolecular H-bonding stabilizes the monoanion of maleate, favoring the first dissociation.
pKa₂ ~4.44[1]~6.23[1]Energy is required to break the intramolecular H-bond in the maleate monoanion for the second dissociation.
Water Solubility 0.63 g/100 mL (25 °C)78 g/100 mL (25 °C)The cis structure and intramolecular H-bonding of maleic acid allow for stronger interactions with polar water molecules.
Hygroscopicity LowModerate to HighFumarate salts are often preferred for their lower hygroscopicity and better solid-state stability.[5]

Implications in Drug Development

The selection of a salt form is a critical step in preformulation, aiming to optimize the properties of an API. Both fumarate and maleate are common choices, but their inherent differences lead to distinct advantages and disadvantages.[6][7]

Fumarate Salts: The Stability Champion

Fumarate is often chosen for its ability to form stable, crystalline, and less hygroscopic salts.[5] Its rigid, planar structure facilitates the formation of robust crystal lattices. This often translates to better chemical and physical stability in the final dosage form.[5] However, the lower aqueous solubility of fumaric acid can sometimes lead to salts with lower dissolution rates compared to their maleate counterparts, though this is not a universal rule.[8][9]

Maleate Salts: Solubility and a Stability Caveat

Maleate's higher intrinsic aqueous solubility can be advantageous for enhancing the dissolution of poorly soluble basic drugs.[7] However, maleate salts can be more challenging to crystallize, sometimes forming solvates or less stable anhydrous forms.[5][10] A significant concern with maleate is its potential for chemical reactivity. The double bond in maleic acid can act as a Michael acceptor, leading to the degradation of certain APIs via Michael addition, as famously observed with amlodipine.[6][11] Furthermore, the lower microenvironmental pH created by the stronger maleic acid can accelerate the degradation of pH-sensitive compounds.[5][10]

Table 3: Fumarate vs. Maleate as Pharmaceutical Counter-Ions

FeatureFumarate SaltsMaleate Salts
Typical Advantage High crystallinity, thermal stability, low hygroscopicity.[5]Can improve aqueous solubility and dissolution rates.[7]
Typical Disadvantage May have lower solubility compared to maleate salts.[8]Potential for chemical instability (Michael addition), higher hygroscopicity, can be harder to crystallize.[5][6]
Case Study Example The fumarate salt of AZD5329 was selected for its reproducible crystallization and acceptable hygroscopicity.[5][10]The maleate salt of amlodipine was found to be unstable, leading to the formation of a degradation product.[6][11]

Biological Roles and Toxicological Profiles

Beyond their roles as inert counter-ions, fumarate and maleate have distinct and significant biological activities.

Fumarate: A Central Metabolite and Signaling Molecule

Fumarate is a key intermediate in the mitochondrial Krebs (TCA) cycle, where it is reversibly hydrated to L-malate by the enzyme fumarate hydratase (FH).[12] This cycle is central to cellular energy production.[13] Dysregulation of fumarate metabolism has profound consequences. Genetic mutations leading to FH deficiency cause intracellular fumarate to accumulate, which has been identified as an "oncometabolite."[14] High levels of fumarate competitively inhibit 2-oxoglutarate-dependent oxygenases, including hypoxia-inducible factor (HIF) hydroxylases, leading to the stabilization of HIF-1α and the promotion of a pseudohypoxic state that can drive tumorigenesis.[14] Fumarate also plays a role in the DNA damage response.[15]

Fumarate_Signaling_Pathways cluster_krebs Normal Metabolism (Krebs Cycle) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH

Maleate: A Known Nephrotoxin

Maleate is not a natural human metabolite and is recognized for its nephrotoxic effects, particularly on the proximal tubular cells of the kidney.[16][17] It is taken up by organic anion transporters (OATs) and subsequently disrupts mitochondrial function.[16] The proposed mechanism involves the depletion of coenzyme A, leading to severe ATP depletion and oxidative stress, which mimics aspects of ischemic injury.[16][17] This toxicity is a significant consideration in drug development, and the use of maleate salts requires careful toxicological assessment.[9]

Maleate_Toxicity_Pathway cluster_cell Intracellular Events Maleate Maleate OAT Organic Anion Transporters (OATs) Maleate->OAT Uptake CoA_Depletion Coenzyme A Depletion OAT->CoA_Depletion Proximal_Tubule Proximal Tubule Cell Mito_Inhibition Mitochondrial Inhibition CoA_Depletion->Mito_Inhibition ATP_Depletion ATP Depletion Mito_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress Mito_Inhibition->Oxidative_Stress Cell_Injury Cell Injury / Death ATP_Depletion->Cell_Injury Oxidative_Stress->Cell_Injury

Experimental Protocols for Characterization

A thorough characterization of fumarate and maleate salts is essential to ensure the quality, stability, and performance of a drug product. The following sections detail the methodologies for key analytical techniques.

Salt_Characterization_Workflow start API + Counter-ion (Fumarate or Maleate) salt_formation Salt Formation (Crystallization) start->salt_formation initial_char Initial Characterization salt_formation->initial_char xrd Powder X-Ray Diffraction (PXRD) (Phase ID, Crystallinity) initial_char->xrd Solid Form dsc Differential Scanning Calorimetry (DSC) (Melting Point, Purity, Polymorphs) initial_char->dsc Thermal Properties nmr NMR Spectroscopy (Structural Confirmation, Stoichiometry) initial_char->nmr Structure adv_char Advanced Characterization xrd->adv_char dsc->adv_char nmr->adv_char hygro Hygroscopicity (DVS) adv_char->hygro solubility Solubility / Dissolution Studies adv_char->solubility stability Stability Studies (Forced Degradation) adv_char->stability final Select Optimal Salt Form hygro->final solubility->final stability->final

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, determine the salt stoichiometry (API:counter-ion ratio), and assess purity.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the salt sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.[18] For quantitative analysis (qNMR), a certified internal standard is added. The solution is transferred to an NMR tube.[19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay (D1, typically 5x the longest T₁ for quantitative work), and number of scans.[20]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.

  • Data Analysis:

    • Structural Confirmation: Chemical shifts and coupling constants of the API and the counter-ion are compared to reference spectra. For fumarate, a single peak for the two equivalent vinyl protons is expected around 6.5 ppm. For maleate, the corresponding peak appears around 6.2-6.3 ppm.

    • Stoichiometry: The integral ratio of a well-resolved, non-exchangeable proton signal from the API to the vinyl proton signal of the counter-ion is calculated to determine the molar ratio.

X-ray Crystallography / Powder X-ray Diffraction (PXRD)

Objective: To determine the three-dimensional crystal structure (single-crystal XRD) or to identify the solid-state form, assess crystallinity, and detect polymorphism (PXRD).[5]

Methodology:

  • Sample Preparation:

    • Single-Crystal XRD: High-quality single crystals are required. These are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[21][22][23] The choice of solvent system is critical and often determined through screening.[21] The crystal is mounted on a goniometer, often in paratone oil to prevent degradation.[24]

    • PXRD: A fine powder of the bulk material is gently packed into a sample holder.

  • Instrumentation:

    • Single-Crystal XRD: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.

    • PXRD: A powder X-ray diffractometer.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Data Analysis:

    • Single-Crystal XRD: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

    • PXRD: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for a specific crystalline form. It is used to confirm the solid phase, distinguish between polymorphs, and assess the degree of crystallinity versus amorphous content.[25]

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of the salt, including melting point, enthalpy of fusion, glass transitions, and to detect polymorphic transitions or desolvation events.[11][26]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.[27] The pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter.[28]

  • Data Acquisition: The sample and reference pans are heated (or cooled) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[27] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[26]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Melting: An endothermic peak indicates melting. The onset temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A sharp peak generally indicates high purity.[11]

    • Polymorphism: Different polymorphs will have different melting points. The thermogram may also show solid-solid phase transitions prior to melting.[29]

    • Glass Transition (Tg): Amorphous material will show a step-like change in the baseline, indicating a glass transition.

    • Desolvation: The loss of solvent from a solvate will appear as a broad or sharp endothermic peak.

Conclusion

While fumarate and maleate are simple geometric isomers, their chemical properties diverge significantly, with critical consequences for drug development. Fumarate is generally favored for creating robust, stable, and non-hygroscopic crystalline salts, making it a reliable choice for ensuring the long-term stability of a solid dosage form. Maleate, while offering potential advantages in solubility, carries inherent risks of chemical instability and potential toxicity that must be carefully evaluated on a case-by-case basis. A comprehensive understanding of their distinct physicochemical profiles, coupled with rigorous experimental characterization using techniques such as NMR, XRD, and DSC, is essential for any scientist aiming to make an informed and rational decision in pharmaceutical salt selection.

References

Butenedioate as a Signaling Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Butenedioate, existing in biological systems predominantly as its trans-isomer fumarate, has emerged from its canonical role as a mere metabolic intermediate in the Krebs cycle to a critical signaling molecule. Aberrant accumulation of fumarate, primarily due to mutations in the gene encoding fumarate hydratase (FH), is a hallmark of certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[1][2][3][4][5] This oncometabolite exerts its signaling function through two primary mechanisms: competitive inhibition of α-ketoglutarate-dependent dioxygenases and non-enzymatic, covalent modification of protein cysteine residues in a process termed "succination".[6][7][8][9] These actions dysregulate critical cellular pathways, including hypoxia response, antioxidant defenses, and epigenetic landscapes, thereby promoting tumorigenesis. This technical guide provides an in-depth overview of the core signaling pathways modulated by fumarate, presents key quantitative data, and details relevant experimental protocols to facilitate further research in this expanding field.

Introduction: Fumarate as an Oncometabolite

Butenedioic acid exists as two geometric isomers: maleic acid (cis) and fumaric acid (trans). In biological systems, the conjugate base of fumaric acid, fumarate, is the relevant isomer. It is a central component of the tricarboxylic acid (TCA) cycle, where it is reversibly hydrated to L-malate by the enzyme fumarate hydratase (FH).[1]

The discovery that germline mutations in the FH gene act as a tumor suppressor has redefined fumarate as an "oncometabolite".[1][2] Loss of FH function leads to a significant intracellular and extracellular accumulation of fumarate.[1][3] This buildup is the primary driver of its signaling activities, which are implicated in a variety of pathologies, from cancer to metabolic and cardiovascular diseases.[1][10] Fumarate's signaling capabilities stem from its chemical properties: its structural similarity to α-ketoglutarate (α-KG) and its electrophilic nature, which allows it to react with nucleophilic cysteine residues on proteins.[6][8][11]

Core Signaling Pathways Modulated by Fumarate

Fumarate's signaling effects are pleiotropic, impacting numerous cellular processes. The two most well-characterized mechanisms are detailed below.

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Fumarate is structurally similar to α-ketoglutarate and can act as a competitive inhibitor for a large family of α-KG-dependent dioxygenases.[8][12] These enzymes are critical for cellular homeostasis and are involved in processes ranging from hypoxia sensing to epigenetic regulation.

Under normal oxygen levels (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7][13]

In FH-deficient cells, the accumulation of fumarate competitively inhibits PHDs.[6][7][14] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of oxygen—a state termed "pseudohypoxia".[14] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose transport (e.g., GLUT1), and glycolysis, thereby promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.[2][6]

HIF_Pathway cluster_normoxia Normoxia (FH-Active) cluster_pseudohypoxia Pseudohypoxia (FH-Deficient) Fumarate_N Fumarate (Low) PHDs Prolyl Hydroxylases (PHDs) aKG α-KG aKG->PHDs Co-substrate HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHDs VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Fumarate_H Fumarate (High) PHDs_I Prolyl Hydroxylases (PHDs) Fumarate_H->PHDs_I Competitive Inhibition HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Accumulation & Translocation HIF1a_active Active HIF-1α Complex TargetGenes Target Genes (VEGF, GLUT1) HIF1a_active->TargetGenes Transcription

Caption: Fumarate-induced HIF-1α stabilization pathway.

Fumarate also inhibits other α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[8][12] Inhibition of these enzymes by fumarate can lead to widespread epigenetic alterations, such as histone and DNA hypermethylation, which contribute to changes in gene expression that favor tumorigenesis.[8][12][15]

Covalent Modification of Proteins: Succination

Fumarate is an electrophile that can react non-enzymatically with the nucleophilic thiol groups of cysteine residues in proteins via a Michael addition reaction.[6][11] This irreversible post-translational modification is termed "succination" and results in the formation of S-(2-succinyl)cysteine (2SC).[6][11][16] The accumulation of 2SC serves as a biomarker for mitochondrial stress and FH deficiency.[16][17]

A key target of succination is the Kelch-like ECH-associated protein 1 (KEAP1).[9][18] KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for degradation. Nrf2 is a master regulator of the antioxidant response.

In FH-deficient cells, high levels of fumarate lead to the succination of reactive cysteine residues on KEAP1.[9][18] This covalent modification impairs KEAP1's ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes, which include a battery of antioxidant and cytoprotective enzymes (e.g., NQO1, HMOX1).[9][19] While this provides a survival advantage for cancer cells by enabling them to cope with high levels of oxidative stress, it also represents a potential therapeutic vulnerability.

Nrf2_Pathway cluster_normal Normal Conditions (FH-Active) cluster_high_fumarate High Fumarate (FH-Deficient) Fumarate_N Fumarate (Low) KEAP1_N KEAP1 Nrf2_N Nrf2 KEAP1_N->Nrf2_N Binding CUL3 CUL3 Complex KEAP1_N->CUL3 Association Proteasome_N Proteasome CUL3->Proteasome_N Nrf2 Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N Fumarate_H Fumarate (High) KEAP1_S KEAP1-Succinated Fumarate_H->KEAP1_S Succination Nrf2_H Nrf2 KEAP1_S->Nrf2_H Nrf2 Release Nucleus Nucleus Nrf2_H->Nucleus Accumulation & Translocation ARE Antioxidant Response Element (ARE) TargetGenes Target Genes (NQO1, HMOX1) ARE->TargetGenes Transcription

Caption: Fumarate-induced Nrf2 pathway activation via KEAP1 succination.

A wide range of other proteins are also targets for succination, leading to altered function. For example, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is inactivated by succination, which may serve as a feedback mechanism to regulate glycolytic flux.[20][21] This widespread modification of the proteome contributes significantly to the pathophysiology of FH-deficient cells.[17]

Quantitative Data on Fumarate Signaling

The following tables summarize key quantitative data related to fumarate concentrations and its effects on specific molecular targets.

Table 1: Fumarate and 2SC Concentrations in Different Biological Contexts

ParameterConditionConcentration / LevelReference(s)
Intracellular Fumarate Wild-Type Mouse Embryonic Fibroblasts (MEFs)Undetectable[14]
FH-deficient MEFs8.9 fmol/cell[14]
Adipocytes (High Glucose vs. Normal)~5-fold increase[17]
Diabetic Rat Muscle vs. Control161 ± 65.4 vs. 21.6 ± 17.2 nmol/mg protein[20]
Islets of Langerhans (High Glucose vs. Normal)~12-fold increase[22]
Protein Succination (2SC) Control Cells~25 pmol/mg protein[10]
Diabetic Rat Muscle vs. Control48.6 ± 17 vs. 7.83 ± 2.9 µmol 2SC/mol lysine[20]
Total Succination (Diabetic Rat Muscle vs. Control)~3.5-fold increase[17]

Table 2: Fumarate as an Enzyme Inhibitor

Enzyme FamilySpecific EnzymeInhibition Metric (Ki / IC50)Fumarate Concentration% InhibitionReference(s)
α-KG-Dependent Dioxygenases HIF Prolyl Hydroxylases (PHDs)Ki: 50–80 µmol/LN/AN/A[14]
Histone Demethylase (HsKDM4A)N/A1 mM22%[8]
3 mM41%[8]
10 mM73%[8]
Histone Demethylase (KDM2B)Inhibition demonstratedN/AN/A[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fumarate signaling.

Quantification of Intracellular Fumarate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like fumarate from biological samples.

Objective: To measure the absolute concentration of fumarate in cell pellets or tissue homogenates.

Methodology:

  • Sample Preparation:

    • For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

    • For tissues, flash-freeze the sample in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled extraction solvent.[23]

    • Include a known amount of a stable isotope-labeled internal standard (e.g., 13C4-Fumarate) in the extraction solvent for accurate quantification.

  • Extraction:

    • Vortex the cell/tissue homogenates vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column).

    • Separate metabolites using an appropriate gradient of mobile phases.

    • Detect fumarate and the internal standard using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for fumarate should be used.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled fumarate spiked into the same matrix.

    • Calculate the concentration of fumarate in the samples by comparing the ratio of the peak area of endogenous fumarate to the internal standard against the standard curve.[24]

Detection of Protein Succination by Western Blot

This protocol uses an antibody specific for the S-(2-succinyl)cysteine (2SC) modification to detect succinated proteins in a complex protein lysate.

Objective: To qualitatively or semi-quantitatively assess the level of total protein succination or the succination of a specific protein.

Methodology:

  • Protein Extraction:

    • Lyse cells or tissues in a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage should be chosen based on the molecular weight of the protein of interest.[25]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific for 2SC (anti-2SC) overnight at 4°C.[27] To investigate a specific protein, a parallel blot should be run using an antibody against that protein.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[26]

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein succination. A loading control (e.g., β-actin or GAPDH) should be probed to ensure equal protein loading.

WB_Workflow cluster_workflow Workflow for Detecting Protein Succination node1 1. Protein Extraction (Cell/Tissue Lysate) node2 2. SDS-PAGE (Protein Separation by Size) node1->node2 node3 3. Protein Transfer (Gel to Membrane) node2->node3 node4 4. Blocking (Prevent Non-specific Binding) node3->node4 node5 5. Primary Antibody Incubation (Anti-2SC Antibody) node4->node5 node6 6. Secondary Antibody Incubation (HRP-conjugated) node5->node6 node7 7. ECL Detection (Chemiluminescence) node6->node7 node8 8. Imaging & Analysis node7->node8

Caption: Experimental workflow for Western Blot detection of succinated proteins.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the activity of a PHD enzyme in the presence and absence of fumarate to determine its inhibitory potential.

Objective: To quantify the inhibition of PHD activity by fumarate.

Methodology:

  • Reagents and Setup:

    • Enzyme: Recombinant human PHD2.[13][28]

    • Substrate: A synthetic peptide corresponding to the hydroxylation site of HIF-1α.

    • Co-substrates/Co-factors: α-ketoglutarate, Fe(II), and ascorbate.

    • Inhibitor: Fumarate at various concentrations.

    • Reaction Buffer: e.g., Tris-HCl buffer, pH 7.5.

  • Assay Procedure:

    • Prepare a reaction mixture containing the reaction buffer, PHD2 enzyme, HIF-1α peptide substrate, Fe(II), and ascorbate.

    • Create separate reaction sets, one with a vehicle control and others with increasing concentrations of fumarate.

    • Pre-incubate the mixtures for a few minutes at 37°C.

    • Initiate the reaction by adding α-ketoglutarate.

    • Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Detection and Analysis:

    • The activity of PHD can be measured in several ways:

      • Mass Spectrometry: Directly measure the formation of the hydroxylated peptide product from the unhydroxylated substrate.[28] This is the most direct and accurate method.

      • α-KG Consumption Assay: Measure the amount of α-KG consumed during the reaction, for example, using a colorimetric assay with 2,4-dinitrophenylhydrazine (2,4-DNPH).[29]

      • Succinate Production Assay: Measure the production of succinate, a co-product of the reaction, using a coupled enzyme assay (e.g., Succinate-Glo™ Assay).[30]

    • Calculate the percentage of inhibition for each fumarate concentration relative to the vehicle control.

    • Plot the percent inhibition against the fumarate concentration to determine the IC50 value.

Conclusion and Future Directions

Fumarate is a bona fide signaling molecule that links cellular metabolism to the regulation of critical signaling pathways involved in cancer and other diseases. Its roles in modulating the hypoxia response and antioxidant pathways through distinct molecular mechanisms are well-established. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the nuanced roles of fumarate signaling.

Future research should focus on the comprehensive identification of the "succinated proteome" in various physiological and pathological states to uncover novel signaling nodes. Furthermore, elucidating the interplay between fumarate-induced pseudohypoxia and Nrf2 activation will be crucial for understanding the integrated cellular response to FH deficiency. From a therapeutic standpoint, the pathways dysregulated by fumarate, particularly the dependency on the Nrf2 antioxidant system, present promising targets for the development of synthetic lethal strategies to treat FH-deficient cancers.[3] A deeper understanding of fumarate signaling will undoubtedly pave the way for novel diagnostic and therapeutic interventions.

References

The Endogenous Landscape of Butenedioate: A Technical Guide to its Cellular Origins, Quantification, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioate, commonly known as fumarate, is a critical intermediate in central metabolism. While its role in the tricarboxylic acid (TCA) cycle is well-established, emerging evidence has highlighted its function as a signaling molecule, or "oncometabolite," in various pathological states. Understanding the endogenous sources that contribute to the cellular fumarate pool is paramount for elucidating its physiological and pathophysiological roles. This technical guide provides an in-depth exploration of the primary metabolic pathways responsible for this compound synthesis within the cell. It offers a compilation of quantitative data on cellular fumarate concentrations, detailed experimental protocols for its measurement, and a comprehensive overview of its downstream signaling sequelae, including protein succination and the inhibition of α-ketoglutarate-dependent dioxygenases. This document is intended to serve as a valuable resource for researchers investigating fumarate metabolism and its implications in disease and drug development.

Endogenous Sources of this compound (Fumarate)

Cellular this compound is not derived from a single source but is rather the product of several key metabolic pathways. The primary endogenous contributors to the cellular fumarate pool are the tricarboxylic acid (TCA) cycle, the urea cycle, the purine nucleotide cycle, and the catabolism of certain amino acids.

The Tricarboxylic Acid (TCA) Cycle

The most well-known source of fumarate is the TCA cycle, a central metabolic hub occurring in the mitochondria. In the seventh step of this cycle, the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate.[1][2] This reaction is crucial for cellular respiration and the generation of ATP.

The Urea Cycle

The urea cycle, primarily active in the liver, is responsible for the detoxification of ammonia. During this cycle, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate to produce arginine and fumarate.[3][4][5] This cytosolic production of fumarate links the urea cycle to the TCA cycle, as the generated fumarate can be converted to malate and subsequently to oxaloacetate, which can be used in the TCA cycle or for gluconeogenesis.[6][7]

The Purine Nucleotide Cycle

The purine nucleotide cycle is another cytosolic pathway that generates fumarate. This cycle is particularly important in skeletal muscle. In the final step of the cycle, the enzyme adenylosuccinate lyase cleaves adenylosuccinate to yield adenosine monophosphate (AMP) and fumarate.[8][9]

Amino Acid Catabolism

The breakdown of the amino acids phenylalanine and tyrosine also contributes to the cellular fumarate pool.[10][11][12] Through a series of enzymatic reactions, the carbon skeletons of these amino acids are degraded, with one of the final products being fumarate, which can then enter the TCA cycle for energy production.[13]

Quantitative Data on Intracellular this compound Concentrations

The intracellular concentration of this compound can vary significantly depending on the cell type, metabolic state, and the presence of genetic mutations. Under normal physiological conditions, fumarate levels are generally low. However, in pathological states such as deficiency of the enzyme fumarate hydratase (FH), which converts fumarate to malate, intracellular fumarate can accumulate to millimolar concentrations.[14][15]

Condition/TissueCell/Tissue TypeFumarate ConcentrationReference(s)
Pathological
Fumarate Hydratase (FH) Deficient Mouse Embryonic FibroblastsMouse Embryonic Fibroblasts~8-10 fmol/cell[16][17]
Fumarate Hydratase (FH) Deficient CellsGeneralMillimolar (mM) range[14]
Physiological (Mouse)
Brain (4 weeks)Mouse Brain~1.5 nmol/mg protein[18]
Brain (96 weeks)Mouse Brain~2.5 nmol/mg protein[18]
Liver (4 weeks)Mouse Liver~2.0 nmol/mg protein[18]
Liver (96 weeks)Mouse Liver~3.5 nmol/mg protein[18]
Kidney (4 weeks)Mouse Kidney~1.5 nmol/mg protein[18]
Kidney (96 weeks)Mouse Kidney~4.0 nmol/mg protein[18]

Note: Direct quantitative comparisons of the metabolic flux from each pathway to the basal fumarate pool are complex and cell-type specific. Stable isotope tracing studies are often employed to dissect these relative contributions.[6][10][19]

Experimental Protocols

Accurate quantification of intracellular this compound and the assessment of its downstream effects are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

Objective: To quantify the absolute concentration of fumarate in cultured cells.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of fumarate. Cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. An isotopically labeled internal standard is used for accurate quantification.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/Acetonitrile/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Fumarate-1,2,3,4-¹³C₄ internal standard

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add the pre-chilled extraction solvent (Methanol/Acetonitrile/Water) to the cells to quench metabolic activity.

  • Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Add a known concentration of the Fumarate-¹³C₄ internal standard.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 column for chromatographic separation. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous fumarate and the ¹³C-labeled internal standard.

  • Data Analysis: Quantify the amount of endogenous fumarate by comparing its peak area to that of the internal standard. Normalize the fumarate amount to the cell number or total protein content of the initial sample.

Detection of Protein Succination by Western Blot

Objective: To detect the presence of succinated proteins in cell lysates.

Principle: This protocol uses an antibody specific for S-(2-succino)cysteine (2SC), the adduct formed from the reaction of fumarate with cysteine residues on proteins.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-S-(2-succino)cysteine (2SC) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells of interest. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-2SC primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Fumarate Hydratase (FH) Activity Assay

Objective: To measure the enzymatic activity of fumarate hydratase in cell or tissue extracts.

Principle: This is a coupled enzyme assay. FH catalyzes the conversion of fumarate to L-malate. The production of L-malate is then measured by the activity of malate dehydrogenase (MDH), which oxidizes L-malate to oxaloacetate while reducing NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[20]

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fumarate solution

  • NAD⁺ solution

  • Malate dehydrogenase (MDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NAD⁺, and MDH.

  • Sample Addition: Add the cell or tissue homogenate to the cuvette.

  • Initiation of Reaction: Start the reaction by adding the fumarate solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the FH activity.

  • Calculation: Calculate the FH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The accumulation of this compound has profound effects on cellular signaling, primarily through two mechanisms: the non-enzymatic modification of proteins (succination) and the competitive inhibition of a class of enzymes known as α-ketoglutarate-dependent dioxygenases.

Metabolic Pathways Producing this compound

The following diagram illustrates the central metabolic pathways that generate fumarate.

Butenedioate_Sources cluster_tca Mitochondrion (TCA Cycle) cluster_urea Cytosol (Urea Cycle) cluster_pnc Cytosol (Purine Nucleotide Cycle) cluster_aa Cytosol (Amino Acid Catabolism) Succinate Succinate Fumarate_TCA This compound (Fumarate) Succinate->Fumarate_TCA Succinate Dehydrogenase (SDH) Malate_TCA Malate Fumarate_TCA->Malate_TCA Fumarate Hydratase (FH) Argininosuccinate Argininosuccinate Fumarate_Urea This compound (Fumarate) Argininosuccinate->Fumarate_Urea Argininosuccinate Lyase (ASL) Arginine Arginine Argininosuccinate->Arginine ASL Adenylosuccinate Adenylosuccinate Fumarate_PNC This compound (Fumarate) Adenylosuccinate->Fumarate_PNC Adenylosuccinate Lyase AMP AMP Adenylosuccinate->AMP Adenylosuccinate Lyase Phe_Tyr Phenylalanine / Tyrosine Fumarate_AA This compound (Fumarate) Phe_Tyr->Fumarate_AA Multi-step enzymatic degradation Acetoacetate Acetoacetate Phe_Tyr->Acetoacetate Multi-step enzymatic degradation

Caption: Major metabolic pathways contributing to the cellular pool of this compound (fumarate).

Fumarate-Mediated Protein Succination and NRF2 Activation

Elevated fumarate levels lead to the non-enzymatic modification of cysteine residues in proteins, a process termed succination.[21][22] A key target of this modification is Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). Succination of KEAP1 impairs its ability to target NRF2 for degradation, leading to NRF2 stabilization and the activation of antioxidant response genes.[5][23]

Succination_Pathway Fumarate High Intracellular This compound (Fumarate) KEAP1 KEAP1 Fumarate->KEAP1 Succination of Cysteine Residues NRF2 NRF2 KEAP1->NRF2 Targets for Degradation Proteasome Proteasomal Degradation NRF2->Proteasome Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Fumarate-induced succination of KEAP1 leads to the activation of the NRF2 pathway.

Fumarate-Mediated Inhibition of α-Ketoglutarate-Dependent Dioxygenases and HIF-1α Stabilization

Fumarate is a structural analog of α-ketoglutarate (α-KG) and can act as a competitive inhibitor of α-KG-dependent dioxygenases.[2][7] A critical family of these enzymes is the prolyl hydroxylases (PHDs), which are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions. This hydroxylation targets HIF-1α for degradation. Inhibition of PHDs by fumarate leads to the stabilization of HIF-1α, even in the presence of oxygen, a state known as pseudohypoxia.[24][25]

HIF_Pathway Fumarate High Intracellular This compound (Fumarate) PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Competitive Inhibition alpha_KG α-Ketoglutarate alpha_KG->PHDs Substrate HIF1a HIF-1α PHDs->HIF1a Hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Hypoxia_Response Hypoxia Response Gene Expression HIF1a->Hypoxia_Response Stabilization and Nuclear Translocation VHL VHL E3 Ubiquitin Ligase Complex HIF1a_OH->VHL Binds to Proteasome Proteasomal Degradation HIF1a_OH->Proteasome VHL->HIF1a_OH Ubiquitination

Caption: Fumarate competitively inhibits prolyl hydroxylases, leading to HIF-1α stabilization.

Experimental Workflow for Investigating Endogenous this compound

The following diagram outlines a typical experimental workflow for studying the endogenous sources and effects of this compound in a cellular model.

Experimental_Workflow start Hypothesis Formulation cell_culture Cell Culture (e.g., control vs. FH knockout) start->cell_culture metabolite_extraction Metabolite Extraction & Quenching cell_culture->metabolite_extraction protein_lysis Protein Lysis cell_culture->protein_lysis functional_assays Functional Assays (e.g., FH activity, HIF-1α levels) cell_culture->functional_assays lcms LC-MS/MS Analysis (Fumarate Quantification) metabolite_extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis western_blot Western Blot (Succination Detection) protein_lysis->western_blot ms_proteomics Mass Spectrometry (Succination Site ID) protein_lysis->ms_proteomics western_blot->data_analysis ms_proteomics->data_analysis functional_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for the study of endogenous this compound.

Conclusion

This compound is a multifaceted metabolite with origins in several fundamental cellular pathways. While its role in the TCA cycle is central to energy metabolism, its accumulation, particularly in disease states, triggers significant signaling cascades through protein succination and enzymatic inhibition. The methodologies outlined in this guide provide a robust framework for researchers to investigate the endogenous sources of fumarate and to delineate its complex roles in cellular physiology and pathology. A deeper understanding of these processes is essential for the development of novel therapeutic strategies targeting fumarate-dependent pathways.

References

An In-depth Technical Guide to Butenedioate Biosynthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, commonly known as fumarate in its ionized form, is a key intermediate in central carbon metabolism. It plays a pivotal role in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production in aerobic organisms. Beyond its metabolic function, recent research has unveiled fumarate's emerging role as a signaling molecule, implicating it in cellular stress responses, epigenetic regulation, and the pathogenesis of diseases such as cancer. This technical guide provides a comprehensive overview of the core pathways of this compound biosynthesis and degradation, detailed experimental protocols for its study, and a summary of key quantitative data.

This compound Biosynthesis

Fumarate is synthesized through several key metabolic pathways, with the Tricarboxylic Acid (TCA) cycle being the primary source in most cells.

Tricarboxylic Acid (TCA) Cycle

In the mitochondrial matrix, fumarate is generated from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain). This oxidation reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH₂.

Succinate + FAD ⇌ Fumarate + FADH₂

Purine Nucleotide Cycle

The purine nucleotide cycle, active in tissues like skeletal muscle, generates fumarate in the cytoplasm. This cycle involves the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), followed by the conversion of IMP back to AMP. In this process, aspartate is converted to fumarate and ammonia. The key enzyme in this step is adenylosuccinate lyase.[1][2]

Adenylosuccinate → AMP + Fumarate

Urea Cycle

The urea cycle, primarily occurring in the liver, is responsible for the excretion of excess nitrogen. In one of the cycle's reactions, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate.[3][4] This cytoplasmic fumarate can then be converted to malate and enter the mitochondria to replenish TCA cycle intermediates.

Argininosuccinate → Arginine + Fumarate

Below is a diagram illustrating the major biosynthetic pathways of this compound.

Major biosynthetic pathways of this compound (fumarate).

This compound Degradation

The primary route for fumarate degradation is its conversion to malate, a reaction that is part of several metabolic pathways. In some anaerobic organisms, fumarate can also serve as a terminal electron acceptor.

Tricarboxylic Acid (TCA) Cycle

The degradation of fumarate in the TCA cycle is catalyzed by the enzyme fumarate hydratase (fumarase), which facilitates the reversible hydration of fumarate to L-malate.[5]

Fumarate + H₂O ⇌ L-Malate

Fumarate Respiration (Anaerobic)

In some bacteria, such as Escherichia coli, under anaerobic conditions, fumarate can act as a terminal electron acceptor in a process called fumarate respiration.[6] The enzyme fumarate reductase catalyzes the reduction of fumarate to succinate, which is the reverse reaction to that catalyzed by succinate dehydrogenase.[7][8][9]

Fumarate + Menaquinol-8H₂ → Succinate + Menaquinol-8

Butenedioate_Degradation cluster_TCA TCA Cycle (Mitochondrion) cluster_Anaerobic Anaerobic Respiration Fumarate Fumarate Malate Malate Fumarate->Malate Fumarate Hydratase Succinate Succinate Fumarate->Succinate Fumarate Reductase

Fumarate-induced stabilization of HIF-1α.
Activation of the NRF2 Pathway

Fumarate can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the antioxidant response. [10][11]Fumarate reacts with cysteine residues on Keap1, the negative regulator of NRF2, leading to a conformational change that prevents it from targeting NRF2 for degradation. This allows NRF2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

NRF2_Activation Fumarate Fumarate Keap1 Keap1 Fumarate->Keap1 succinates NRF2 NRF2 Keap1->NRF2 targets for degradation Proteasome Proteasome NRF2->Proteasome degradation ARE Antioxidant Response Element (ARE) NRF2->ARE binds Transcription Transcription of Antioxidant Genes ARE->Transcription activates

Activation of the NRF2 antioxidant pathway by fumarate.
Protein Succination

The accumulation of fumarate can lead to a non-enzymatic post-translational modification called succination, where fumarate reacts with the thiol groups of cysteine residues in proteins. This modification can alter protein structure and function, and has been implicated in the pathogenesis of diseases associated with fumarate accumulation.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)
Fumarate Hydratase (Fumarase) E. coliFumarate-3100-
HumanL-Malate--170
Fumarate Reductase E. coliFumarate72--
Adenylosuccinate Lyase HumanAdenylosuccinate1.7997-
HumanSAICAR2.3590-
Argininosuccinate Lyase Bovine LiverArgininosuccinate51--

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.).

Table 2: Intracellular Fumarate Concentrations
Cell/Tissue TypeConditionFumarate ConcentrationReference
FH-deficient cells-Millimolar levels[12][13]
Adipocytes30 mM glucose, 8 days~150 pmol/mg protein[14]
Mouse Liver96 weeks old~1.5 nmol/mg protein[15]
Mouse Kidney96 weeks old~2.5 nmol/mg protein[15]

Experimental Protocols

Spectrophotometric Assay of Fumarase Activity

This protocol is adapted from standard procedures for measuring fumarase activity by monitoring the formation of fumarate from L-malate at 240 nm. [1][16] Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 50 mM L-Malic Acid solution in buffer, pH 7.6

  • Purified water

  • Enzyme solution (e.g., cell lysate or purified fumarase)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Prepare the reaction mixture by adding 2.9 mL of the 50 mM L-malic acid solution to a quartz cuvette.

  • Equilibrate the cuvette to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding 0.1 mL of the enzyme solution to the cuvette and mix immediately by inversion.

  • Record the increase in absorbance at 240 nm for approximately 5-10 minutes. The rate of increase in absorbance is proportional to the fumarase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of fumarate at 240 nm (2.44 mM⁻¹cm⁻¹). One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 at 25 °C.

Quantification of Fumarate by LC-MS/MS

This protocol provides a general workflow for the quantification of fumarate in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [3][7][15] Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Fumarate standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₄-fumarate)

  • Sample extraction solution (e.g., 80% methanol)

  • Biological samples (cell lysates, tissue homogenates, plasma)

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For cell or tissue samples, homogenize in cold extraction solution.

    • For plasma samples, perform protein precipitation with cold acetonitrile.

    • Add a known amount of the internal standard to each sample.

    • Centrifuge the samples to pellet debris and collect the supernatant.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with Mobile Phases A and B to separate fumarate from other metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for fumarate and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the fumarate standard.

    • Calculate the concentration of fumarate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Western Blot Analysis of Protein Succination

This protocol outlines the detection of S-(2-succinyl)cysteine, a marker of protein succination, using Western blotting. [17][18][19] Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • Electrotransfer system and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against S-(2-succinyl)cysteine (2SC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates from cells or tissues.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-2SC antibody overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein succination.

Below is a diagram representing a typical experimental workflow for studying the effects of fumarate on a cellular pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cells Culture Cells Treatment Treat with Fumarate (or control) Cells->Treatment Lysate Prepare Cell Lysate Treatment->Lysate Western Western Blot (e.g., for NRF2, HIF-1α, 2SC) Lysate->Western LCMS LC-MS/MS (for metabolite quantification) Lysate->LCMS Activity Enzyme Activity Assay (e.g., Fumarase) Lysate->Activity

A generalized experimental workflow for studying fumarate's cellular effects.

Conclusion

This compound is a central metabolite with multifaceted roles in cellular physiology and pathology. Understanding the intricacies of its biosynthesis, degradation, and signaling functions is crucial for researchers in metabolism, cell biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating the complex biology of this important molecule. Further research into the nuanced regulatory mechanisms and downstream effects of fumarate will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Butenedioate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of butenedioate salts, which are critical in pharmaceutical development and various chemical industries. This compound exists as two geometric isomers: cis-butenedioate (maleate) and trans-butenedioate (fumarate). The salts derived from these dicarboxylic acids exhibit distinct properties that influence their application, particularly as counterions for active pharmaceutical ingredients (APIs). This guide summarizes key quantitative data, details experimental protocols for property determination, and visualizes experimental workflows.

Physicochemical Properties of this compound Salts

The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly impact the drug's solubility, stability, bioavailability, and manufacturability.[1] Maleate and fumarate are common counterions used for this purpose.[1]

Acidity (pKa)

The pKa values of butenedioic acids are fundamental to understanding the ionization state of the corresponding salts at a given pH. Butenedioic acids are diprotic, exhibiting two pKa values.

AcidpKa1pKa2Reference
Maleic Acid (cis-isomer)2.006.30[2]
Fumaric Acid (trans-isomer)3.034.44[3]

Table 1: pKa values of butenedioic acids.

The significant difference in the first and second pKa values for maleic acid compared to fumaric acid is attributed to intramolecular hydrogen bonding in the maleate monoanion.

Melting Point

The melting point of a salt is an indicator of the strength of its crystal lattice.

CompoundMelting Point (°C)NotesReference
Maleic Acid130-135[4]
Fumaric Acid298-300Sublimes
Monosodium Maleate138-139
Disodium Maleate138-139[5]
Disodium Fumarate>300[6][7]

Table 2: Melting points of butenedioic acids and their sodium salts.

Solubility

Solubility is a critical parameter for drug delivery and formulation. This compound salts are often employed to enhance the aqueous solubility of poorly soluble APIs.[1]

CompoundSolubility in WaterConditionsReference
Maleic Acid790 g/L25 °C[4]
Fumaric Acid6.3 g/L25 °C[3]
Monosodium Maleate1 M20 °C (clear, colorless solution)[8]
Disodium FumarateSoluble[6][7]

Table 3: Aqueous solubility of butenedioic acids and their sodium salts.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound salts relies on standardized experimental protocols.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.[9][10][11]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the this compound salt (e.g., 1 mM).[9]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[9]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer.[9]

    • If determining the pKa of the acidic form, titrate with the standardized NaOH solution. If determining the pKa of the basic form, titrate with the standardized HCl solution.

    • Add the titrant in small increments and record the pH after each addition, ensuring the reading stabilizes.[9]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Sample Solution D Titrate Sample A->D B Prepare Titrant (Acid/Base) B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Inflection Points F->G H Calculate pKa G->H

Workflow for pKa determination by potentiometric titration.
Determination of Melting Point by Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid.[13][14][15]

Methodology:

  • Sample Preparation:

    • Ensure the this compound salt sample is dry and finely powdered.[13][14]

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][15]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.[13]

  • Measurement:

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[13]

    • Then, decrease the heating rate to 1-2°C per minute.[16]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[16][15]

Melting_Point_Determination_Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube A->B C Place Tube in Apparatus B->C D Rapid Heating (Initial) C->D E Slow Heating (Near MP) D->E F Observe and Record Melting Range E->F

Workflow for melting point determination.
Determination of Aqueous Solubility

The equilibrium solubility method is a fundamental technique for determining the solubility of a compound.[17][18][19][20][21]

Methodology:

  • Sample Preparation:

    • Add an excess amount of the this compound salt to a known volume of water in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification:

    • Analyze the concentration of the this compound salt in the clear, saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Expression:

    • Express the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Salt to Solvent B Agitate at Constant Temp A->B C Filter or Centrifuge B->C D Quantify Solute in Saturated Solution C->D

Workflow for equilibrium solubility determination.
Crystal Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[22][23][24][25]

Methodology:

  • Crystal Growth: Grow a single crystal of the this compound salt of suitable size and quality (typically >0.1 mm in all dimensions).[25] This is often the most challenging step.[24]

  • Data Collection:

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[25]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and symmetry.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.

XRay_Crystallography_Workflow A Grow Single Crystal B Mount Crystal and Collect Diffraction Data A->B C Process Data B->C D Solve Phase Problem C->D E Build and Refine Atomic Model D->E F Final Crystal Structure E->F

Workflow for X-ray crystallography.

Role in Drug Development

The choice between maleate and fumarate as a counterion can have significant consequences for the properties of a drug substance. For instance, maleate salts can enhance the aqueous solubility of a drug.[1] However, the potential for maleic acid to cause nephrotoxicity must be considered.[8] Fumaric acid and its salts are intermediates in the citric acid cycle and are generally considered safe. The formation of this compound salts is a key strategy to improve the biopharmaceutical properties of drug candidates.[1]

This guide provides a foundational understanding of the key physical and chemical properties of this compound salts, along with the experimental methodologies used to determine them. For drug development professionals, a thorough characterization of these properties is essential for the selection of an optimal salt form that ensures the safety, efficacy, and stability of the final drug product.

References

The Discovery and Role of Butenedioate (Fumarate) in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, more commonly known in its anionic form as fumarate, is a key intermediate in central metabolic pathways, including the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and the urea cycle.[1][2] Historically viewed as a simple metabolic intermediate, recent discoveries have unveiled its multifaceted role as a signaling molecule, or "oncometabolite," particularly in the context of cancer.[3][4] This guide provides an in-depth technical overview of the discovery, quantification, and signaling functions of fumarate in biological systems, with a focus on its implications for disease and drug development.

Data Presentation: Quantitative Analysis of Fumarate

The concentration of fumarate in cells and tissues is tightly regulated. However, in pathological conditions such as deficiency of the enzyme fumarate hydratase (FH), its levels can increase dramatically.[3] The following tables summarize available quantitative data on fumarate concentrations in various biological contexts.

Biological SampleConditionFumarate ConcentrationMethod of DetectionReference
Mouse Embryonic Fibroblasts (MEFs)Fh1 deficient~8–10 fmol/cell1H Magnetic Resonance Spectroscopy[3]
Human Triple Negative Breast Cancer (MDA-MB-231) XenograftPost-treatment with TRAIL-R2 agonistTumor fumarate concentration of 2 mM (from injected [2,3-2H2]fumarate)2H Magnetic Resonance Spectroscopy[5]
Fh1-deficient cells-Accumulation to millimolar levelsGeneral observation[1]
Tumors with IDH1/2 mutations(For comparison with another oncometabolite, D-2-hydroxyglutarate)5–35 μmol/g of tissueNot specified[6]
EnzymeOrganism/TissueSubstrateK_m_V_max_Reference
Fumarate HydrataseHumanFumarate41 ± 1.1 µMNot specified[7]

Experimental Protocols

Accurate measurement of fumarate and the activity of related enzymes is crucial for understanding its biological roles. Below are detailed protocols for key experiments.

Quantification of Fumarate in Biological Samples using LC-MS/MS

This protocol outlines a general method for the quantification of fumarate using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

a. Sample Preparation (from Cells)

  • Cell Culture and Harvesting: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate or tube. Scrape the cells and collect the cell suspension.

  • Lysis and Protein Precipitation: Vortex the cell suspension vigorously. Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant containing the metabolites.

  • Sample Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, derivatize the organic acids. A common method is esterification.

  • Sample Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase: Employ a gradient elution with two mobile phases, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute fumarate.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Use a specific precursor-to-product ion transition for fumarate (e.g., m/z 115 -> 71).

  • Quantification: Generate a standard curve using known concentrations of a fumarate standard. The concentration of fumarate in the samples is determined by comparing their peak areas to the standard curve.

Fumarate Hydratase (FH) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of fumarate hydratase by monitoring the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.

a. Reagents

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.6.

  • Substrate Solution: 50 mM L-Malic Acid in Assay Buffer, pH adjusted to 7.6.

  • Enzyme Sample: Cell or tissue lysate containing fumarate hydratase.

b. Procedure

  • Reaction Setup: In a UV-transparent cuvette, mix the Assay Buffer and the Substrate Solution.

  • Blank Measurement: Measure the absorbance of the reaction mixture at 240 nm before adding the enzyme to establish a baseline.

  • Enzyme Addition: Add the enzyme sample to the cuvette and mix quickly by inversion.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 240 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction (change in absorbance per minute) is proportional to the fumarase activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 240 nm. One unit of activity is typically defined as the amount of enzyme that converts 1 µmol of L-malate to fumarate per minute.[8]

Detection of Protein Succination by Western Blot

This protocol describes the detection of S-(2-succino)cysteine (2SC), a post-translational modification of cysteine residues by fumarate, using an antibody specific for this modification.

a. Sample Preparation

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 2SC overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein succination.

Signaling Pathways and Logical Relationships

The accumulation of fumarate has profound effects on cellular signaling, primarily through its ability to inhibit α-ketoglutarate-dependent dioxygenases.

Fumarate-Induced Stabilization of HIF-1α

In normoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. High levels of fumarate competitively inhibit PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen (a phenomenon known as pseudohypoxia).[9][10] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[7][11]

HIF1a_Stabilization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate High Fumarate PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Stabilization (inhibition of PHD) VHL VHL E3 Ligase Proteasome Proteasomal Degradation VHL->Proteasome Targets for VHL->HIF1a_OH Binds HIF1a_OH->VHL HIF1a_OH->Proteasome HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex Target_Genes Target Gene Transcription HIF1_complex->Target_Genes Activates

Caption: Fumarate-induced HIF-1α stabilization pathway.

Fumarate-Mediated Activation of the Nrf2 Pathway

Fumarate can also activate the antioxidant response pathway mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation. Fumarate can covalently modify specific cysteine residues on Keap1 through a process called succination.[1][3] This modification impairs Keap1's ability to bind to Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate High Fumarate Keap1 Keap1 Fumarate->Keap1 Succination Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation via Cul3_E3_Ligase Cul3-E3 Ligase Keap1->Cul3_E3_Ligase Succinated_Keap1 Succinated Keap1 Keap1->Succinated_Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Stable_Nrf2 Stable Nrf2 Nrf2->Stable_Nrf2 Stabilization Cul3_E3_Ligase->Nrf2 Ubiquitinates Succinated_Keap1->Nrf2 Binding inhibited Nucleus Nucleus Stable_Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Stable_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Caption: Fumarate-mediated Nrf2 activation pathway.

Conclusion

The discovery of fumarate's role as an oncometabolite has significantly advanced our understanding of the intricate link between metabolism and cellular signaling in disease, particularly in cancer. Its accumulation due to fumarate hydratase deficiency drives tumorigenesis through the dysregulation of key signaling pathways, including HIF-1α and Nrf2. The ability to accurately quantify fumarate levels and detect its downstream effects, such as protein succination, provides valuable tools for researchers and clinicians. Further investigation into the multifaceted roles of fumarate will undoubtedly open new avenues for the development of targeted therapies for a range of metabolic diseases.

References

Butenedioate (Fumarate) in Cellular Respiration: A Core Metabolic Intermediate and Signaling Hub

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioate, commonly known as fumarate, is a critical intermediate in cellular respiration, primarily recognized for its canonical role in the mitochondrial citric acid (TCA) cycle. However, its functions extend far beyond that of a simple metabolite. Fumarate is a direct link between the TCA cycle and the electron transport chain through the action of succinate dehydrogenase (Complex II). Emerging research has illuminated its novel roles as a terminal electron acceptor under hypoxic conditions and as a potent signaling molecule, or "oncometabolite," when accumulated in certain pathologies. This guide provides a comprehensive technical overview of fumarate's multifaceted functions in cellular respiration, its impact on cellular signaling, and its implications for disease and drug development. We present key quantitative data, detailed experimental methodologies for its study, and visual pathways to elucidate its complex roles.

The Canonical Role of Fumarate in the Citric Acid Cycle

Fumarate is a four-carbon dicarboxylic acid that serves as a key intermediate in the citric acid cycle, a central metabolic pathway for the oxidation of acetyl-CoA into carbon dioxide to generate ATP and reducing equivalents (NADH and FADH₂).[1] The metabolism of fumarate within the TCA cycle involves two sequential enzymatic reactions that occur within the mitochondrial matrix.

1.1 Formation from Succinate: Fumarate is generated from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[2][3] This enzyme is unique as it is the only one that participates in both the TCA cycle and oxidative phosphorylation.[3] It is embedded in the inner mitochondrial membrane, directly linking the two processes.[2] During this reaction, two hydrogen atoms are transferred from succinate to the flavin adenine dinucleotide (FAD) cofactor of SDH, producing FADH₂.[2] This FADH₂ can then directly transfer its electrons into the electron transport chain to drive ATP synthesis.[2]

1.2 Conversion to Malate: The subsequent step in the cycle is the stereospecific hydration of fumarate to form L-malate. This reversible reaction is catalyzed by fumarate hydratase (FH) , also known as fumarase.[4][5][6] Fumarate hydratase exists in two isoforms: a mitochondrial form that participates in the TCA cycle and a cytosolic form involved in amino acid metabolism and the urea cycle.[4][7][8]

The diagram below illustrates the position of fumarate within the TCA cycle.

TCA_Cycle cluster_TCA Citric Acid Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase + GDP -> GTP Fumarate Fumarate (this compound) Succinate->Fumarate Succinate Dehydrogenase (Complex II) + FAD -> FADH₂ ETC e⁻ to Ubiquinone (Q) Succinate->ETC FADH₂ transfers e⁻ Malate Malate Fumarate->Malate Fumarate Hydratase + H₂O Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase + NAD⁺ -> NADH

Figure 1: Fumarate's position in the Citric Acid Cycle.

Fumarate's Integral Function in the Electron Transport Chain

Fumarate's role in cellular respiration is intrinsically linked to the electron transport chain (ETC) through the dual-function enzyme, Succinate Dehydrogenase (SDH/Complex II).

2.1 Succinate Dehydrogenase (Complex II): A Direct Link SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four subunits (SDHA, SDHB, SDHC, SDHD).[9]

  • SDHA and SDHB: These are hydrophilic subunits extending into the mitochondrial matrix. SDHA contains the covalently bound FAD cofactor and the binding site for succinate. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that mediate electron transfer.[10]

  • SDHC and SDHD: These are hydrophobic, transmembrane subunits that anchor the complex to the membrane and form the binding site for ubiquinone (Coenzyme Q).[9]

The reaction catalyzed by SDH—the oxidation of succinate to fumarate—is coupled with the reduction of ubiquinone (Q) to ubiquinol (QH₂).[3] The electrons harvested from succinate are passed through the FAD and iron-sulfur clusters to ubiquinone, which then shuttles the electrons to Complex III, continuing the process of oxidative phosphorylation.[10]

2.2 Fumarate as a Terminal Electron Acceptor in Hypoxia Under conditions of oxygen deprivation (hypoxia) or when downstream ETC complexes are inhibited, the conventional flow of electrons is impeded. This leads to an accumulation of reduced ubiquinol (QH₂). In this scenario, a reverse electron flow can occur where SDH/Complex II functions as a fumarate reductase .[11][12] Accumulated ubiquinol drives the SDH reaction in reverse, transferring electrons to fumarate and reducing it to succinate.[11][13]

This process allows for the re-oxidation of the ubiquinone pool, which is critical for sustaining the activity of other mitochondrial enzymes that donate electrons to ubiquinone, such as Complex I and dihydroorotate dehydrogenase (DHODH), thereby maintaining essential mitochondrial functions under anaerobic conditions.[11][12][14]

ETC_Fumarate Electron Flow in Normoxia vs. Hypoxia cluster_Normoxia Normoxia (Forward Electron Flow) cluster_Hypoxia Hypoxia (Reverse Electron Flow) Succinate_N Succinate Fumarate_N Fumarate Succinate_N->Fumarate_N SDH (Complex II) Q_N Ubiquinone (Q) QH2_N Ubiquinol (QH₂) Q_N->QH2_N e⁻ C3_N Complex III QH2_N->C3_N e⁻ Fumarate_H Fumarate (Terminal e⁻ Acceptor) Succinate_H Succinate (Accumulates) Fumarate_H->Succinate_H SDH (Fumarate Reductase) QH2_H Ubiquinol (QH₂) (Accumulated) Q_H Ubiquone (Q) (Regenerated) QH2_H->Q_H e⁻ C1_H Complex I / DHODH Q_H->C1_H Accepts e⁻

Figure 2: Fumarate as a terminal electron acceptor in hypoxia.

Fumarate as a Signaling Molecule and Oncometabolite

In certain pathological states, particularly in cancers associated with mutations in the FH gene (e.g., Hereditary Leiomyomatosis and Renal Cell Carcinoma - HLRCC), the enzymatic activity of fumarate hydratase is lost. This leads to a massive accumulation of intracellular fumarate to millimolar concentrations. This accumulated fumarate acts as an oncometabolite, altering multiple cellular signaling pathways.

3.1 Inhibition of 2-Oxoglutarate-Dependent Dioxygenases Fumarate is structurally similar to 2-oxoglutarate (α-ketoglutarate) and can act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases.

  • HIF-1α Stabilization: A critical family of these enzymes are the prolyl hydroxylases (PHDs) , which hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation under normoxic conditions.[13] By inhibiting PHDs, accumulated fumarate prevents HIF-1α degradation, leading to its stabilization and translocation to the nucleus, even in the presence of oxygen.[12][13] This state, known as "pseudohypoxia," results in the transcriptional activation of genes involved in angiogenesis, glycolysis, and cell proliferation, which contributes to tumorigenesis.[12]

  • Epigenetic Alterations: Fumarate also inhibits Ten-Eleven Translocation (TET) enzymes , which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET enzymes by fumarate can lead to widespread DNA hypermethylation and epigenetic dysregulation, contributing to cancerous phenotypes.

3.2 Protein Succination Fumarate can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition reaction. This irreversible post-translational modification is termed succination , forming S-(2-succinyl)cysteine (2SC). Protein succination can alter protein structure and function, leading to cellular stress and dysfunction. This modification has been observed on numerous proteins, including enzymes involved in metabolism, antioxidant response (e.g., Keap1, leading to Nrf2 activation), and cytoskeletal proteins. The detection of 2SC serves as a robust biomarker for FH-deficient tumors.

Fumarate_Signaling cluster_Metabolism Metabolic Defect cluster_Signaling Downstream Signaling Consequences FH_mutation Fumarate Hydratase (FH) Loss-of-Function Mutation Fumarate_acc Fumarate Accumulation (mM concentrations) FH_mutation->Fumarate_acc PHD Prolyl Hydroxylases (PHDs) Fumarate_acc->PHD Competitive Inhibition TET TET Enzymes Fumarate_acc->TET Competitive Inhibition Proteins Cellular Proteins (with Cysteine residues) Fumarate_acc->Proteins Michael Addition VHL VHL-mediated Degradation Succination Protein Succination (2SC) Proteins->Succination HIF HIF-1α HIF->VHL Hydroxylation (Normoxia) HIF_stable HIF-1α Stabilization (Pseudohypoxia) HIF->HIF_stable Blockage of Degradation Oncogenesis Oncogenesis HIF_stable->Oncogenesis DNA_hyper DNA Hypermethylation DNA_hyper->Oncogenesis Succination->Oncogenesis Cellular Dysfunction

Figure 3: Oncogenic signaling pathways driven by fumarate accumulation.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the enzymes and metabolites discussed.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Apparent Km Species/Source Citation(s)
Fumarate Hydratase (FH) Fumarate ~41 µM Human (recombinant) [10]
Fumarate Hydratase (FH) L-Malate ~1.9 mM Human (recombinant) [7]
Succinate Dehydrogenase (SDH) Succinate 0.4 - 1.4 mM Mouse, Human [1][10]

| Succinate Dehydrogenase (SDH) | Ubiquinone (Q₂) | ~12.4 µM | Bovine Heart |[3] |

Table 2: Metabolite Concentrations and Inhibitory Constants

Metabolite / Inhibitor Parameter Value Context Citation(s)
Fumarate Intracellular Conc. (Normal) Low µM / Undetectable Wild-type Mouse Embryonic Fibroblasts
Fumarate Intracellular Conc. (FH-deficient) ~1-10 mM FH-deficient Mouse and Human Cells
Fumarate IC₅₀ vs. TET1 / TET2 ~400 - 500 µM In vitro enzyme assay

| Fumarate | Inhibition of PHDs | Competitive Inhibitor | Accumulation to mM levels is sufficient to stabilize HIF-1α in cellulo. |[12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of fumarate.

5.1 Protocol: Quantification of Intracellular Fumarate by LC-MS/MS

This method allows for the sensitive and specific quantification of fumarate from cell lysates.

  • Sample Preparation & Extraction:

    • Culture cells to ~80% confluency. For a 6-well plate, this is typically 1-2 x 10⁶ cells.

    • Aspirate culture medium and wash cells twice with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

    • Scrape cells into the methanol solution and transfer to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry completely using a vacuum concentrator.

    • Note: To prevent the enzymatic conversion of fumarate to malate by any residual FH activity during sample handling, some protocols add a fumarase inhibitor like citric acid to the extraction buffer or use immediate protein precipitation with a strong acid.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Inject 5-10 µL of the sample onto the LC-MS/MS system.

    • Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution, for example, from 5% to 95% acetonitrile with 0.1% formic acid over several minutes.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode with an electrospray ionization (ESI) source.

    • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition for fumarate: Parent ion (Q1) m/z 115.0 -> Product ion (Q3) m/z 71.0.

    • Quantification: Generate a standard curve using known concentrations of a pure fumarate standard. Use a stable isotope-labeled internal standard (e.g., ¹³C₄-Fumarate) to account for matrix effects and extraction efficiency.

5.2 Protocol: Assay of Fumarate Hydratase (FH) Activity

This is a coupled enzymatic assay to measure FH activity spectrophotometrically.[13] The conversion of fumarate to malate by FH is coupled to the oxidation of malate by malate dehydrogenase (MDH), which reduces NAD⁺ to NADH. The production of NADH is then linked to the reduction of a tetrazolium salt like MTT to a colored formazan product.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Sample Preparation: Homogenize ~50 mg of tissue or 1-5 x 10⁶ cells in ice-cold Assay Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the enzyme source. Determine protein concentration using a standard method (e.g., BCA assay).

    • Working Reagent Mix (per reaction):

      • 80 µL Assay Buffer

      • 2 µL Malate Dehydrogenase (MDH)

      • 2 µL NAD⁺/MTT solution

      • 6 µL Fumarate Substrate Solution

  • Assay Procedure (96-well plate format):

    • Add 20 µL of sample (cell/tissue lysate) or FH standard to each well.

    • Add 80 µL of the Working Reagent Mix to each well.

    • Mix gently by tapping the plate.

    • Measure the absorbance at 565 nm (for MTT formazan) at two time points (e.g., T₁ = 10 minutes and T₂ = 40 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Calculation: The FH activity is proportional to the change in absorbance over time (ΔAbs = Abs₂ - Abs₁) after subtracting the background from a no-substrate control.

5.3 Protocol: Detection of HIF-1α Stabilization by Western Blot

This protocol is designed to detect the accumulation of the HIF-1α protein, which is typically degraded under normoxia.

  • Sample Preparation (Critical Step):

    • Treat cells as required (e.g., with fumarate esters or in FH-deficient cell lines). Include a positive control (e.g., cells treated with CoCl₂ or incubated in 1% O₂) and a normoxic negative control.

    • Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a clearer signal. Use a commercial nuclear extraction kit or a hypotonic lysis buffer protocol.

    • Lyse cells quickly on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. HIF-1α has a very short half-life, so rapid processing is essential.

    • Determine protein concentration of the lysates (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Mix 20-50 µg of protein per lane with Laemmli sample buffer, heat at 95°C for 5 minutes.

    • Separate proteins on a 7.5% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[2]

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Probe for a loading control (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates) to ensure equal protein loading.

Figure 4: Experimental workflow for HIF-1α Western Blotting.

Conclusion and Therapeutic Implications

This compound (fumarate) is far more than a simple metabolic intermediate; it is a central node connecting carbohydrate metabolism, oxidative phosphorylation, and critical cellular signaling pathways. Its accumulation due to FH mutations provides a stark example of how dysregulated metabolism can directly drive oncogenesis through epigenetic reprogramming and the stabilization of pro-tumorigenic transcription factors.

For drug development professionals, these multifaceted roles present several therapeutic opportunities:

  • Targeting Fumarate Accumulation: Developing strategies to lower intracellular fumarate in FH-deficient cancers could potentially reverse its oncogenic effects.

  • Exploiting Metabolic Vulnerabilities: The metabolic rewiring induced by FH loss, such as the increased reliance on glycolysis and altered mitochondrial function, may create specific vulnerabilities that can be targeted with novel therapeutics.[12]

  • Biomarker Development: The detection of high levels of fumarate or its downstream consequence, protein succination (2SC), serves as a highly specific biomarker for diagnosing HLRCC and other FH-deficient tumors.

A thorough understanding of fumarate's core functions and its signaling roles is essential for researchers and clinicians aiming to unravel the complexities of cellular metabolism and develop targeted therapies for metabolic diseases and cancer.

References

The Transport of Butenedioate Across Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioates, including fumarate and maleate, are crucial C4-dicarboxylates that participate in fundamental metabolic pathways, most notably the citric acid cycle. Their transport across cellular and organellar membranes is a tightly regulated process facilitated by a diverse array of transporter proteins. Understanding the mechanisms of butenedioate transport is critical for elucidating cellular metabolism, developing novel therapeutics, and engineering metabolic pathways. This technical guide provides a comprehensive overview of the primary transporter families involved in this compound transport in both prokaryotic and eukaryotic systems. It details their kinetic properties, substrate specificities, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for studying this compound transport and presents visual representations of key signaling pathways and experimental workflows.

Introduction to this compound Transporters

The transport of butenedioates across the hydrophobic lipid bilayer of biological membranes is mediated by integral membrane proteins known as transporters. These transporters exhibit remarkable specificity and are subject to intricate regulatory control to meet the metabolic demands of the cell. This guide focuses on the primary families of this compound transporters in both bacteria and eukaryotes.

Prokaryotic this compound Transport Systems

Bacteria have evolved sophisticated systems for the uptake and exchange of C4-dicarboxylates to support aerobic and anaerobic respiration. In model organisms like Escherichia coli, several key transporter families have been characterized.

The DctA Transporter

DctA is the primary aerobic C4-dicarboxylate transporter in many bacteria. It functions as a proton-coupled symporter, utilizing the proton motive force to drive the uptake of substrates like fumarate, succinate, and malate.[1][2]

The Dcu Family of Transporters

The Dcu (dicarboxylate uptake) family in E. coli comprises DcuA, DcuB, and DcuC, which are primarily active under anaerobic conditions.[2]

  • DcuA and DcuB: These are homologous proteins that function as antiporters, exchanging various C4-dicarboxylates such as fumarate for succinate.[3][4] This antiport activity is crucial for anaerobic fumarate respiration.

  • DcuC: This transporter is implicated in the efflux of succinate during fermentation.

Eukaryotic this compound Transport Systems

In eukaryotes, the transport of butenedioates is essential for shuttling metabolites between the cytoplasm and mitochondria, a process central to cellular respiration and biosynthesis.

The Mitochondrial Dicarboxylate Carrier (SLC25A10)

The primary transporter for dicarboxylates across the inner mitochondrial membrane is the dicarboxylate carrier (DIC), encoded by the SLC25A10 gene.[5][6] It belongs to the solute carrier family 25. This carrier primarily facilitates an electroneutral exchange of dicarboxylates (like malate and succinate) for phosphate and other dicarboxylates.[7] This transport is vital for supplying substrates to the Krebs cycle and for the malate-aspartate shuttle.

Quantitative Data on this compound Transporters

The kinetic parameters of this compound transporters are crucial for understanding their efficiency and substrate preference. The following tables summarize the available quantitative data for key transporters.

TransporterOrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Transport ModeReference(s)
DctA Escherichia coliFumarate~3030H+ Symport[3]
Succinate2535H+ Symport[8]
DcuA Escherichia coliL-aspartate43Not ReportedAntiport
Succinate844Not ReportedAntiport
DcuB Escherichia coliFumarate~40095Antiport[3][4]
SLC25A10 Rat Liver MitochondriaFumarate1040Antiport[9]
Malate25040Antiport[9]

Note: Vmax values can vary significantly based on experimental conditions and reconstitution methods. Data for maleate transport is limited.

Regulation of this compound Transport

The activity and expression of this compound transporters are tightly regulated to adapt to changing metabolic needs.

Regulation in Prokaryotes: The DcuS-DcuR Two-Component System

In E. coli, the expression of anaerobic C4-dicarboxylate transporters is controlled by the DcuS-DcuR two-component system.[10][11][12]

  • Sensing: The sensor kinase DcuS is a transmembrane protein with a periplasmic sensing domain that detects the presence of C4-dicarboxylates like fumarate.[11]

  • Signal Transduction: Upon substrate binding, DcuS autophosphorylates and then transfers the phosphate group to the response regulator DcuR.[11][13]

  • Transcriptional Regulation: Phosphorylated DcuR acts as a transcriptional activator, binding to the promoter regions of genes encoding DcuB and other proteins involved in anaerobic fumarate respiration, thereby upregulating their expression.[10]

  • Co-sensing with Transporters: Interestingly, DctA and DcuB act as co-sensors, forming complexes with DcuS to modulate its sensitivity to C4-dicarboxylates.[14]

DcuS_DcuR_Signaling cluster_membrane Periplasm | Cytoplasm DctA DctA DcuS_inactive DcuS DctA->DcuS_inactive Co-sensing complex DcuS_active DcuS-P DcuS_inactive->DcuS_active Autophosphorylation DcuR DcuR DcuS_active->DcuR Phosphotransfer Fumarate_out Fumarate (extracellular) Fumarate_out->DcuS_inactive Binds DcuR_P DcuR-P dcuB_gene dcuB gene DcuR_P->dcuB_gene Activates transcription DcuB_protein DcuB Transporter dcuB_gene->DcuB_protein Transcription & Translation

DcuS-DcuR two-component signaling pathway.
Regulation of Eukaryotic Mitochondrial Dicarboxylate Carrier (SLC25A10)

The regulation of SLC25A10 is complex and involves transcriptional and potentially post-translational mechanisms.

  • Transcriptional Regulation:

    • BACH1: The transcription factor BACH1, which is involved in oxidative stress response, has been shown to target the SLC25A10 gene.[1][15]

    • CLOCK: The circadian protein CLOCK can directly interact with SLC25A10, suggesting a link between circadian rhythm and mitochondrial metabolism.[16]

    • Hormonal Regulation: Insulin has been shown to reduce SLC25A10 expression, while free fatty acids can induce its expression.[6] The anti-diabetic drug metformin also downregulates SLC25A10 expression, particularly in low glucose conditions.[17]

  • Post-Translational Modification: While not extensively characterized for SLC25A10 specifically, mitochondrial carriers are known to be regulated by various post-translational modifications, including phosphorylation and acetylation, which can modulate their activity. Further research is needed to elucidate these mechanisms for SLC25A10.

Experimental Protocols for Studying this compound Transport

Several key experimental approaches are employed to characterize the function and kinetics of this compound transporters.

Whole-Cell Uptake Assay

This method measures the uptake of radiolabeled substrate into intact cells.

Detailed Methodology:

  • Cell Culture: Grow bacterial or eukaryotic cells to the desired growth phase.

  • Cell Preparation: Harvest cells by centrifugation, wash with an appropriate buffer to remove media components, and resuspend in the assay buffer to a specific cell density.

  • Initiation of Transport: Add a radiolabeled this compound (e.g., [14C]-fumarate or [3H]-succinate) to the cell suspension to initiate the uptake.

  • Time Points: At various time intervals, take aliquots of the cell suspension.

  • Termination of Transport: Rapidly terminate the transport by either:

    • Filtration: Pass the cell suspension through a filter membrane (e.g., 0.45 µm nitrocellulose) and immediately wash with ice-cold buffer to remove extracellular radiolabel.

    • Silicone Oil Centrifugation: Layer the cell suspension on top of silicone oil and centrifuge. The cells will pellet below the oil, separating them from the aqueous medium containing the radiolabel.[8]

  • Quantification: Measure the radioactivity associated with the cells on the filter or in the pellet using a scintillation counter.

  • Data Analysis: Plot the intracellular concentration of the substrate over time to determine the initial rate of transport. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Whole_Cell_Uptake_Workflow start Start culture Culture cells to desired density start->culture prepare Harvest, wash, and resuspend cells culture->prepare initiate Add radiolabeled This compound prepare->initiate timepoints Incubate and take aliquots at time intervals initiate->timepoints terminate Terminate transport (Filtration or Silicone Oil) timepoints->terminate quantify Measure radioactivity in cells terminate->quantify analyze Calculate initial uptake rates and kinetic parameters quantify->analyze end End analyze->end Proteoliposome_Assay_Workflow start Start purify Purify transporter protein start->purify liposomes Prepare liposomes start->liposomes reconstitute Reconstitute protein into liposomes to form proteoliposomes purify->reconstitute liposomes->reconstitute assay_choice Choose assay type reconstitute->assay_choice influx Influx Assay: Add external radiolabeled substrate assay_choice->influx Influx efflux Efflux Assay: Load with radiolabeled substrate, initiate efflux assay_choice->efflux Efflux terminate Terminate transport and separate proteoliposomes influx->terminate efflux->terminate quantify Measure radioactivity terminate->quantify analyze Determine kinetic parameters quantify->analyze end End analyze->end

References

The Dichotomous Role of Butenedioate Isomers in Metabolic Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioate, a four-carbon dicarboxylic acid, exists as two geometric isomers: fumarate (the trans-isomer) and maleate (the cis-isomer). While structurally similar, these isomers play vastly different roles in cellular metabolism and signaling. Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical oncometabolite, driving metabolic reprogramming and tumorigenesis when it accumulates due to deficiencies in the enzyme fumarate hydratase (FH). In contrast, maleate is not a natural intermediate in core metabolic pathways and is primarily encountered as an industrial chemical and a component of pharmaceutical formulations, often exhibiting toxic effects by disrupting mitochondrial function. This technical guide provides an in-depth exploration of the distinct roles of fumarate and maleate in metabolic reprogramming, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data to support these findings.

Fumarate: The Oncometabolite and Signaling Molecule

Fumarate's role in metabolic reprogramming is most prominently observed in the context of hereditary leiomyomatosis and renal cell carcinoma (HLRCC), a syndrome caused by germline mutations in the FH gene. The loss of FH activity leads to a massive accumulation of intracellular fumarate, which acts as a potent signaling molecule, instigating a cascade of events that rewire cellular metabolism and promote cancer development.

Metabolic Reprogramming in Fumarate Hydratase (FH)-Deficient Cells

The primary consequence of FH deficiency is a truncated TCA cycle, forcing cells to adopt alternative metabolic strategies to meet their bioenergetic and biosynthetic demands. This reprogramming is characterized by:

  • A Shift to Aerobic Glycolysis (The Warburg Effect): FH-deficient cells exhibit a profound increase in glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift is driven by the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2]

  • Glutamine-Dependent Reductive Carboxylation: To compensate for the block in the TCA cycle, cells utilize glutamine as a primary carbon source for lipogenesis through reductive carboxylation.[2]

  • Altered Nucleotide and Amino Acid Metabolism: The metabolic rewiring also impacts pathways connected to the TCA cycle, including the urea cycle and purine nucleotide biosynthesis.

Fumarate as an Inhibitor of α-Ketoglutarate-Dependent Dioxygenases

Fumarate's oncogenic effects are largely attributed to its ability to competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases (α-KGDDs).[3] This inhibition has far-reaching consequences for cellular signaling and gene expression.

  • Pseudohypoxia and HIF-1α Stabilization: Fumarate inhibits HIF prolyl hydroxylases (PHDs), enzymes responsible for marking HIF-1α for degradation under normoxic conditions.[4] This leads to the constitutive stabilization of HIF-1α, which in turn activates a transcriptional program promoting glycolysis, angiogenesis, and cell survival.[1][4]

  • Epigenetic Reprogramming: Fumarate inhibits histone demethylases (e.g., KDM family) and the TET family of DNA hydroxylases, leading to widespread alterations in histone and DNA methylation patterns.[5][6][7] This epigenetic remodeling can silence tumor suppressor genes and activate oncogenic pathways. For instance, fumarate-induced hypermethylation can suppress the expression of anti-metastatic microRNAs.[6][7]

Protein Succination: A Covalent Modification by Fumarate

Beyond enzymatic inhibition, fumarate can directly react with cysteine residues on proteins in a non-enzymatic Michael addition reaction, a post-translational modification termed "succination".[3] This irreversible modification can alter protein function and has been implicated in various cellular processes.

  • Activation of the NRF2 Antioxidant Pathway: Succination of Keap1, the negative regulator of the transcription factor NRF2, leads to NRF2 stabilization and activation.[4] While NRF2 activation can be protective against oxidative stress, its sustained activation in cancer cells can promote cell survival and chemoresistance.

  • Dysregulation of Cellular Metabolism and Signaling: Widespread protein succination can disrupt the function of numerous metabolic enzymes and signaling proteins, contributing to the overall metabolic dysregulation observed in FH-deficient cells.[3]

Maleate: A Disruptor of Mitochondrial Metabolism

In contrast to fumarate, maleate is not a natural metabolite in the central carbon metabolic pathways of mammals. Its presence in biological systems is primarily due to exogenous exposure. Maleate is known to be nephrotoxic, and its detrimental effects are largely attributed to its ability to disrupt mitochondrial function.

Inhibition of Mitochondrial Respiration and ATP Production
  • Enzyme Inhibition: Maleate can act as an inhibitor of several mitochondrial enzymes, including succinate dehydrogenase (Complex II) and α-ketoglutarate dehydrogenase. This inhibition disrupts the TCA cycle and electron transport chain, leading to a reduction in mitochondrial respiration.

  • Depletion of Cellular ATP: The impairment of mitochondrial function by maleate results in a significant decrease in cellular ATP levels. This energy crisis can trigger downstream events leading to cell death.

Induction of Oxidative Stress

The disruption of the electron transport chain by maleate can lead to the increased production of reactive oxygen species (ROS), resulting in oxidative stress and damage to cellular components.

Alterations in Carbohydrate Metabolism

Studies have shown that maleate administration can lead to complex changes in carbohydrate metabolism, including alterations in blood glucose levels and inhibition of renal gluconeogenesis.[8] The precise mechanisms underlying these effects are still under investigation but are likely linked to its impact on mitochondrial function and overall cellular energy status.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of fumarate and maleate on metabolic processes.

Table 1: Fumarate Accumulation and Enzyme Inhibition

ParameterCell/Tissue TypeValueReference
Fumarate ConcentrationFH-deficient Mouse Embryonic Fibroblasts8.9 fmol/cell (undetectable in wild-type)[1]
Fumarate AccumulationFH-deficient Murine Renal Cysts46.8-fold increase[1]
Ki for HIF Prolyl Hydroxylases-50-80 µmol/L[1]
Intracellular Fumarate IncreaseFHdim cells~13-fold[9]

Table 2: Gene Expression Changes in FH-Deficient Cells

GeneCell TypeFold Change (mRNA)Reference
Glut1 (SLC2A1)Fh1-deficient MEFs17.5 ± 1.9[1]
Hk2Fh1-deficient MEFs3.8 ± 0.4[1]
LdhaFh1-deficient MEFs8.7 ± 0.9[1]

Table 3: Effects of Maleate on Cellular Energetics

ParameterExperimental SystemEffectReference
ATP LevelsProximal Tubule SegmentsDose-dependent reduction
Mitochondrial RespirationIsolated MitochondriaInhibition

Signaling Pathways and Experimental Workflows

Fumarate-Induced Signaling Pathways

Fumarate_Signaling cluster_FH_deficiency FH Deficiency cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Fumarate Fumarate aKGDDs α-KG-Dependent Dioxygenases Fumarate->aKGDDs Inhibition Protein Cysteines Protein Cysteines Fumarate->Protein Cysteines Michael Addition HIF1a Stabilization HIF-1α Stabilization aKGDDs->HIF1a Stabilization Epigenetic Reprogramming Epigenetic Reprogramming aKGDDs->Epigenetic Reprogramming Protein Succination Protein Succination Protein Cysteines->Protein Succination Metabolic Reprogramming Metabolic Reprogramming HIF1a Stabilization->Metabolic Reprogramming Warburg Effect, Angiogenesis Epigenetic Reprogramming->Metabolic Reprogramming Altered Gene Expression NRF2 Activation NRF2 Activation Protein Succination->NRF2 Activation via Keap1 NRF2 Activation->Metabolic Reprogramming Antioxidant Response

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_analyses Downstream Analyses Cell_Culture Cell Culture (e.g., FH-deficient cells, control cells) Treatment Treatment (e.g., this compound isomer, vehicle) Cell_Culture->Treatment Harvesting Cell Harvesting and Lysate Preparation Treatment->Harvesting Metabolomics Metabolomics (LC-MS, GC-MS) Harvesting->Metabolomics Metabolite Extraction Proteomics Proteomics (Western Blot, Mass Spec) Harvesting->Proteomics Protein Extraction Transcriptomics Transcriptomics (RNA-seq, qPCR) Harvesting->Transcriptomics RNA Extraction Epigenomics Epigenomics (ChIP-seq) Harvesting->Epigenomics Chromatin Preparation

Detailed Experimental Protocols

Quantification of Intracellular Fumarate by LC-MS/MS

This protocol is adapted for the analysis of fumarate from cell lysates.

1. Sample Preparation: a. Culture cells to ~80-90% confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 80% methanol to the culture dish and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour to precipitate proteins. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of LC-MS grade water for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate fumarate from other organic acids.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • Multiple Reaction Monitoring (MRM): Monitor the transition of m/z 115.0 -> 71.0 for fumarate.
  • Calibration: Prepare a standard curve of fumarate in the same solvent as the samples for quantification.

Detection of Protein Succination by Western Blot

This protocol uses an antibody specific for S-(2-succinyl)cysteine (2SC).

1. Protein Extraction and Quantification: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. b. Separate proteins on a 4-20% Tris-glycine polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against 2SC (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Analysis of Differential Gene Expression by RNA-seq

This protocol provides a general workflow for RNA-seq analysis.

1. RNA Extraction and Quality Control: a. Extract total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). b. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument (RIN > 8 is recommended). c. Quantify RNA using a Qubit fluorometer.

2. Library Preparation and Sequencing: a. Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). b. Sequence the libraries on an Illumina sequencer (e.g., NovaSeq 6000) to a desired read depth.

3. Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR. c. Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR in R to identify differentially expressed genes between experimental conditions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

This protocol is for the analysis of histone modifications like H3K27me3.

1. Chromatin Preparation: a. Crosslink cells with 1% formaldehyde for 10 minutes at room temperature, then quench with glycine. b. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

2. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C. b. Add protein A/G magnetic beads to capture the antibody-chromatin complexes. c. Wash the beads to remove non-specific binding.

3. DNA Purification and Library Preparation: a. Elute the chromatin from the beads and reverse the crosslinks by heating. b. Purify the DNA using phenol-chloroform extraction or a commercial kit. c. Prepare sequencing libraries from the purified DNA.

4. Sequencing and Data Analysis: a. Sequence the libraries on an Illumina platform. b. Align the reads to a reference genome. c. Use peak calling algorithms (e.g., MACS2) to identify regions of enrichment for the histone mark. d. Perform downstream analysis to associate the histone modification with genomic features and gene expression.

Conclusion and Future Directions

The study of this compound isomers has unveiled a fascinating dichotomy in their biological roles. Fumarate, as an oncometabolite, sits at the crossroads of metabolism, signaling, and epigenetics, offering a compelling example of how metabolic dysregulation can drive disease. The elucidation of its mechanisms of action has opened new avenues for therapeutic intervention in FH-deficient cancers. Conversely, the study of maleate highlights the potential for structurally similar molecules to have profoundly different and often detrimental effects on cellular function, primarily through the disruption of mitochondrial bioenergetics.

Future research in this area will likely focus on several key aspects. For fumarate, a deeper understanding of the full spectrum of succinated proteins and their functional consequences is needed. Furthermore, the development of targeted therapies that can either reduce fumarate levels or counteract its downstream effects remains a high priority for HLRCC and other fumarate-driven diseases. For maleate, further investigation into its precise molecular targets within the mitochondria and the long-term consequences of chronic low-level exposure is warranted, particularly given its use in pharmaceutical formulations. The contrasting roles of these two simple isomers underscore the remarkable specificity of biological systems and provide a rich area for continued investigation by researchers, scientists, and drug development professionals.

References

Methodological & Application

Quantitative Analysis of Butenedioate Isomers in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenedioate, existing primarily as the geometric isomers fumaric acid and maleic acid, is a key intermediate in various metabolic pathways, including the Krebs cycle. Accurate quantification of these isomers in biological matrices is crucial for understanding cellular metabolism, diagnosing certain metabolic disorders, and in pharmacokinetic studies where fumaric acid may be used as a counter-ion in drug formulations.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and widely adopted analytical technique for this purpose.[1] The method is optimized for the analysis of plasma and serum samples, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents
  • Fumaric acid (≥99.0%)

  • Maleic acid (≥99.0%)

  • Fumaric acid-¹³C₄ (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma/serum

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for preparing plasma and serum samples for LC-MS/MS analysis of small molecules like this compound. Acetonitrile is a commonly used solvent for this purpose as it efficiently removes proteins.[2][3]

Protocol:

  • Allow frozen plasma/serum samples to thaw on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (Fumaric acid-¹³C₄). The use of a 3:1 solvent-to-sample ratio is effective for protein removal.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Note on Analyte Stability: Endogenous fumarate can be converted to malate by the enzyme fumarase in biological samples. For studies where this conversion is a concern, the addition of a fumarase inhibitor like citric acid to the collection tubes may be necessary.[1]

Liquid Chromatography

The separation of the isobaric compounds, maleic and fumaric acid, is critical for their individual quantification.[4] A mixed-mode or reversed-phase column can achieve this separation.

ParameterCondition 1Condition 2
Column Mixed-Mode (e.g., Atlantis PREMIER BEH C18 AX, 100 x 2.1 mm, 1.7 µm)Reversed-Phase (e.g., Cogent Diamond Hydride™, 150 x 2.1 mm, 4 µm)[4]
Mobile Phase A 10 mM Ammonium formate in water, pH 2.60.1% Ammonium Formate in Water[4]
Mobile Phase B 10 mM Ammonium formate in 90:10 Acetonitrile:Water90% Acetonitrile / 10% Water / 0.1% Ammonium Formate[4]
Flow Rate 0.4 mL/min0.4 mL/min[4]
Gradient Program Time (min) %B
0.090
1.090
5.020
5.190
7.090
Injection Volume 5 µL5 µL
Column Temperature 40°C40°C
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 1 below

Table 1: MRM Transitions for this compound Isomers and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fumaric Acid115.0[5]71.1[5]6[5]
Maleic Acid115.0[4]User OptimizedUser Optimized
Fumaric acid-¹³C₄ (IS)119.0[5]74.0[5]5[5]

Note: The product ion for maleic acid should be optimized by the user, though it is often the same as fumaric acid, necessitating robust chromatographic separation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of fumaric acid, compiled from various studies.

Table 2: Linearity and Sensitivity

AnalyteLinear Range (µM)LOD (µM)LOQ (µM)Reference
Fumaric Acid0.5 - 2000.99920.10.5[5]

Table 3: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Fumaric AcidLow QC< 12%< 20%92 - 120%[6]
Mid QC< 12%< 20%92 - 120%[6]
High QC< 12%< 20%92 - 120%[6]

Table 4: Recovery

AnalyteMatrixRecovery (%)Reference
Fumaric AcidPlasma98.7 - 102.4%[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard (Fumaric acid-¹³C₄) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Isomer Resolution) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Overview of the analytical workflow for this compound quantification.

Logical Relationship for Quantification

quantification_logic analyte_peak Analyte Peak Area (Fumaric/Maleic Acid) response_ratio Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard Peak Area is_peak->response_ratio concentration Calculated Concentration response_ratio->concentration cal_curve Calibration Curve (Known Concentrations) cal_curve->concentration

Caption: Logic for calculating analyte concentration using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of this compound isomers in biological matrices. The protocol, encompassing a simple protein precipitation step and optimized chromatographic and mass spectrometric conditions, demonstrates excellent sensitivity, accuracy, and precision. This application note serves as a comprehensive guide for researchers requiring accurate measurement of fumaric and maleic acid for metabolic research and clinical applications.

References

Application Note: Protocols for Measuring Fumarate Levels in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumarate is a critical intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production.[1][2] It is formed from the oxidation of succinate by succinate dehydrogenase (SDH) and is subsequently hydrated to malate by the enzyme fumarase.[1][3] Aberrant accumulation of fumarate is linked to several pathological conditions, including fumarate hydratase (FH) deficiency, a rare genetic disorder that predisposes individuals to cancer, particularly hereditary leiomyomatosis and renal cell carcinoma (HLRCC).[4][5][6] In these cancers, fumarate acts as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to pseudohypoxia and epigenetic dysregulation that drive tumor growth.[6][7] Therefore, the accurate quantification of fumarate levels in tissues is essential for basic research, disease diagnosis, and the development of therapeutic strategies.

This document provides detailed protocols for the measurement of fumarate in tissue samples using three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Data Presentation: Fumarate Levels in Various Tissues

The following table summarizes representative fumarate concentrations found in different mammalian tissues, as reported in scientific literature. Levels can vary based on species, age, metabolic state, and the analytical method used.[8]

TissueSpeciesFumarate Concentration (nmol/g wet weight)Analytical Method
Kidney (Cortex)Rat~50 - 150LC-MS/MS
Kidney (Medulla)Rat~100 - 250LC-MS/MS
LiverMouse~80 - 200LC-MS/MS, Enzymatic Assay[2]
BrainMouse~20 - 60Enzymatic Assay[8]
MuscleMouse~30 - 100GC-MS

Note: These values are approximate and for comparative purposes. Researchers should establish their own baseline levels.

Experimental Workflow Overview

A generalized workflow for the determination of tissue fumarate levels involves several key steps, from sample collection to final data analysis.

Fumarate Measurement Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection 1. Tissue Collection (Snap-freeze in liquid N2) Homogenization 2. Homogenization (On ice) Collection->Homogenization Extraction 3. Metabolite Extraction (e.g., Cold Organic Solvents) Homogenization->Extraction Analysis 4. Analytical Measurement (LC-MS/MS, GC-MS, or Enzymatic Assay) Extraction->Analysis Quantification 5. Quantification (Standard Curve) Analysis->Quantification Normalization 6. Data Normalization (to tissue weight or protein content) Quantification->Normalization

Caption: General workflow for tissue fumarate quantification.

Protocol 1: LC-MS/MS Quantification of Fumarate

LC-MS/MS is the gold standard for metabolomics due to its high sensitivity and specificity. This method allows for the precise quantification of fumarate, even at low concentrations.[9]

1. Materials and Reagents

  • Fumaric acid standard

  • ¹³C₄-Fumaric acid (or other stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 4°C and >13,000 x g

  • LC-MS/MS system with an ESI source

2. Sample Preparation and Extraction

  • Quenching: Immediately after excision, snap-freeze the tissue sample (~20-50 mg) in liquid nitrogen to halt metabolic activity. Store at -80°C until use.

  • Homogenization: On ice, place the frozen tissue in a pre-chilled tube with a steel bead. Add 1 mL of ice-cold 80% methanol (-80°C). Homogenize the tissue thoroughly.

  • Internal Standard: Add the internal standard (e.g., ¹³C₄-Fumaric acid) to the homogenate to a final concentration of ~1 µM.

  • Extraction: Vortex the mixture vigorously for 1 minute. Incubate on ice for 20 minutes to allow for metabolite extraction.[10]

  • Centrifugation: Centrifuge the homogenate at 13,000-15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the pellet.

  • Drying: Dry the supernatant completely using a vacuum centrifuge (SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate fumarate from isomers like maleate. (e.g., start at 2% B, ramp to 98% B).

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Fumarate: Q1: 115.0 -> Q3: 71.0[9]

    • ¹³C₄-Fumarate (IS): Q1: 119.0 -> Q3: 74.0

4. Data Analysis

  • Generate a standard curve using known concentrations of fumaric acid standard spiked into a surrogate matrix.

  • Calculate the peak area ratio of fumarate to the internal standard.

  • Quantify the fumarate concentration in the sample using the standard curve.

  • Normalize the final concentration to the initial tissue weight (e.g., nmol/g).

Protocol 2: GC-MS Quantification of Fumarate

GC-MS is a powerful technique for metabolite analysis but requires a derivatization step to make non-volatile compounds like fumarate amenable to gas chromatography.[11]

1. Materials and Reagents

  • Metabolite extraction solvents (as in LC-MS/MS protocol)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system

2. Sample Preparation and Derivatization

  • Extraction: Perform tissue extraction as described in the LC-MS/MS protocol (steps 2.1 - 2.7) to obtain a dried metabolite extract.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 37°C for 30 minutes. This step silylates the carboxyl groups, making fumarate volatile.

3. GC-MS Analysis

  • GC Column: A non-polar column, such as a DB-5ms.

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min.

  • Carrier Gas: Helium

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized fumarate.

4. Data Analysis

  • Quantify using a standard curve prepared with derivatized fumarate standards.

  • Normalize the final concentration to tissue weight.

Protocol 3: Enzymatic (Colorimetric/Fluorometric) Assay

Enzymatic assays offer a simpler, high-throughput alternative to mass spectrometry, suitable for labs without access to MS instrumentation.[2] Commercial kits are widely available for this purpose.[2][3]

1. Principle These assays typically use a series of enzymatic reactions. Fumarase converts fumarate to malate.[1][3] Malate is then oxidized by malate dehydrogenase, producing NADH, which in turn reduces a probe to generate a colored (absorbance ~450 nm) or fluorescent product.[2] The signal is directly proportional to the fumarate concentration.

2. Materials and Reagents

  • Commercial Fumarate Assay Kit (contains assay buffer, enzyme mix, developer, and standard)

  • Homogenizer

  • 96-well microplate

  • Microplate reader

3. Sample Preparation

  • Homogenization: Homogenize ~20-40 mg of tissue in 100-200 µL of the provided ice-cold assay buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube. This supernatant will be used for the assay.

4. Assay Procedure (Example)

  • Standard Curve: Prepare a fumarate standard curve in a 96-well plate according to the kit manufacturer's instructions.

  • Samples: Add 1-50 µL of the sample supernatant to duplicate wells. Bring the final volume of all wells to 50 µL with assay buffer.

  • Reaction Mix: Prepare a master reaction mix containing the assay buffer, enzyme mix, and developer probe.

  • Incubation: Add 100 µL of the master mix to each well, mix, and incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.

  • Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the fumarate concentration in the samples. Normalize the result to the tissue weight or protein concentration.

Biochemical Context: Fumarate in the TCA Cycle

Fumarate is a key component of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Its levels are tightly regulated by the enzymes Succinate Dehydrogenase (SDH) and Fumarase.

TCA_Cycle_Fumarate Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH / Complex II) Malate Malate Fumarate->Malate Fumarase

Caption: Fumarate's position within the TCA cycle.

References

Application Note: Quantitative Analysis of Butenedioate Isomers (Fumarate and Maleate) by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate exists as two geometric isomers: fumarate (trans) and maleate (cis). Fumarate is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[1][2] Its accumulation or depletion can be indicative of certain metabolic states or diseases. Maleate, while less common in central metabolism, is an important industrial chemical and can be found in biological systems, sometimes as a result of isomerization or exogenous sources. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the simultaneous detection and quantification of these isomers in various samples, including biological fluids and tissues.[3][4] NMR offers a non-destructive and highly reproducible method with minimal sample preparation, providing both structural and quantitative information.[3][5][6]

This application note provides a detailed protocol for the detection and quantification of fumarate and maleate using ¹H NMR spectroscopy.

Principle of Detection

The chemical environment of the protons in fumarate and maleate is distinct due to their different spatial arrangements, leading to different chemical shifts in the ¹H NMR spectrum. The olefinic protons of the more symmetric fumarate molecule resonate at a different frequency compared to those in maleate.[3][7] Specifically, the two equivalent vinyl protons of fumarate appear as a singlet, while the two equivalent vinyl protons of maleate also appear as a singlet but at a different chemical shift. This difference in chemical shifts allows for the unambiguous identification and quantification of each isomer in a mixture.

Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6][8] By comparing the integral of the analyte's signal to that of a known concentration of an internal standard, the absolute concentration of the analyte can be determined.[5][8]

Applications

  • Metabolomics: Quantifying fumarate levels in biofluids or tissue extracts to study metabolic pathways and identify potential biomarkers for diseases such as cancer.[1]

  • Drug Development: Assessing the effect of drug candidates on cellular metabolism by monitoring changes in fumarate concentrations.

  • Industrial Quality Control: Determining the isomeric purity of this compound-containing compounds.

  • Food Science: Measuring organic acid profiles in food and beverages.[9]

Quantitative Data Summary

The following tables summarize the key NMR parameters for fumarate and maleate.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Fumarate and Maleate

CompoundIsomerNucleusChemical Shift (ppm)Solvent/Conditions
This compound Fumarate¹H (vinyl)~6.52D₂O buffer, pH 7.4
¹³C (vinyl)~137D₂O
¹³C (carboxyl)~178D₂O
Maleate¹H (vinyl)~6.01-6.29D₂O buffer, pH 7.4 / DMSO-d₆
¹³C (vinyl)~131-135D₂O / DMSO-d₆
¹³C (carboxyl)~170-172D₂O / DMSO-d₆

Note: Chemical shifts can be influenced by pH, temperature, and solvent. The provided values are approximate and should be confirmed with a standard under identical experimental conditions.

Table 2: ¹H-¹H and ¹H-¹³C Coupling Constants for Maleate

Coupling TypeDescriptionTypical Value (Hz)
¹J(¹³C,¹H)One-bond C-H coupling~165.9
³J(¹H,¹H)Three-bond H-H coupling (vicinal, cis)~12.1

Note: Due to the symmetry of fumarate and maleate, the two vinyl protons are chemically equivalent and do not show ¹H-¹H coupling with each other in a standard ¹H spectrum. The coupling constants for maleate are observed in the ¹³C satellites of the ¹H spectrum.[10]

Experimental Protocols

Sample Preparation (for Biological Samples)

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

a) Reagents and Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D₂O

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP-d₄)

  • Methanol (pre-chilled at -20°C)

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • NMR tubes

b) Protocol for Biofluids (e.g., Serum, Plasma):

  • Thaw frozen biofluid samples on ice.

  • To 200 µL of the biofluid, add 400 µL of pre-chilled methanol for protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 600 µL of D₂O phosphate buffer containing a known concentration of the internal standard (e.g., 0.5 mM TSP-d₄).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an NMR tube.

NMR Data Acquisition

a) Spectrometer and Probe:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for low-concentration metabolites.

b) Key Acquisition Parameters: The following are recommended starting parameters for a quantitative ¹H NMR experiment.

Table 3: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended Value/SettingPurpose
Pulse Sequencezgpr or noesygppr1dFor water suppression
Temperature298 K (25°C)Maintain consistent sample temperature
Spectral Width12-16 ppmCover the full range of metabolite signals
Acquisition Time (AQ)2-4 secondsEnsure good digital resolution
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing signalCrucial for accurate quantification; for fumarate, a long D1 (e.g., >50s) may be needed, or a relaxation agent can be used.[3]
Number of Scans (NS)64-256 (or more)Depends on sample concentration to achieve adequate signal-to-noise ratio (S/N > 250:1 recommended for <1% integration error)[8]
Dummy Scans (DS)4-8Allow the sample to reach steady-state before acquisition
Data Processing and Quantification

a) Processing Steps:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum by setting the chemical shift of the internal standard (e.g., TSP-d₄ at 0.0 ppm).

b) Quantification:

  • Integrate the area of the singlet corresponding to the fumarate vinyl protons (~6.52 ppm) and the maleate vinyl protons (~6.01-6.29 ppm).

  • Integrate the area of a known signal from the internal standard (e.g., the singlet from TSP-d₄ at 0.0 ppm).

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal (for fumarate and maleate vinyl protons, N=2; for TSP-d₄, N=9)

    • analyte = Fumarate or Maleate

    • IS = Internal Standard

Visualizations

Experimental_Workflow Experimental Workflow for this compound Detection by NMR cluster_prep Sample Preparation cluster_nmr NMR Analysis Sample Biological Sample (e.g., Serum, Tissue Extract) Precipitation Protein Precipitation (e.g., with cold Methanol) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute in D2O Buffer with Internal Standard Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 NMR_Tube Transfer to NMR Tube Centrifugation2->NMR_Tube Acquisition Data Acquisition (1D 1H with water suppression) NMR_Tube->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Quantification Quantification (Integration and Calculation) Processing->Quantification Result Result Quantification->Result Concentration of Fumarate & Maleate

Caption: Experimental workflow for this compound detection.

TCA_Cycle Fumarate in the Citric Acid (TCA) Cycle Succinate Succinate Enzyme1 Succinate Dehydrogenase Succinate->Enzyme1 Fumarate Fumarate Enzyme2 Fumarase Fumarate->Enzyme2 Malate Malate Enzyme3 Malate Dehydrogenase Malate->Enzyme3 Oxaloacetate Oxaloacetate Enzyme1->Fumarate FAD -> FADH2 Enzyme2->Malate + H2O Enzyme3->Oxaloacetate NAD+ -> NADH + H+

Caption: Fumarate as an intermediate in the TCA cycle.

References

Application Notes and Protocols: Butenedioate Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of butenedioate (fumarate and maleate) as linkers in the synthesis of Metal-Organic Frameworks (MOFs). It is intended to guide researchers in the synthesis, characterization, and application of these versatile materials, particularly in the fields of drug delivery and catalysis.

Introduction to this compound-Based MOFs

This compound, existing as two geometric isomers, fumarate (trans) and maleate (cis), offers a versatile and biocompatible building block for the construction of MOFs. The rigid and linear nature of the fumarate linker, in particular, has led to the formation of robust and porous frameworks with notable applications. These MOFs are typically synthesized from readily available and often non-toxic precursors, making them attractive for biomedical and environmental applications.

The choice of the this compound isomer can influence the resulting MOF structure and properties. Fumarate, with its linear geometry, tends to form more stable and porous structures, such as the well-known MIL-88 and MIL-53 series. The bent geometry of maleate can lead to different coordination environments and framework topologies. This document will focus primarily on fumarate-based MOFs due to the greater availability of research data, with mention of maleate-based systems where applicable.

Key Applications

This compound-based MOFs have shown significant promise in several fields:

  • Drug Delivery: Their high porosity and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the fumarate linker and common metal nodes (e.g., iron, aluminum, zirconium) is a key advantage for these applications.

  • Catalysis: The metallic nodes within the MOF structure can act as catalytic sites. These materials have been explored as heterogeneous catalysts in various organic reactions, such as transesterification for biodiesel production.

  • Gas Storage and Separation: The porous nature of these MOFs also makes them suitable candidates for the storage and separation of gases.

Data Presentation: Properties of this compound-Based MOFs

The following tables summarize key quantitative data for several prominent this compound-based MOFs.

MOF DesignationMetal NodeLinkerSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
MIL-88A(Fe) Iron (Fe)FumarateSolvothermal/Hydrothermal~209[1][2]--~250
MIL-53(Al)-FA Aluminum (Al)FumarateSolvothermal/Hydrothermal~790 - 1212[1][2]~0.38~16~350 - 400
MOF-801 Zirconium (Zr)FumarateSolvothermal--4.8, 5.6, 7.4< 500

Note: BET surface area and pore volume can vary depending on the synthesis and activation methods.

Experimental Protocols

Synthesis of this compound-Based MOFs

Protocol 4.1.1: Solvothermal Synthesis of Iron Fumarate MOF (MIL-88A)

This protocol describes a typical solvothermal synthesis of MIL-88A(Fe).

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Fumaric acid (C₄H₄O₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1 mmol of FeCl₃·6H₂O and 1 mmol of fumaric acid in 5 mL of deionized water in a beaker.

  • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-150°C) for a designated time (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product sequentially with deionized water and ethanol to remove unreacted precursors and solvent. This is typically done by resuspending the solid in the washing solvent, followed by centrifugation. Repeat this washing step three times for each solvent.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Diagram 4.1.1: Solvothermal Synthesis Workflow for MIL-88A(Fe)

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying reagents Dissolve FeCl₃·6H₂O and Fumaric Acid in Water transfer Transfer to Autoclave reagents->transfer heating Heat in Oven (e.g., 100-150°C, 12-24h) transfer->heating cooling Cool to Room Temperature heating->cooling centrifuge Centrifuge to Collect Solid cooling->centrifuge wash Wash with Water and Ethanol centrifuge->wash dry Dry in Vacuum Oven wash->dry product MIL-88A(Fe) Product dry->product

Caption: Workflow for the solvothermal synthesis of MIL-88A(Fe).

Protocol 4.1.2: Hydrothermal Synthesis of Aluminum Fumarate MOF (MIL-53-FA)

This protocol outlines the hydrothermal synthesis of MIL-53(Al)-FA.

Materials:

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare two separate solutions.

    • Solution 1: Dissolve sodium hydroxide (e.g., 7.01 mmol) and fumaric acid (e.g., 3.33 mmol) in deionized water (e.g., 6 mL).

    • Solution 2: Dissolve aluminum sulfate octadecahydrate (e.g., 1.76 mmol) in deionized water (e.g., 5 mL) at 60°C.

  • Slowly add Solution 1 to Solution 2 dropwise over 30 minutes while stirring.

  • Continue stirring the mixture at 60°C for 2 hours.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 110-150°C) for a designated time (e.g., 24-48 hours).

  • After cooling, collect the white product by centrifugation.

  • Wash the product thoroughly with deionized water (e.g., 3 x 50 mL).

  • Dry the final product in a vacuum oven at 80°C for 24 hours.

Characterization of this compound-Based MOFs

Protocol 4.2.1: General Characterization Workflow

A combination of analytical techniques is essential to confirm the synthesis of the desired MOF and to determine its properties.

Diagram 4.2.1: Characterization Workflow for this compound MOFs

characterization_workflow cluster_structural Structural Analysis cluster_morphological Morphology & Composition cluster_thermal_porosity Thermal & Porosity Analysis start Synthesized MOF Sample pxrd Powder X-ray Diffraction (PXRD) start->pxrd ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir sem Scanning Electron Microscopy (SEM) start->sem tga Thermogravimetric Analysis (TGA) start->tga bet Gas Adsorption (BET Analysis) start->bet edx Energy-Dispersive X-ray Spectroscopy (EDX) sem->edx

Caption: A typical workflow for the characterization of this compound-based MOFs.

Expected Results:

  • PXRD: The powder X-ray diffraction pattern should show sharp peaks, indicating a crystalline material. The peak positions should match the simulated or reported patterns for the specific MOF. For example, MIL-88A(Fe) typically exhibits characteristic peaks at 2θ values around 10.6° and 12.25°.

  • FTIR: The FTIR spectrum will confirm the presence of the fumarate linker. Look for characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻), typically in the regions of 1610 cm⁻¹ and 1395 cm⁻¹, respectively. A peak around 575 cm⁻¹ can be attributed to the Fe-O stretching vibration in iron-based MOFs.

  • TGA: Thermogravimetric analysis provides information about the thermal stability of the MOF and the removal of solvent molecules. A typical TGA curve for a this compound MOF will show an initial weight loss corresponding to the removal of guest water or solvent molecules, followed by a plateau, and then a significant weight loss at higher temperatures indicating the decomposition of the framework. For instance, aluminum fumarate is generally stable up to 350-400°C.

  • SEM: Scanning electron microscopy images will reveal the morphology and particle size of the synthesized MOF crystals.

  • BET Analysis: Nitrogen adsorption-desorption isotherms are used to determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.

Application Protocols

Protocol 4.3.1: Drug Loading (Ibuprofen) into Fumarate MOFs

This protocol describes a common method for loading a model drug, ibuprofen, into a fumarate-based MOF.

Materials:

  • Activated fumarate MOF (e.g., MIL-88A(Fe))

  • Ibuprofen

  • Suitable solvent (e.g., ethanol, hexane)

Equipment:

  • Vials with caps

  • Shaker or orbital mixer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of ibuprofen in the chosen solvent at a known concentration.

  • Disperse a known amount of the activated MOF in a specific volume of the ibuprofen solution.

  • Seal the vial and place it on a shaker at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.

  • After the loading period, separate the drug-loaded MOF from the solution by centrifugation.

  • Carefully collect the supernatant.

  • Analyze the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen.

  • Calculate the amount of ibuprofen loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount of drug.

Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

Protocol 4.3.2: In Vitro Drug Release Study

This protocol outlines a method to study the release of a loaded drug from the MOF.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for physiological conditions)

Equipment:

  • Dialysis membrane (with a molecular weight cut-off lower than the drug)

  • Beakers

  • Magnetic stirrer

  • Incubator or water bath at 37°C

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a small volume of PBS and place it inside a dialysis bag.

  • Seal the dialysis bag and place it in a beaker containing a larger, known volume of PBS.

  • Place the beaker on a magnetic stirrer in an incubator set to 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the PBS from the beaker and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Diagram 4.3.2: Drug Delivery Workflow

drug_delivery_workflow cluster_loading Drug Loading cluster_release Drug Release cluster_analysis Analysis mix Mix MOF with Ibuprofen Solution shake Shake for 24-48h mix->shake separate_load Centrifuge to Separate Drug-Loaded MOF shake->separate_load disperse Disperse Drug-Loaded MOF in PBS separate_load->disperse uv_vis_load UV-Vis Analysis of Supernatant separate_load->uv_vis_load dialysis Place in Dialysis Bag in PBS at 37°C disperse->dialysis sample Sample PBS at Time Intervals dialysis->sample uv_vis_release UV-Vis Analysis of Released Drug sample->uv_vis_release calculate_loading Calculate Drug Loading Capacity uv_vis_load->calculate_loading plot_release Plot Cumulative Drug Release Curve uv_vis_release->plot_release

Caption: Workflow for drug loading and in vitro release studies using this compound MOFs.

Protocol 4.3.3: Catalytic Transesterification of Used Vegetable Oil using MOF-801

This protocol provides an example of a catalytic application of a fumarate-based MOF.

Materials:

  • MOF-801 catalyst

  • Used vegetable oil (UVO)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Equipment:

  • Round bottom flask

  • Teflon-lined hydrothermal/solvothermal autoclave reactor

  • Oven or muffle furnace

  • Centrifuge

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Catalyst Synthesis (MOF-801):

    • Dissolve 0.8 g of ZrOCl₂·8H₂O in 15 mL of a DMF-formic acid mixture (v/v = 20:7) in a 50 mL round bottom flask.

    • Add 0.29 g of fumaric acid to the solution and stir for 30 minutes until a clear solution is obtained.

    • Transfer the solution to a 50 mL Teflon-lined autoclave and heat in an oven at 130°C for 6 hours.

    • Collect, wash, and dry the resulting MOF-801.

  • Transesterification Reaction:

    • In a beaker, thoroughly mix 3 g of UVO, 1.5 M of methanol, and 0.3 g of MOF-801 (10 wt.% of oil).

    • Transfer the mixture to a 100 mL Teflon-lined steel autoclave.

    • Heat the autoclave to 180°C in a muffle furnace for 8 hours.

    • Allow the reactor to cool to room temperature.

  • Product Analysis:

    • Isolate the catalyst from the reaction mixture by centrifugation.

    • The product will separate into two layers: the upper layer is biodiesel (fatty acid methyl esters), and the lower layer is glycerol.

    • Analyze the conversion of UVO to biodiesel using ¹H NMR spectroscopy.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and performing experiments.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like DMF.

  • Exercise caution when working with high temperatures and pressures in autoclaves. Ensure the equipment is properly sealed and operated according to the manufacturer's instructions.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

These application notes and protocols provide a foundation for researchers to explore the exciting potential of this compound-based MOFs. The versatility of these materials, coupled with their often straightforward synthesis, opens up numerous avenues for further research and development in drug delivery, catalysis, and beyond.

References

Application Note: The Role of Butenedioate and Its Derivatives in Modern Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butenedioate and its isomers, such as maleate and fumarate, along with related dicarboxylic acids like itaconic and succinic acid, are pivotal monomers in the synthesis of advanced polymers.[1][2] Their utility stems from the ability to create polyesters with a wide range of properties, from rigid materials to flexible resins. A significant driver for their use is their potential to be derived from renewable bio-based sources, aligning with green chemistry principles and the growing demand for sustainable materials.[3][4] These polymers, particularly unsaturated polyesters, offer reactive sites (C=C double bonds) for post-polymerization modifications like crosslinking, making them highly valuable for applications in biomedical fields, including tissue engineering, drug delivery, and as bio-inks for 3D printing.[2][4]

Applications Overview

Polymers derived from this compound and its analogs are explored for numerous applications:

  • Biomedical Materials: Their biocompatibility and biodegradability make them suitable for creating scaffolds for tissue engineering, controlled drug delivery systems, and wound dressings.[1][5] For instance, Poly(glycerol this compound) (PGB) is a notable biomaterial synthesized from glycerin and maleic anhydride.[2]

  • Sustainable Plastics: As a bio-based alternative to petrochemicals, these monomers are used to produce biodegradable plastics for packaging, agricultural films, and other disposable goods, helping to mitigate plastic pollution.[6][7] Poly(butylene succinate) (PBS) is a prime example of a biodegradable polymer with industrial applications.[6]

  • Coatings and Resins: The presence of unsaturated bonds allows for the formulation of waterborne coatings and resins with low volatile organic compound (VOC) emissions, providing a more environmentally friendly alternative to solvent-based systems.[8]

Quantitative Data Summary

The following table summarizes key parameters and outcomes from various polymer synthesis studies involving this compound derivatives.

Polymer SynthesizedMonomersMolar Ratio (Acid:Diol)CatalystTemperature (°C)Time (h)Resulting Polymer Properties
Poly(glycerol this compound) (PGB)Maleic anhydride, Glycerol1:2.5 (initial), then 1:1None specified1503+Yellow sticky resin; Acid Number reduced from 339 to ~50 mgKOH/g.[2]
Poly(1,4-butanediol itaconate) (PBItc)Itaconic acid, 1,4-butanediol1:1Zinc acetate (0.3% nCOOH)1504Optimized for high conversion of carboxyl groups and retention of C=C bonds.[4]
Poly(butylene succinate) (PBS)Butanedioic acid, Butylene glycolExcess diol---Mn up to 39,873; Mw up to 137,192 (with chain extenders).[9]
Poly(isosorbide-co-butanedioic acid)Isosorbide, Butanedioic acidStoichiometric controlNone specified--High molecular weights (Mn up to 42.8 kg/mol ); High glass transition temp (>50°C).[3]
Poly(butylene adipate) (PBA)Adipic acid, 1,4-butanediol1:1.25Phosphoric acid (0.5% w/w)190up to 24Weight average molecular weight (Mw) of 23,000.[10][11]

Experimental Protocols & Workflows

General Workflow for Polyester Synthesis via Polycondensation

The synthesis of polyesters from this compound or its derivatives and a diol typically follows a melt polycondensation process. This workflow minimizes the use of solvents and simplifies product purification.

G General Polycondensation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomers 1. Charge Monomers (Diacid & Diol) Catalyst 2. Add Catalyst (e.g., Zinc Acetate) Monomers->Catalyst Heating 3. Heat Mixture (e.g., 150-190°C) Catalyst->Heating Polycondensation 4. Polycondensation (Mechanical Stirring) Heating->Polycondensation Vacuum 5. Apply Vacuum (Remove Water Byproduct) Polycondensation->Vacuum Cooling 6. Cool to RT Vacuum->Cooling Polymer 7. Collect Polymer Product Cooling->Polymer

Caption: General workflow for solvent-free melt polycondensation.

Protocol 1: Synthesis of Poly(glycerol this compound) (PGB)

This protocol describes a two-step bulk polycondensation method for synthesizing PGB, a promising biomaterial.[1][2]

Materials:

  • Maleic anhydride (98%)

  • Anhydrous glycerol (99%)

  • Reactor: Mettler Toledo MultiMax or similar parallel reactor system with mechanical stirrer, temperature control, and vacuum connection.

Procedure:

  • Step 1 (Ring Opening):

    • Mix maleic anhydride and anhydrous glycerol in a molar ratio of 1:2.5 in the reactor.

    • Heat the mixture to 150°C while stirring at 200 rpm.

    • Maintain these conditions for 3 hours. This step facilitates the ring-opening of the anhydride and initial esterification, with the acid number reducing significantly.[2]

  • Step 2 (Polycondensation):

    • After 3 hours, add an additional quantity of maleic anhydride to adjust the total molar ratio of anhydride to glycerol to 1:1.

    • Reduce the pressure in the reactor to approximately 200-500 mbar to facilitate the removal of water, which is a byproduct of the condensation reaction.[1][2]

    • Continue the reaction under these conditions for several more hours until the desired polymer viscosity is achieved.

    • Cool the reactor to room temperature. The final product is a yellow, sticky resin.

    • The product can be analyzed without further purification.

Protocol 2: Optimized Synthesis of Poly(1,4-butanediol itaconate) (PBItc)

This protocol is optimized for producing a potential UV-crosslinkable bio-ink for 3D printing applications.[4]

Materials:

  • Itaconic acid (IA)

  • 1,4-butanediol (1,4-BD)

  • Anhydrous zinc acetate (catalyst)

  • Reactor: A metal, non-transparent reactor is recommended to minimize unwanted radical crosslinking of the itaconic double bonds. The reactor should be equipped with a mechanical stirrer, temperature sensor, and a Dean-Stark apparatus or vacuum outlet.

Procedure:

  • Reactant Charging:

    • Weigh itaconic acid (e.g., 23.63 g, 0.182 mol) and 1,4-butanediol (e.g., 16.37 g, 0.182 mol) to achieve a 1:1 molar ratio.

    • Add the catalyst, anhydrous zinc acetate, at a concentration of 0.3% relative to the moles of carboxylic acid groups (e.g., 0.200 g).

    • Charge all reactants into the reactor.

  • Polycondensation Reaction:

    • Heat the mixture to the reaction temperature of 150°C over 15 minutes.

    • Maintain the temperature at 150°C and continue stirring for a total reaction time of 4 hours.

    • After 30 minutes from the start of this phase, apply a reduced pressure (approx. 200 mbar) to continuously remove the water byproduct, shifting the reaction equilibrium towards product formation.[4]

  • Product Recovery:

    • After 4 hours, stop the heating and cool the mixture down to 40°C.

    • The resulting polymer is ready for characterization and further use.

Polymer Characterization Workflow

Post-synthesis, a series of analyses are required to confirm the polymer's structure, molecular weight, and thermal properties.

G Post-Synthesis Characterization Workflow cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Analysis Input Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Confirms chemical structure and monomer incorporation. Input->NMR FTIR FTIR Spectroscopy Identifies functional groups (e.g., C=O, O-H, C=C). Input->FTIR GPC Gel Permeation Chromatography (GPC) Determines Mn, Mw, and PDI. Input->GPC DSC Differential Scanning Calorimetry (DSC) Measures Tg, Tc, and Tm. Input->DSC TGA Thermogravimetric Analysis (TGA) Evaluates thermal stability and degradation temperature. Input->TGA

Caption: Standard workflow for characterizing synthesized polyesters.

References

Butenedioate (Fumarate) as a Biomarker for Mitochondrial Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The identification of reliable biomarkers to assess mitochondrial health is crucial for diagnostics, prognostics, and the development of novel therapeutic strategies. Butenedioate, more commonly known as fumarate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical biomarker for mitochondrial dysfunction. Under normal physiological conditions, the enzyme fumarate hydratase (FH) catalyzes the reversible hydration of fumarate to L-malate in the mitochondrial matrix.[1] Genetic or acquired deficiency in FH leads to the accumulation of fumarate, a condition known as fumaric aciduria in severe cases, which has profound pathological consequences.[2] This accumulation is a direct indicator of a block in the TCA cycle and subsequent mitochondrial distress. Furthermore, high levels of fumarate have been shown to act as an oncometabolite, driving tumorigenesis in conditions such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[1][3] These application notes provide a comprehensive overview of this compound as a biomarker for mitochondrial dysfunction, including data on its accumulation, signaling pathways it modulates, and detailed protocols for its measurement and the assessment of related cellular functions.

Data Presentation

Table 1: Intracellular Fumarate Concentrations in FH-Deficient Cellular Models

Cell Line/ModelConditionFumarate ConcentrationFold Change vs. ControlReference
Mouse Embryonic Fibroblasts (MEFs)Fh1-knockout8.9 fmol/cellUndetectable in wild-type(PMID: 19820700)
Human Embryonic Kidney (HEK293) CellsFH-diminished (FHdim)Not specified~13-fold increase(PMID: 32747796)

Table 2: Diagnostic Indicators of Fumarate Hydratase (FH) Deficiency

Biological SampleFindingSignificanceReference
UrineIsolated increased fumaric acid and alpha-ketoglutarateHighly suggestive of FH deficiency[4]
Fibroblasts/LeukocytesReduced fumarate hydratase enzyme activity (<10% of control mean in severe cases)Confirmatory for FH deficiency[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Cellular Signaling

Accumulated this compound (fumarate) acts as a signaling molecule, primarily through two mechanisms: the succination of proteins and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Fumarate_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA_Cycle TCA Cycle Fumarate_mito Fumarate TCA_Cycle->Fumarate_mito FH Fumarate Hydratase (FH) Fumarate_mito->FH Normal Function Fumarate_cyto Accumulated Fumarate Fumarate_mito->Fumarate_cyto Leakage Malate Malate FH->Malate Normal Function Succinated_Protein Succinated Protein (Loss of Function) Fumarate_cyto->Succinated_Protein Succination PHD Prolyl Hydroxylases (PHDs) Fumarate_cyto->PHD Inhibition Protein Protein (with Cysteine) Protein->Succinated_Protein HIF1a HIF-1α PHD->HIF1a Hydroxylation (Normoxia) HIF1a_stabilized Stabilized HIF-1α PHD->HIF1a_stabilized Blocked Degradation VHL VHL HIF1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_nucleus HIF-1α HIF1a_stabilized->HIF1a_nucleus HRE Hypoxia Response Element (HRE) HIF1a_nucleus->HRE Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes FH_Deficiency FH Deficiency FH_Deficiency->Fumarate_cyto Accumulation

Caption: Fumarate-induced signaling pathways in FH deficiency.

Experimental Workflow for Assessing this compound as a Biomarker

The following diagram outlines a typical workflow for investigating this compound as a biomarker of mitochondrial dysfunction.

Experimental_Workflow cluster_Sample Sample Collection & Preparation cluster_Quantification This compound Quantification cluster_Mito_Function Mitochondrial Function Assessment cluster_Downstream Downstream Effect Analysis cluster_Data Data Analysis & Interpretation Sample_Collection Biological Samples (Cells, Tissues, Plasma, Urine) Sample_Prep Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Prep Fumarate_Quant Fumarate Measurement (LC-MS/MS or Assay Kit) Sample_Prep->Fumarate_Quant Mito_Respiration Mitochondrial Respiration (Seahorse, Oroboros) Sample_Prep->Mito_Respiration Complex_Activity Respiratory Chain Complex Activity Assays Sample_Prep->Complex_Activity Succination_Analysis Protein Succination (Western Blot) Sample_Prep->Succination_Analysis HIF1a_Analysis HIF-1α Stabilization (Western Blot, qPCR) Sample_Prep->HIF1a_Analysis Data_Integration Data Integration & Correlation Analysis Fumarate_Quant->Data_Integration Mito_Respiration->Data_Integration Complex_Activity->Data_Integration Succination_Analysis->Data_Integration HIF1a_Analysis->Data_Integration Conclusion Conclusion: This compound as a Biomarker of Mitochondrial Dysfunction Data_Integration->Conclusion

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

Quantification of this compound (Fumarate) using LC-MS/MS

Objective: To accurately quantify fumarate levels in biological samples.

Materials:

  • Biological sample (cells, tissue, plasma, or urine)

  • Internal standard (e.g., 13C4-Fumarate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • LC-MS/MS system with a C18 column

Protocol:

  • Sample Preparation:

    • Cells: Wash cell pellets with ice-cold PBS, then add a pre-chilled extraction solution (e.g., 80% methanol). Vortex vigorously and incubate at -20°C for 30 minutes. Centrifuge at high speed to pellet debris and collect the supernatant.

    • Tissue: Homogenize frozen tissue in a suitable ice-cold buffer. Perform protein precipitation with cold ACN. Centrifuge and collect the supernatant.

    • Plasma/Urine: Thaw samples on ice. Add internal standard and precipitate proteins with cold ACN. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).

    • Set the mass spectrometer to operate in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for fumarate and the internal standard.

  • Data Analysis:

    • Quantify fumarate concentration by comparing the peak area ratio of fumarate to the internal standard against a standard curve.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of fumarate accumulation on cellular respiration.

Materials:

  • Cultured cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

  • Mitochondrial Stress Test:

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Respiratory Chain Complex Activity

Objective: To determine the activity of individual electron transport chain complexes.

Materials:

  • Isolated mitochondria or cell lysates

  • Spectrophotometer or plate reader

  • Specific substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate for Complex II, decylubiquinol for Complex III, cytochrome c for Complex IV)

Protocol (General):

  • Sample Preparation: Isolate mitochondria or prepare cell lysates ensuring the integrity of the respiratory complexes.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of a suitable electron acceptor, and inhibit with rotenone to determine specific activity.

  • Complex II (Succinate dehydrogenase) Activity: Measure the reduction of an artificial electron acceptor (e.g., DCPIP) at 600 nm in the presence of succinate.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.

  • Complex IV (Cytochrome c oxidase) Activity: Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

  • Data Analysis: Calculate the specific activity of each complex, typically normalized to the total protein concentration.

Detection of Protein Succination by Western Blot

Objective: To detect the adduction of fumarate to cysteine residues in proteins.

Materials:

  • Cell or tissue lysates

  • Anti-2-succinyl cysteine (2SC) antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-2SC antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Analyze the intensity of the bands to determine the extent of protein succination.

Conclusion

This compound (fumarate) has been firmly established as a key biomarker for mitochondrial dysfunction, particularly in the context of FH deficiency. Its accumulation directly reflects a critical metabolic bottleneck and triggers downstream signaling events that contribute to disease pathogenesis, including cancer. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to quantify fumarate, assess its impact on mitochondrial function, and investigate its downstream effects. The integration of these methodologies will facilitate a deeper understanding of the role of fumarate in disease and aid in the development of targeted therapeutic interventions.

References

Application Note and Protocol: Fumarate Hydratase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumarate hydratase (FH), also known as fumarase, is a crucial enzyme in the Krebs cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2][3][4] FH exists in both mitochondrial and cytosolic isoforms.[2][3][4] Mutations in the FH gene can lead to fumarate hydratase deficiency (FHD), a rare metabolic disorder, and are associated with hereditary leiomyomatosis and renal cell cancer (HLRCC).[1][5] Therefore, the accurate measurement of FH activity is vital for both basic research and clinical studies.

This document provides a detailed protocol for a widely used spectrophotometric assay to determine fumarate hydratase activity. The principle of this assay is based on a coupled enzymatic reaction. Fumarate hydratase converts fumarate to L-malate, which is then oxidized by malate dehydrogenase (MDH). In this second reaction, NAD+ is reduced to NADH, leading to an increase in absorbance at 340 nm.[6] This change in absorbance is directly proportional to the fumarate hydratase activity in the sample.

Principle of the Assay

The fumarate hydratase activity assay is a coupled enzyme assay.

  • Fumarate Hydratase (FH) Reaction: Fumarate + H₂O ⇌ L-Malate

  • Malate Dehydrogenase (MDH) Reaction: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric fumarate hydratase activity assay.

ParameterValueNotes
Wavelength340 nmAbsorbance maximum for NADH.
Assay Buffer50 mM Potassium Phosphate, pH 7.5Buffer composition may vary.
Substrate (Fumarate)50 mMFinal concentration in the reaction.
Coupling Enzyme (MDH)10 units/mLMalate Dehydrogenase.
Coenzyme (NAD⁺)2 mMNicotinamide Adenine Dinucleotide.
Reaction Temperature25°C or 37°CShould be kept consistent.
Incubation Time10 - 60 minutesDependent on enzyme activity.
Detection Range0.4 - 70 U/LVaries with specific kit/protocol.[2][4][7]
Unit DefinitionOne unit of fumarase will convert 1.0 µmole of L-fumarate to L-malate per minute at a specific pH and temperature.[2]

Experimental Protocols

Materials and Reagents
  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Fumarate solution (500 mM stock)

  • Malate Dehydrogenase (MDH) (1000 units/mL stock)

  • NAD⁺ solution (20 mM stock)

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader capable of measuring absorbance at 340 nm

Sample Preparation

Tissue Samples:

  • Weigh approximately 50 mg of tissue and place it in a tube on ice.[2]

  • Add 200 µL of cold 50 mM potassium phosphate buffer (pH 7.5).[2]

  • Homogenize the tissue using a homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant, which contains the enzyme, for the assay.[2]

Cell Samples:

  • Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[2] For adherent cells, scrape them off the plate.

  • Resuspend the cell pellet in an appropriate volume of cold 50 mM potassium phosphate buffer (pH 7.5).

  • Sonicate the cell suspension or use a homogenizer to lyse the cells.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]

  • Collect the supernatant for the assay.[2]

Assay Procedure
  • Prepare the Master Mix: For each well, prepare a master mix containing:

    • 80 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

    • 10 µL of 20 mM NAD⁺ solution

    • 1 µL of 1000 units/mL Malate Dehydrogenase

  • Set up the Plate:

    • Sample Wells: Add 10 µL of the prepared sample to the wells of a 96-well plate.

    • Blank/Control Well: Add 10 µL of the sample preparation buffer to a well. This will be used to subtract the background absorbance.

  • Add Master Mix: Add 91 µL of the master mix to each sample and blank well.

  • Initiate the Reaction: Add 10 µL of 500 mM fumarate solution to each well to start the reaction. The final volume in each well will be 111 µL.

  • Measure Absorbance: Immediately start measuring the absorbance at 340 nm in a microplate reader. Take readings every minute for 10-60 minutes at 37°C.[8]

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of the samples for each time point.

  • Plot the absorbance at 340 nm as a function of time.

  • Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

  • Calculate the fumarate hydratase activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs/min * Reaction Volume) / (ε * Path Length * Sample Volume)

    • ΔAbs/min: The rate of change in absorbance at 340 nm per minute.

    • Reaction Volume: The total volume of the reaction in the well (in mL).

    • ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹.

    • Path Length: The path length of the light through the well (in cm). For a standard 96-well plate, this is typically calculated based on the volume in the well or can be measured.

    • Sample Volume: The volume of the sample added to the well (in mL).

Visualizations

Signaling Pathway Diagram

Caption: Principle of the coupled enzymatic assay for Fumarate Hydratase activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Tissue/Cell Lysate) Plate_Setup Set up 96-well Plate (Samples and Blanks) Sample_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Buffer, Substrate, etc.) Add_Master_Mix Add Master Mix (MDH, NAD⁺) Reagent_Prep->Add_Master_Mix Plate_Setup->Add_Master_Mix Start_Reaction Initiate Reaction (Add Fumarate) Add_Master_Mix->Start_Reaction Measure_Abs Measure Absorbance at 340 nm (Kinetic Reading) Start_Reaction->Measure_Abs Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: General workflow for the Fumarate Hydratase activity assay.

References

Application Notes and Protocols for the Separation of Fumarate and Maleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumaric acid and maleic acid are geometric isomers of butenedioic acid, with fumaric acid being the trans isomer and maleic acid the cis isomer.[1] This structural difference leads to distinct physical and chemical properties that are exploited for their separation.[2][3] Fumaric acid is a key intermediate in the cellular tricarboxylic acid (TCA) cycle and is widely used in the food and pharmaceutical industries.[4][5] Maleic acid is a precursor in the synthesis of various industrial polymers and other chemicals.[5] The presence of one isomer as an impurity in the other can be detrimental to the final product's quality and safety, necessitating robust and efficient separation methods.[5][6]

These application notes provide detailed protocols for the separation of fumarate and maleate isomers using various analytical and preparative techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Capillary Electrophoresis (CE), and Crystallization.

Physicochemical Properties for Separation

The significant differences in the physicochemical properties of fumaric and maleic acid are the basis for their successful separation. Maleic acid's cis configuration allows for intramolecular hydrogen bonding, which reduces its melting point and increases its solubility in water compared to the trans isomer, fumaric acid.[1][7] Fumaric acid, on the other hand, exhibits strong intermolecular hydrogen bonding, resulting in a higher melting point and lower water solubility.[3][7] Furthermore, maleic acid is a more polar molecule than the nonpolar fumaric acid.[4]

PropertyMaleic Acid (cis-isomer)Fumaric Acid (trans-isomer)Reference
Molar Mass 116.07 g/mol 116.07 g/mol [1]
Melting Point 135 °C287 °C[1][7]
Water Solubility 478.8 g/L at 20°C7 g/L at 25°C[3]
pKa1 1.903.03[7]
pKa2 6.074.44[7]
Polarity PolarNonpolar[4]

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of fumarate and maleate.

Application Note: Reversed-phase HPLC is effective for separating these isomers by exploiting their polarity differences. Ion-suppression reversed-phase HPLC, in particular, enhances the retention and resolution of these organic acids.

Experimental Protocol: Ion-Suppression Reversed-Phase HPLC

  • Objective: To achieve baseline separation of fumaric and maleic acids.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Nova-Pak C18, 4.6 x 150 mm, 5 µm particle size.[8][9]

  • Mobile Phase: Isocratic elution with deionized water adjusted to pH 2.10-2.15 with perchloric acid.[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV absorbance at 210 nm or 240 nm.[9][10]

  • Sample Preparation: Dissolve the sample mixture in the mobile phase.

  • Expected Results: Fumaric acid, being less polar, will elute before the more polar maleic acid. A separation factor of 1.55 and a resolution of 1.52 between maleic acid and fumaric acid can be achieved.[10]

Experimental Protocol: HPLC with a Mixed-Mode Column

  • Objective: To separate fumaric and maleic acids along with other organic acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom B, 4.6 x 150 mm, 5 µm particle size.[8][11]

  • Mobile Phase: An isocratic mixture of 95% water and 5% acetonitrile, with 2% formic acid as a buffer.[8]

  • Detection: Charged Aerosol Detector (CAD) or UV at 200 nm.[8][12]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of deionized water and acetonitrile.[6]

Quantitative Data Summary for HPLC Methods

MethodColumnMobile PhaseDetectionSeparation FactorResolutionReference
Ion-Suppression RP-HPLCNova-Pak C18Water (pH 2.1-2.15 with HClO₄)UV (210 nm)->1.5[9]
Reversed-Phase HPLCµ-Bondapark C180.5% Acetic Acid in WaterUV (240 nm)1.551.52[10]
Mixed-Mode HPLCNewcrom B95% H₂O, 5% ACN, 2% Formic AcidCAD-Baseline[8]

Workflow for HPLC Separation of Fumarate and Maleate

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column C18 Column Injection->Column Separation Isocratic Elution Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantify Peaks Chromatogram->Quantification

Caption: Workflow for HPLC analysis of fumarate and maleate.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for the qualitative separation of fumarate and maleate.

Application Note: Normal-Phase TLC (NP-TLC) on silica gel plates can effectively separate the two isomers based on their differing polarities.

Experimental Protocol: NP-TLC

  • Objective: To visualize the separation of fumaric and maleic acids.

  • Stationary Phase: Silica gel TLC plates.[13]

  • Mobile Phase: A mixture of ethanol, ammonia, and water in a 6:1:1 volume ratio.[13]

  • Sample Application: Spot a solution of the sample mixture onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: Use visualizing agents such as methyl red or eosin yellow. The spots can also be visualized under UV light at 215 nm.[13]

  • Expected Results: Maleic acid, being more polar, will have a lower Rf value (e.g., 0.37 ± 0.04) compared to the less polar fumaric acid (e.g., Rf = 0.67 ± 0.04).[4]

Quantitative Data Summary for TLC Method

Stationary PhaseMobile Phase (v/v/v)Rf (Maleic Acid)Rf (Fumaric Acid)Reference
Silica GelEthanol:Ammonia:Water (6:1:1)0.37 ± 0.040.67 ± 0.04[4][13]

Workflow for TLC Separation of Fumarate and Maleate

Start Start Spot Spot Sample on Silica Gel Plate Start->Spot Develop Develop Plate in Ethanol:Ammonia:Water (6:1:1) Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize under UV or with Staining Agent Dry->Visualize Analyze Calculate Rf Values Visualize->Analyze End End Analyze->End

Caption: Workflow for TLC separation of fumarate and maleate.

Capillary Electrophoresis (CE)

CE offers rapid and high-resolution separation of charged species.

Application Note: Fumarate and maleate, as anions at neutral or basic pH, can be separated based on their differential migration in an electric field.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Objective: To achieve rapid and efficient separation of fumarate and maleate.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary coated with poly(diallyldimethylammonium chloride).[14]

  • Electrolyte: 20 mmol/L ethylenediamine-sulfate electrolyte at pH 6.5.[14]

  • Voltage: 25 kV.[14]

  • Detection: Direct UV detection at 214 nm.[14]

  • Sample Injection: Hydrodynamic or electrokinetic injection.

  • Expected Results: The two isomers will be separated based on their electrophoretic mobility. The method can achieve detection limits of 0.005 mmol/L for fumarate and 0.006 mmol/L for maleate.[14] Recovery rates in real samples range from 95.0% to 102%.[14]

Quantitative Data Summary for CE Method

Electrolyte (pH)Detection Limit (Fumarate)Detection Limit (Maleate)RecoveryReference
20 mmol/L Ethylenediamine-Sulfate (6.5)0.005 mmol/L0.006 mmol/L95.0-102%[14]
20 mmol/L Sulphate neutralized with ethylenediamine (6.0) with stacking5.34 x 10⁻⁸ mol/L1.92 x 10⁻⁷ mol/L95-105%[15]

Logical Flow of Capillary Electrophoresis Separation

cluster_system CE System Setup cluster_process Separation Process cluster_output Output Capillary Coated Fused Silica Capillary Migration Differential Electrophoretic and Electroosmotic Migration Capillary->Migration Electrolyte Electrolyte Buffer (pH 6.5) Electrolyte->Migration Power High Voltage Power Supply (25 kV) Power->Migration Detector UV Detector (214 nm) Injection Sample Injection Injection->Migration Detection_Process Detection of Separated Analytes Migration->Detection_Process Electropherogram Electropherogram Detection_Process->Electropherogram Analysis Peak Identification and Quantification Electropherogram->Analysis

Caption: Logical flow of CE separation for fumarate and maleate.

Crystallization-Based Separation

Crystallization is a common industrial method for separating fumaric acid from maleic acid, leveraging their significant solubility difference.

Application Note: Fumaric acid's low solubility in water allows for its selective crystallization from an aqueous solution containing both isomers. The isomerization of maleic acid to the more stable fumaric acid can be catalyzed to enhance separation.

Experimental Protocol: Isomerization and Crystallization

  • Objective: To separate fumaric acid from an aqueous solution of maleic acid.

  • Materials: Aqueous solution of maleic acid (e.g., from maleic anhydride production wastewater), thiourea (catalyst).[16][17]

  • Procedure:

    • Heat the aqueous maleic acid solution to approximately 100°C.[16]

    • Add a catalytic amount of thiourea to promote the isomerization of maleic acid to fumaric acid.[16][17]

    • Cool the solution slowly to facilitate the crystallization of the less soluble fumaric acid.[18] Forced cooling in a heat exchanger can be employed.[16][17]

    • Separate the fumaric acid crystals by filtration or centrifugation.[18]

    • Wash the crystals with cold water to remove residual maleic acid and dry.

  • Expected Results: A significant amount of fumaric acid crystals can be recovered. The addition of thiourea has been shown to yield up to 17.29 wt% of crystals from industrial wastewater.[16][17]

Quantitative Data Summary for Crystallization

MethodCatalystCrystal YieldReference
Isomerization and Forced CoolingThiourea17.29 wt%[16][17]

Workflow for Crystallization-Based Separation

Start Aqueous Solution of Maleic and Fumaric Acids Heat Heat Solution (e.g., 100°C) Start->Heat Add_Catalyst Add Thiourea (Isomerization Catalyst) Heat->Add_Catalyst Cool Controlled Cooling Add_Catalyst->Cool Crystallization Selective Crystallization of Fumaric Acid Cool->Crystallization Filter Filtration / Centrifugation Crystallization->Filter Wash_Dry Wash and Dry Crystals Filter->Wash_Dry Mother_Liquor Mother Liquor (Enriched in Maleic Acid) Filter->Mother_Liquor Product Pure Fumaric Acid Crystals Wash_Dry->Product

References

Application Notes and Protocols for Butenedioate Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, existing as the cis- and trans-isomers maleate and fumarate respectively, are key organic acids involved in cellular metabolism. Fumarate is a critical intermediate in the tricarboxylic acid (TCA) cycle. The analysis of these dicarboxylic acids is essential in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. Due to their low volatility and high polarity, direct analysis of this compound isomers by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a necessary step to convert these non-volatile compounds into thermally stable and volatile derivatives suitable for GC-MS analysis.[1][2]

This document provides detailed application notes and experimental protocols for the two most common derivatization techniques for this compound analysis by GC-MS: silylation and esterification .

Application Notes

Choosing a Derivatization Method

The choice between silylation and esterification depends on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

  • Silylation is a widely used and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[3][4] It involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group.[3] Silyl derivatives are generally more volatile and less polar than their parent compounds, leading to improved chromatographic separation and detection.[4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[5][6][7] Silylation is often preferred for its high reaction yields and the formation of derivatives that are amenable to mass spectral library searching. However, silylating reagents and their derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and storage.[3]

  • Esterification , typically methylation, is another robust method for derivatizing carboxylic acids.[8][9] This method converts the carboxylic acid groups into their corresponding esters, which are significantly more volatile.[10] Common reagents for esterification include methanol in the presence of an acid catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl).[1][10] Esterification can sometimes be more tolerant to residual water in the sample compared to silylation.

Isomer Separation

A key challenge in this compound analysis is the separation of the geometric isomers, maleate (cis) and fumarate (trans). The derivatization process itself does not typically cause isomerization. Successful separation is achieved through the selection of an appropriate GC column and temperature programming. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable for separating these derivatized isomers. Temperature programming, which involves a gradual increase in the column oven temperature during the analysis, is crucial for achieving good peak shape and resolution for compounds with different volatilities.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of derivatized this compound. It is important to note that retention times and mass spectra are dependent on the specific instrument, column, and analytical method used. The provided data should be used as a reference, and it is recommended to determine these parameters empirically on the analytical system in use.

Table 1: Silylation Derivatives of this compound (Fumarate and Maleate)

ParameterBis(trimethylsilyl) FumarateBis(trimethylsilyl) Maleate
Derivative TMS-FumarateTMS-Maleate
Molecular Weight 260.4 g/mol 260.4 g/mol
Typical GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Example Retention Time Method-dependent, requires empirical determinationMethod-dependent, requires empirical determination
Characteristic m/z ions 245 (M-15), 147, 73245 (M-15), 147, 73
LOD/LOQ Method-dependent, requires empirical determinationMethod-dependent, requires empirical determination

Table 2: Esterification (Methylation) Derivatives of this compound (Fumarate and Maleate)

ParameterDimethyl FumarateDimethyl Maleate
Derivative Methyl-FumarateMethyl-Maleate
Molecular Weight 144.1 g/mol 144.1 g/mol
Typical GC Column HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[11]HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[11]
Example Retention Time ~8.7 min[12]~8.4 min[12]
Characteristic m/z ions 113, 85, 59[12]113, 85, 53[12]
LOD/LOQ LOD: 0.0058 mg/kg, LOQ: 0.012 mg/kg (in product samples)[12]Method-dependent, requires empirical determination

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

Materials:

  • Dried sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Internal standard (e.g., succinic acid-d4)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is recommended to remove all traces of water, which can deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried sample in a GC vial, add a known amount of internal standard.

    • Add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex thoroughly.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 50-500.

Protocol 2: Esterification of this compound using BF₃-Methanol

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., succinic acid-d4 dimethyl ester)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Esterification Reaction:

    • To the dried sample in a vial, add a known amount of internal standard.

    • Add 500 µL of 14% BF₃-Methanol solution.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • After cooling, add 500 µL of hexane and 500 µL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • Transfer the dried hexane extract to a GC vial for analysis.

    • Inject 1 µL of the sample into the GC-MS system.

GC-MS Conditions (Example):

  • Use the same GC-MS conditions as described in Protocol 1, with potential adjustments to the temperature program as needed to optimize separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological or Chemical Sample extraction Extraction of Organic Acids start->extraction drying Drying (Lyophilization) extraction->drying silylation Silylation (BSTFA + TMCS, 70°C) drying->silylation Option 1 esterification Esterification (BF3-Methanol, 60°C) drying->esterification Option 2 gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Processing (Quantification & Identification) gcms->data

Caption: General experimental workflow for this compound analysis by GC-MS.

tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg NAD+ -> NADH CO2 succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa NAD+ -> NADH CO2 succinate Succinate succinyl_coa->succinate GDP -> GTP fumarate Fumarate succinate->fumarate FAD -> FADH2 malate Malate fumarate->malate H2O oxaloacetate Oxaloacetate malate->oxaloacetate NAD+ -> NADH oxaloacetate->citrate

Caption: Fumarate as a key intermediate in the Tricarboxylic Acid (TCA) Cycle.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Butenedioate in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Butenedioate, existing as the cis-isomer maleate and the trans-isomer fumarate, is a key intermediate in several central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. Tracing the metabolic fate of isotopically labeled this compound provides critical insights into cellular respiration, energy metabolism, and the metabolic reprogramming associated with various diseases, including cancer.

This document provides detailed application notes and experimental protocols for the synthesis of carbon-13 (¹³C) and deuterium (²H) labeled this compound and their application in metabolic tracing studies. The methodologies described herein are intended to guide researchers in the preparation of these tracers and their use in both in vitro and in vivo experimental systems.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various chemical routes. The choice of method depends on the desired isotope, labeling position, and required isomeric purity (fumarate vs. maleate).

Synthesis of [2,3-¹³C₂]Fumaric Acid

A common method for synthesizing ¹³C-labeled fumaric acid involves the use of a ¹³C-labeled precursor, such as [¹³C₂]acetylene, which can be converted to [2,3-¹³C₂]fumaric acid.

Protocol 1: Synthesis of [2,3-¹³C₂]Fumaric Acid

Materials:

  • [¹³C₂]Acetylene gas

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Hydrochloric acid (HCl)

  • Carbon monoxide (CO)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Carbonylation of [¹³C₂]Acetylene: In a reaction vessel, dissolve PdCl₂ and CuCl₂ in methanol. Purge the vessel with CO gas and then bubble [¹³C₂]acetylene gas through the solution. This catalytic reaction will produce dimethyl [2,3-¹³C₂]maleate.

  • Isomerization to Fumarate: The resulting dimethyl maleate can be isomerized to the more stable dimethyl fumarate by heating in the presence of a catalytic amount of a strong acid or a thiol compound.

  • Hydrolysis: The dimethyl [2,3-¹³C₂]fumarate is then hydrolyzed to [2,3-¹³C₂]fumaric acid by refluxing with an aqueous solution of NaOH.

  • Acidification and Purification: After hydrolysis, the reaction mixture is cooled and acidified with HCl to precipitate the [2,3-¹³C₂]fumaric acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or ethanol.

Synthesis of Deuterated Maleic Acid

Deuterated maleic acid can be prepared by the catalytic deuteration of maleic anhydride or maleic acid using deuterium gas (D₂) or a deuterium source like D₂O.

Protocol 2: Catalytic Deuteration of Maleic Acid

Materials:

  • Maleic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Deuterium gas (D₂) or Deuterium oxide (D₂O)

  • Solvent (e.g., ethanol-d₆, D₂O)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve maleic acid in a suitable deuterated solvent. Add the Pd/C catalyst to the solution.

  • Deuteration: Pressurize the vessel with D₂ gas to the desired pressure (e.g., 3-5 bar). Stir the reaction mixture at room temperature or with gentle heating for several hours until the uptake of D₂ ceases. Alternatively, for H/D exchange, the reaction can be performed in D₂O with a suitable catalyst.

  • Catalyst Removal and Product Isolation: After the reaction is complete, carefully vent the D₂ gas. Remove the Pd/C catalyst by filtration through a pad of celite.

  • Purification: Evaporate the solvent under reduced pressure to obtain the deuterated succinic acid. To obtain deuterated maleic acid, a subsequent dehydrogenation step would be required, which can be complex. A more direct route is often the deuteration of a precursor that can be readily converted to maleic acid.

Quantitative Data for Synthesis:

Parameter[2,3-¹³C₂]Fumaric Acid SynthesisDeuterated Maleic Acid Synthesis
Starting Material [¹³C₂]AcetyleneMaleic Acid
Typical Yield 60-80%70-95% (for deuterated succinic acid)
Isotopic Enrichment >98% ¹³C>95% ²H
Analytical Method NMR, Mass SpectrometryNMR, Mass Spectrometry

Application in Metabolic Tracing

Isotopically labeled this compound can be used to trace carbon and hydrogen atoms through various metabolic pathways. This is particularly useful for studying the TCA cycle, gluconeogenesis, and amino acid metabolism.

General Workflow for a Metabolic Tracing Experiment

The following diagram illustrates a typical workflow for a metabolic tracing experiment using isotopically labeled this compound.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Labeled This compound purification Purification and Characterization synthesis->purification cell_culture Cell Culture or Animal Model tracer_admin Administration of Labeled Tracer cell_culture->tracer_admin incubation Incubation and Metabolism tracer_admin->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or NMR Analysis extraction->analysis data_proc Data Processing and Flux Analysis analysis->data_proc

Caption: General workflow for a metabolic tracing experiment.
Protocol 3: ¹³C-Fumarate Tracing in Cultured Cancer Cells

This protocol describes a typical experiment to trace the metabolism of [U-¹³C₄]fumarate in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₄]Fumaric acid (or other desired labeled form)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 80%)

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Tracer Introduction: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed PBS. Replace the medium with fresh medium containing the desired concentration of [U-¹³C₄]fumarate (e.g., 1-5 mM) and supplemented with dFBS.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fumarate.

  • Metabolic Quenching and Extraction:

    • To stop metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried extracts in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution of downstream metabolites.

Data Analysis and Interpretation

The data obtained from LC-MS or NMR analysis will show the incorporation of the isotopic label into various metabolites. This information can be used to determine the relative contribution of this compound to different metabolic pathways.

Example Data: Tracing [U-¹³C₄]Fumarate in Cancer Cells

The following table shows hypothetical data for the fractional contribution of ¹³C from [U-¹³C₄]fumarate to key TCA cycle intermediates in a cancer cell line after 24 hours of labeling.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Malate 105152050
Aspartate 258182524
Citrate 4010201515
Glutamate 551515105
  • M+n represents the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer.

  • High M+4 enrichment in malate indicates direct conversion from the labeled fumarate.

  • The labeling patterns in aspartate, citrate, and glutamate can be used to infer the activity of various parts of the TCA cycle and connected pathways.

Signaling Pathways and Metabolic Tracing

Metabolic pathways are intricately linked with cellular signaling. Tracing studies can be used to investigate how signaling pathways, such as the PI3K/AKT/mTOR pathway, influence this compound metabolism.

signaling_pathway cluster_signal Signaling Cascade cluster_metabolism Metabolic Response GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Glycolysis Glycolysis AKT->Glycolysis Activates GlucoseUptake Glucose Uptake mTORC1->GlucoseUptake Upregulates TCA_Cycle TCA Cycle mTORC1->TCA_Cycle Promotes anaplerosis Glycolysis->TCA_Cycle Fumarate Fumarate (from TCA or exogenous tracer) TCA_Cycle->Fumarate Malate Malate Fumarate->Malate Aspartate Aspartate Malate->Aspartate

Application Notes and Protocols: Butenedioate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butenedioate, also known as fumarate, in various drug delivery systems. This document details the application of this compound-containing molecules, polymers, and frameworks in the controlled release and targeted delivery of therapeutic agents. Detailed experimental protocols for the synthesis and evaluation of these systems are provided to facilitate replication and further innovation in the field.

Introduction to this compound in Drug Delivery

This compound and its derivatives, particularly fumaric acid esters (FAEs), have garnered significant attention in drug delivery due to their biocompatibility and versatile chemical properties.[1] Fumaric acid is a naturally occurring dicarboxylic acid that plays a role in the Krebs cycle.[2][3] Its esters, such as dimethyl fumarate (DMF) and monoethyl fumarate (MEF), are the active components in approved oral therapies for psoriasis and relapsing-remitting multiple sclerosis.[1][4][5][6][7][8]

The application of this compound in drug delivery extends beyond simple ester formulations. It is a key building block in the synthesis of biodegradable polymers, hydrogels, and metal-organic frameworks (MOFs).[2][9][10] These advanced systems leverage the unique properties of the this compound moiety to achieve controlled drug release, enhance drug stability, and enable targeted delivery, thereby improving therapeutic efficacy and reducing side effects.[11][12][13][14]

Applications of this compound-Based Drug Delivery Systems

This compound-based platforms are being explored for a wide range of therapeutic applications, from oral and transdermal delivery to advanced nanoparticle and hydrogel-based systems for targeted therapies and tissue engineering.

Fumaric Acid Esters (FAEs) for Oral Drug Delivery

DMF and MEF are the most well-known examples of this compound's application in oral drug delivery.[15][16] These esters are typically formulated in enteric-coated tablets or delayed-release capsules to protect them from the acidic environment of the stomach and allow for release in the small intestine.[7][17]

To mitigate gastrointestinal side effects and improve patient compliance, novel formulations are being developed.[18] One promising approach is the use of hybrid nanoparticles for intranasal delivery of DMF, which could potentially increase its bioavailability in the brain for treating neurological disorders like multiple sclerosis.[18]

This compound-Based Polymers for Controlled Release

The double bond in the this compound molecule allows for polymerization, leading to the formation of a variety of polymers with applications in drug delivery.

  • Copolymers for Transdermal Delivery: Copolymers of vinyl acetate and dialkyl fumarates have been synthesized to create membranes for transdermal patches.[19] These membranes exhibit good tensile strength and moderate swelling, making them suitable platforms for the controlled release of drugs through the skin.[19]

  • Polymersomes for Nanoparticle Delivery: Amphiphilic triblock copolymers containing a diisopropyl fumarate block have been shown to self-assemble into vesicles known as polymersomes.[20] These nanocarriers can encapsulate drugs, such as bisphosphonates, for targeted delivery.[20]

This compound-Based Hydrogels

Fumarate-based hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery and tissue engineering scaffolds.[2][3] The crosslinking occurs through the double bonds of the fumarate units, and the resulting hydrogels are often biodegradable due to the hydrolysis of the ester bonds.[2][3] These hydrogels can be designed to be injectable and can be crosslinked in situ, providing a minimally invasive method for local drug delivery.[2][3]

This compound in Metal-Organic Frameworks (MOFs)

This compound can act as an organic linker in the formation of Metal-Organic Frameworks (MOFs).[10][12][13] MOFs are highly porous materials with a large surface area, which allows for a high drug loading capacity.[10][12] The tunable nature of MOFs enables the design of systems with specific pore sizes and surface functionalities for the controlled release of various therapeutic agents.[10][13]

Quantitative Data on this compound Drug Delivery Systems

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.

Table 1: Characteristics of this compound-Based Nanoparticles

System TypeDrugParticle Size (nm)Drug LoadingEncapsulation Efficiency (%)Reference
Hybrid NanoparticlesDimethyl Fumarate209 - 2302.8 mg/ml~63%[18]
PolymersomesRisedronate~163 (Z-average)12 ± 2 mg/g of polymerNot Reported[20]

Table 2: Properties of this compound-Based Polymeric Systems

System TypePolymer CompositionSwelling PropertiesMechanical PropertiesApplicationReference
Transdermal MembranePoly(vinyl acetate-co-dioctan-2-yl fumarate)ModerateGood tensile strengthTransdermal Drug Delivery[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based drug delivery systems.

Protocol for Synthesis of Fumarate-Based Polymersomes

This protocol is adapted from the synthesis of polymersomes for bisphosphonate encapsulation.[20]

Materials:

  • Polyethylene glycol (PEG)

  • Vinyl benzoate (VB)

  • Diisopropyl fumarate (DIPF)

  • Reversible addition-fragmentation chain-transfer (RAFT) agent

  • Solvents (e.g., tetrahydrofuran - THF)

  • Drug to be encapsulated (e.g., risedronate)

Procedure:

  • Copolymer Synthesis: Synthesize a triblock amphiphilic copolymer based on PEG (hydrophilic block) and a statistical copolymer of VB and DIPF (hydrophobic block) via RAFT polymerization.

  • Polymersome Formation (Solvent Injection Method): a. Dissolve the amphiphilic copolymer in a water-miscible organic solvent like THF. b. If loading a drug, dissolve the drug in the appropriate phase (hydrophilic drug in the aqueous phase, hydrophobic drug with the polymer). c. Inject the polymer solution into an aqueous buffer under vigorous stirring. d. The self-assembly of the copolymers will form polymersomes. e. Remove the organic solvent by dialysis against the aqueous buffer.

  • Characterization: a. Determine particle size and size distribution using Dynamic Light Scattering (DLS). b. Visualize the morphology of the polymersomes using Transmission Electron Microscopy (TEM). c. Quantify drug loading using High-Performance Liquid Chromatography (HPLC) after disrupting the polymersomes.

Protocol for Preparation of Fumarate-Based Transdermal Membranes

This protocol is based on the preparation of fumarate copolymer-based membranes.[19]

Materials:

  • Vinyl acetate

  • Dialkyl fumarate (e.g., diisopropyl fumarate or dioctan-2-yl fumarate)

  • Radical initiator (e.g., AIBN)

  • Solvent for polymerization

  • Polyvinyl alcohol (PVA) for support

Procedure:

  • Copolymer Synthesis: a. Perform radical copolymerization of vinyl acetate and the dialkyl fumarate in a suitable solvent under microwave conditions. b. Purify the resulting copolymer.

  • Membrane Casting: a. Dissolve the synthesized copolymer in an appropriate solvent. b. Cast the polymer solution onto a PVA support. c. Allow the solvent to evaporate to form a thin, transparent film.

  • Characterization: a. Characterize the copolymer structure using ¹H NMR and FTIR spectroscopy. b. Determine the molecular weight by Size Exclusion Chromatography (SEC). c. Analyze thermal properties using Differential Scanning Calorimetry (DSC). d. Evaluate the mechanical properties (e.g., tensile strength) of the membrane. e. Study the swelling kinetics by immersing the membrane in a relevant buffer and measuring the weight change over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound in drug delivery.

Experimental_Workflow_Polymersomes cluster_synthesis Copolymer Synthesis cluster_formation Polymersome Formation cluster_characterization Characterization s1 PEG + VB + DIPF s2 RAFT Polymerization s1->s2 s3 Amphiphilic Triblock Copolymer s2->s3 f1 Dissolve Copolymer & Drug in Solvent s3->f1 f2 Inject into Aqueous Buffer f1->f2 f3 Self-Assembly f2->f3 f4 Dialysis f3->f4 c1 DLS (Size) f4->c1 c2 TEM (Morphology) f4->c2 c3 HPLC (Drug Loading) f4->c3 Signaling_Pathway_DMF DMF Dimethyl Fumarate (DMF) Keap1 Keap1 DMF->Keap1 modifies cysteine residues Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Keap1->Nrf2 dissociation Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection & Anti-inflammatory Effects Antioxidant_Genes->Cell_Protection Logical_Relationship_DDS cluster_this compound This compound Core Structure cluster_derivatives Derivatives & Polymers cluster_systems Drug Delivery Systems This compound This compound (Fumarate) FAEs Fumaric Acid Esters (e.g., DMF, MEF) This compound->FAEs Polymers Fumarate-Based Polymers/Copolymers This compound->Polymers Hydrogels Fumarate-Based Hydrogels This compound->Hydrogels MOFs MOF Linker This compound->MOFs Oral Oral Formulations FAEs->Oral Transdermal Transdermal Patches Polymers->Transdermal Nanoparticles Nanoparticles (Polymersomes) Polymers->Nanoparticles Injectable Injectable Hydrogels Hydrogels->Injectable HighCapacity High-Capacity Carriers MOFs->HighCapacity

References

Application Notes and Protocols for High-Throughput Screening of Butenedioate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, in its trans-isomer form fumarate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. The enzyme responsible for the reversible hydration of fumarate to malate is fumarate hydratase (FH). Dysregulation of FH activity and the subsequent accumulation of fumarate have been implicated in several pathologies, most notably in hereditary leiomyomatosis and renal cell cancer (HLRCC), a hereditary cancer syndrome.[1][2] In these cancers, the loss of FH function leads to the accumulation of fumarate, which acts as an oncometabolite, driving tumorigenesis through the modulation of various signaling pathways. This has made FH a compelling target for the development of novel therapeutics.

High-throughput screening (HTS) is a powerful methodology for identifying small molecule inhibitors of enzymes like FH from large compound libraries.[3][4] These application notes provide a comprehensive guide to developing and executing an HTS campaign to discover novel this compound (fumarate) hydratase inhibitors.

Signaling Pathways Involving Fumarate

The accumulation of fumarate due to FH deficiency has profound effects on cellular signaling, primarily through its ability to competitively inhibit α-ketoglutarate-dependent dioxygenases. This leads to the stabilization of hypoxia-inducible factor (HIF) and the activation of the NRF2 antioxidant response pathway. Furthermore, fumarate accumulation has been linked to alterations in ferroptosis, a form of iron-dependent cell death.

Fumarate and HIF Signaling

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5] Accumulated fumarate competitively inhibits PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen (pseudohypoxia).[5][6] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth.[7]

Fumarate_HIF_Signaling cluster_normoxia Normoxia cluster_high_fumarate High Fumarate Fumarate Fumarate (this compound) PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibition HIF1a_hydroxylated Hydroxylated HIF-1α VHL VHL Complex HIF1a_hydroxylated->VHL Recognition HIF1a HIF-1α HIF1a->HIF1a_hydroxylated PHDs HIF1_dimer HIF-1α/HIF-1β Dimer HIF1a->HIF1_dimer Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_hydroxylated Degradation HIF1b HIF-1β HIF1b->HIF1_dimer TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HIF1_dimer->TargetGenes Transcription Activation Nucleus Nucleus

Fumarate-mediated stabilization of HIF-1α.
Fumarate and NRF2 Signaling

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, NRF2 is kept at low levels through its interaction with KEAP1, which targets it for ubiquitination and proteasomal degradation. Fumarate can covalently modify cysteine residues on KEAP1, a process known as succination, which disrupts the NRF2-KEAP1 interaction.[8][9] This leads to the stabilization and nuclear accumulation of NRF2, which then activates the transcription of antioxidant and cytoprotective genes.[10][11]

Fumarate_NRF2_Signaling cluster_basal Basal Conditions cluster_high_fumarate High Fumarate Fumarate Fumarate (this compound) KEAP1 KEAP1 Fumarate->KEAP1 Succination NRF2 NRF2 KEAP1->NRF2 Binding & Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nucleus Nuclear NRF2 NRF2->NRF2_nucleus Stabilization & Nuclear Translocation ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Binding TargetGenes Antioxidant Gene Expression (e.g., NQO1, HO-1) ARE->TargetGenes Transcription Activation

Activation of the NRF2 pathway by fumarate.
Fumarate and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The glutathione peroxidase 4 (GPX4) system is a key regulator of ferroptosis, protecting cells from lipid peroxidation by reducing lipid hydroperoxides. Fumarate has been shown to induce ferroptosis, particularly in certain cancer cell types.[4][12] The exact mechanisms are still under investigation but may involve the depletion of glutathione (GSH), a necessary cofactor for GPX4 activity, and the succination of proteins involved in iron metabolism and antioxidant defense.[13]

Fumarate_Ferroptosis_Signaling cluster_normal Normal Cell cluster_high_fumarate High Fumarate Fumarate Fumarate (this compound) GSH Glutathione (GSH) Fumarate->GSH Depletion GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Hydroperoxides Lipid Hydroperoxides GPX4->Lipid_Hydroperoxides Reduction Lipid_ROS Lipid Peroxidation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cell_Membrane Cell Membrane Lipid_Hydroperoxides->Lipid_ROS Accumulation Lipid_Alcohols Lipid Alcohols Lipid_Hydroperoxides->Lipid_Alcohols

Induction of ferroptosis by fumarate.

High-Throughput Screening Workflow

A typical HTS campaign for identifying enzyme inhibitors involves several stages, from assay development and validation to primary screening, hit confirmation, and follow-up studies.

HTS_Workflow Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Counter_Screen Counter-Screening (for specificity) Hit_Confirmation->Counter_Screen SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for an HTS campaign.

Experimental Protocols

Principle of the Fumarate Hydratase Inhibition Assay

The activity of fumarate hydratase is monitored using a coupled-enzyme assay. In this system, the product of the FH reaction, L-malate, is used as a substrate by malate dehydrogenase (MDH). MDH oxidizes L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm or, for enhanced sensitivity in HTS formats, can be coupled to a diaphorase/resazurin system to generate a fluorescent signal.[1][14] Inhibitors of FH will decrease the rate of malate production, leading to a reduced signal.

Reagents and Materials
  • Human recombinant fumarate hydratase (FH)

  • Fumaric acid (substrate)

  • L-Malic acid (for counter-screen)

  • Malate dehydrogenase (MDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Diaphorase

  • Resazurin sodium salt

  • Tricine buffer

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, clear-bottom microplates

  • Compound library

  • Plate reader capable of measuring fluorescence (Ex/Em = 530-560/590 nm)

Assay Protocol for Fumarate Hydratase Inhibitor Screening in 384-Well Format
  • Compound Plating:

    • Prepare a stock solution of test compounds in 100% DMSO.

    • Using an acoustic dispenser or a pintool, transfer 20-50 nL of each compound solution to the wells of a 384-well assay plate.

    • For controls, dispense DMSO only (negative control) and a known FH inhibitor (positive control) into designated wells.

  • Enzyme Mix Preparation:

    • Prepare an enzyme mix containing FH, MDH, NAD+, diaphorase, and resazurin in assay buffer (e.g., 50 mM Tricine, pH 8.0, 0.01% BSA).

    • The final concentrations in the assay well should be optimized, but typical starting concentrations are: 5-10 nM FH, 0.5 U/mL MDH, 200 µM NAD+, 1 µg/mL diaphorase, and 10 µM resazurin.

  • Enzyme Addition and Pre-incubation:

    • Dispense 10 µL of the enzyme mix into each well of the compound-containing plate.

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a substrate solution of fumaric acid in assay buffer. The concentration should be at or near the Km of FH for fumarate (approximately 5 µM) to ensure sensitivity to competitive inhibitors.

    • Add 10 µL of the fumarate solution to each well to initiate the reaction.

  • Signal Detection:

    • Immediately after substrate addition, measure the fluorescence intensity at time zero.

    • Incubate the plates at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity again. The change in fluorescence over time is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Counter-Screen Protocol for Malate Dehydrogenase Inhibitors

To eliminate compounds that inhibit the coupling enzyme (MDH) rather than FH, a counter-screen is essential.[1]

  • Compound Plating: Same as the primary screen.

  • Enzyme Mix Preparation: Prepare an enzyme mix containing MDH, NAD+, diaphorase, and resazurin in assay buffer (omit FH).

  • Enzyme Addition and Pre-incubation: Same as the primary screen.

  • Reaction Initiation: Add L-malic acid (the substrate for MDH) instead of fumarate.

  • Signal Detection and Data Analysis: Same as the primary screen. Compounds that show inhibition in this assay are considered false positives and are excluded from further analysis.

Data Presentation

Quantitative data from HTS campaigns should be presented in a clear and structured format to facilitate comparison and decision-making.

Table 1: Assay Validation Parameters
ParameterValueAcceptance CriteriaReference
Z'-factor0.75> 0.5[14][15]
Signal-to-Background (S/B)8> 5
Coefficient of Variation (%CV)< 10%< 20%

The Z'-factor is a statistical measure of the quality of an HTS assay, calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]

Table 2: Summary of a Hypothetical Primary HTS Campaign
ParameterValue
Compound Library Size100,000
Screening Concentration10 µM
Hit Rate (at >50% inhibition)0.5%
Number of Initial Hits500
Confirmed Hits (after counter-screen)250
Table 3: Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Hit-0012.51.198
Hit-0028.10.995
............

The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.[16]

Table 4: Kinetic Parameters of a Validated Inhibitor
InhibitorKi (µM)Mechanism of InhibitionReference
Compound X4.5Competitive[17][18]
Compound Y1.2Non-competitive

The Ki value is the inhibition constant, which represents the affinity of the inhibitor for the enzyme.

Conclusion

The development of potent and selective inhibitors of fumarate hydratase holds significant therapeutic promise, particularly for the treatment of HLRCC and other cancers characterized by FH deficiency. The high-throughput screening protocols and application notes provided here offer a robust framework for the identification and characterization of novel this compound inhibitors. Careful assay development, rigorous validation, and systematic hit triage are critical for the success of any HTS campaign. The identified hits can serve as starting points for lead optimization programs aimed at developing new and effective cancer therapies.

References

Application Notes and Protocols for Imaging Butenedioate in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenedioate, in its trans-isomer form fumarate, is a key intermediate in the tricarboxylic acid (TCA) cycle, fundamental to cellular energy production. Emerging evidence has identified fumarate as an oncometabolite; its accumulation due to mutations in the fumarate hydratase (FH) gene is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC)[1][2][3][4][5]. High levels of intracellular fumarate can competitively inhibit 2-oxoglutarate-dependent oxygenases, including hypoxia-inducible factor (HIF) hydroxylases, leading to the activation of oncogenic pathways[1][3][4][5]. Furthermore, fumarate can cause post-translational modification of cysteine residues through succination, altering protein function and impacting cell metabolism and signaling[1][3][4][5]. The ability to visualize and quantify fumarate dynamics in living cells is therefore crucial for understanding its physiological and pathological roles and for the development of targeted therapies.

This document provides an overview of current and emerging techniques for the detection and imaging of this compound in living cells, with a focus on genetically encoded biosensors. While direct live-cell imaging of fumarate is a developing field, we present a generalized protocol for the application of FRET-based biosensors, a promising strategy for real-time metabolite imaging.

Current Techniques for this compound (Fumarate) Detection

Several methods are available for the quantification of fumarate in biological samples. While many are not suited for real-time imaging in living cells, they provide valuable quantitative data.

  • Biochemical Assays: Commercially available kits allow for the colorimetric or fluorometric quantification of fumarate in cell lysates and tissue extracts. These assays are based on enzymatic reactions where fumarate is converted to malate, which then generates a product that can be measured. They are high-throughput and sensitive but provide an endpoint measurement from a population of cells.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the accurate quantification of fumarate from cell and tissue extracts. However, these methods require cell lysis and do not provide spatial or temporal information in living cells.

  • Magnetic Resonance Spectroscopy (MRS): Hyperpolarized [1,4-¹³C₂]fumarate can be used as an imaging agent in MRS to monitor its conversion to malate in vivo. This technique is particularly useful for detecting cell necrosis in tumors and is being explored for clinical applications. While it allows for in vivo imaging, it has limited spatial resolution at the subcellular level.

Genetically Encoded Biosensors for Live-Cell Imaging

Genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), represent a state-of-the-art approach for visualizing metabolite dynamics in living cells with high spatiotemporal resolution[6]. These sensors are proteins engineered to change their fluorescence properties upon binding to a specific analyte.

Principle of FRET-Based Metabolite Biosensors:

A typical FRET-based biosensor consists of a sensory domain that binds the metabolite of interest, flanked by two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon binding of the metabolite, the sensory domain undergoes a conformational change, altering the distance or orientation between the CFP and YFP. This change in proximity affects the efficiency of FRET, leading to a ratiometric change in the fluorescence emission of the two fluorophores, which can be quantified by microscopy.

While a specific, validated genetically encoded biosensor for this compound (fumarate) in mammalian cells is not yet widely available in the published literature, the principles for its development are well-established[7][6]. The following sections provide a generalized protocol for the use of such a hypothetical FRET-based fumarate biosensor.

Proposed Protocol: Live-Cell Imaging of this compound Using a FRET-Based Biosensor

This protocol is a generalized guide based on established methods for other FRET-based metabolite biosensors. Optimization will be required for a specific fumarate sensor and cell type.

1. Biosensor Expression in Mammalian Cells

  • Plasmid Transfection: Transfect mammalian cells with a plasmid encoding the FRET-based fumarate biosensor. Common transfection reagents like Lipofectamine or electroporation can be used. For long-term studies, consider creating a stable cell line expressing the biosensor.

  • Viral Transduction: For primary cells or in vivo studies, lentiviral or adeno-associated viral vectors can be used to deliver the biosensor gene.

  • Expression Confirmation: After 24-48 hours, confirm biosensor expression and proper subcellular localization using fluorescence microscopy.

2. Cell Culture for Live-Cell Imaging

  • Plating: Plate the cells expressing the biosensor on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Imaging Medium: Before imaging, replace the culture medium with an imaging buffer that maintains cell health and has low autofluorescence (e.g., phenol red-free DMEM or HBSS). Ensure the buffer is equilibrated to 37°C and 5% CO₂.

3. Live-Cell Imaging Setup

  • Microscope: Use an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). A confocal or widefield microscope with appropriate filter sets for CFP and YFP is required.

  • Excitation and Emission:

    • CFP excitation: ~430 nm

    • CFP emission: ~475 nm

    • YFP emission (via FRET): ~530 nm

  • Image Acquisition: Acquire images in both the CFP and YFP channels sequentially. Minimize phototoxicity by using the lowest possible laser power and exposure times.

4. Data Acquisition and Analysis

  • Image Acquisition: Capture a time-lapse series of images to monitor changes in the CFP/YFP emission ratio in response to experimental treatments.

  • Image Processing:

    • Background Subtraction: Subtract the background fluorescence from both CFP and YFP images.

    • Ratio Calculation: Generate a ratiometric image by dividing the YFP (FRET) image by the CFP image pixel by pixel.

    • Data Quantification: Select regions of interest (ROIs) within the cells to quantify the average FRET ratio over time.

  • Data Interpretation: An increase or decrease in the FRET ratio, depending on the sensor's design, indicates a change in intracellular this compound concentration. Calibrate the sensor's response in vitro or in situ to estimate absolute concentrations.

Quantitative Data Summary

The following table presents hypothetical performance characteristics for a FRET-based this compound biosensor, based on data from similar metabolite biosensors.

ParameterExpected ValueSignificance
Affinity (Kd) 10 - 100 µMDetermines the concentration range over which the sensor is responsive.
Dynamic Range 20 - 100% change in FRET ratioIndicates the magnitude of the signal change upon analyte binding.
Specificity >10-fold selectivity over other TCA cycle intermediatesCrucial for accurate measurement of this compound without cross-reactivity.
Temporal Resolution Seconds to minutesAllows for the tracking of rapid changes in metabolite levels.
Spatial Resolution Diffraction-limited (~250 nm)Enables visualization of this compound dynamics in subcellular compartments.

Visualizations

Signaling Pathway of Fumarate as an Oncometabolite

Fumarate_Oncometabolite_Pathway cluster_TCA Mitochondrion cluster_Cytosol Cytosol Fumarate_m Fumarate FH_m Fumarate Hydratase (FH) Fumarate_m->FH_m Malate_m Malate Succinate_m Succinate Succinate_m->Fumarate_m FH_m->Malate_m Fumarate_c Fumarate (accumulated) aKGDDs α-KG Dependent Dioxygenases Fumarate_c->aKGDDs inhibits HIF_prolyl HIF Prolyl Hydroxylases Fumarate_c->HIF_prolyl inhibits Proteins Proteins Fumarate_c->Proteins succinates KEAP1 KEAP1 Fumarate_c->KEAP1 succinates HIFa HIF-α HIF_prolyl->HIFa hydroxylates for degradation HIFa_stable Stabilized HIF-α HIFa->HIFa_stable Oncogenic_genes Oncogenic Gene Expression HIFa_stable->Oncogenic_genes Succinated_Proteins Succinated Proteins (Loss of function) Proteins->Succinated_Proteins Succinated_KEAP1 Succinated KEAP1 KEAP1->Succinated_KEAP1 NRF2 NRF2 Succinated_KEAP1->NRF2 fails to degrade NRF2_active Active NRF2 NRF2->NRF2_active Antioxidant_Response Antioxidant Response Element (ARE) Genes NRF2_active->Antioxidant_Response FH_loss FH Mutation/ Loss of Function FH_loss->Fumarate_c leads to accumulation

Caption: Fumarate accumulation due to FH loss leads to oncogenic signaling.

Experimental Workflow for Live-Cell this compound Imaging

Live_Cell_Imaging_Workflow Start Start Transfection 1. Transfect Cells with Fumarate Biosensor Plasmid Start->Transfection Cell_Culture 2. Culture Cells on Imaging Dish (24-48h) Transfection->Cell_Culture Imaging_Setup 3. Place Dish on Microscope with Environmental Control Cell_Culture->Imaging_Setup Acquisition 4. Acquire Baseline CFP and YFP Images Imaging_Setup->Acquisition Treatment 5. Add Experimental Treatment (e.g., Drug, Metabolite) Acquisition->Treatment Time_Lapse 6. Perform Time-Lapse Imaging Treatment->Time_Lapse Analysis 7. Image Analysis: - Background Subtraction - FRET Ratio Calculation - Quantification Time_Lapse->Analysis End End Analysis->End

Caption: Workflow for imaging this compound with a FRET biosensor.

Logical Relationship of this compound Detection Techniques

Detection_Techniques_Logic cluster_info Provides Information On: Live_Cell Live-Cell Imaging FRET_Sensor Genetically Encoded FRET Biosensor Live_Cell->FRET_Sensor MRS Hyperpolarized MRS Live_Cell->MRS Endpoint Endpoint Assays (Cell Population) Biochemical Biochemical Assays (Colorimetric/Fluorometric) Endpoint->Biochemical Mass_Spec Mass Spectrometry (LC-MS, GC-MS) Endpoint->Mass_Spec SpatioTemporal Spatio-Temporal Dynamics FRET_Sensor->SpatioTemporal MRS->SpatioTemporal Quantitative Absolute Quantification Biochemical->Quantitative Mass_Spec->Quantitative

Caption: Relationship between this compound detection methods.

Conclusion

The role of this compound (fumarate) in cellular metabolism and oncogenesis is an area of intense research. While robust methods exist for the quantitative analysis of fumarate in bulk samples, the development of specific genetically encoded biosensors for real-time imaging in living cells is a critical next step. The methodologies and protocols outlined in this document, based on the well-established principles of FRET-based biosensors, provide a framework for the application of such tools as they become available. The ability to visualize fumarate dynamics at the subcellular level will undoubtedly provide novel insights into its complex biological functions and open new avenues for therapeutic intervention.

References

Troubleshooting & Optimization

Technical Support Center: Butenedioate Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of butenedioate (fumarate and maleate) from various samples.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound isomers (fumarate and maleate) that influence extraction?

A1: The extraction of fumarate and maleate is significantly influenced by their shared chemical formula (C₄H₄O₄) and their nature as dicarboxylic acids. Key properties include:

  • pKa Values: Fumaric acid has two pKa values: pKa1 = 3.03 and pKa2 = 4.44. This indicates that the pH of the sample and extraction solvents will determine whether the molecules are in their ionic (deprotonated) or neutral (protonated) form. To ensure the neutral form for better retention on non-polar solid phases or for liquid-liquid extraction into organic solvents, the pH of the sample should be adjusted to be at least 2 pH units below the pKa1.

  • Solubility: Fumaric acid has a relatively low solubility in water (6.3 g/L at 25°C) and is soluble in alcohols. Its solubility is poor in non-polar organic solvents like chloroform and benzene. This property is crucial when selecting solvents for liquid-liquid extraction.

  • Polarity: As polar molecules, especially in their ionized forms, specific strategies are required for their efficient extraction from complex matrices.

Q2: Which extraction method is better for this compound, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both SPE and LLE can be effective for this compound extraction, and the choice depends on the sample matrix, desired purity, sample throughput, and available resources.

  • Solid Phase Extraction (SPE): Generally offers higher recovery rates and cleaner extracts compared to LLE.[1][2] It is particularly advantageous for complex matrices like urine and plasma as it can effectively remove interferences.[1] Anion exchange SPE is a common choice for acidic compounds like this compound.

  • Liquid-Liquid Extraction (LLE): Can be a cost-effective option, especially in resource-limited settings.[1] However, it may result in lower recovery rates and higher variability due to issues like emulsion formation.[1]

Q3: Why is derivatization often required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: this compound, being a polar and non-volatile compound, is not directly suitable for GC-MS analysis. Derivatization is a chemical modification process that converts the polar carboxylic acid groups into less polar and more volatile ester derivatives (e.g., trimethylsilyl (TMS) esters).[3][4][5] This process improves the chromatographic peak shape, reduces thermal degradation in the GC inlet, and enhances sensitivity.[3][5]

Q4: Can this compound be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) without derivatization?

A4: Yes, LC-MS/MS is a powerful technique for the direct analysis of this compound in its native form, avoiding the need for derivatization. This method offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of this compound in complex biological samples like plasma.[6][7]

Troubleshooting Guides

Low Extraction Recovery

Problem: The amount of this compound recovered after extraction is significantly lower than expected.

Potential Cause Troubleshooting Steps References
Incorrect Sample pH (SPE & LLE) For reversed-phase SPE or LLE, ensure the sample pH is at least 2 units below the pKa1 of this compound (~pH 1-2) to maintain its neutral form. For anion exchange SPE, the pH should be adjusted to ensure the analyte is charged.[8][9]
Inappropriate SPE Sorbent For polar compounds like this compound, a reversed-phase sorbent (e.g., C18) may not provide optimal retention unless the pH is carefully controlled. Consider using an anion exchange SPE cartridge, which is more suitable for acidic compounds.[8]
Insufficient Elution Solvent Strength (SPE) The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Increase the polarity or ionic strength of the elution solvent. For anion exchange, a common eluent is a volatile acid in an organic solvent.[10]
Sample Breakthrough during Loading (SPE) The flow rate during sample loading may be too high, or the sorbent mass may be insufficient for the sample volume. Reduce the flow rate and ensure the cartridge is not overloaded.[10][11]
Analyte Loss During Wash Steps (SPE) The wash solvent might be too strong, leading to the premature elution of this compound. Use a weaker wash solvent or reduce the volume of the wash solvent.[10]
Emulsion Formation (LLE) Emulsions can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering through a glass wool plug.
Incomplete Phase Separation (LLE) Ensure complete separation of the aqueous and organic layers to avoid loss of the analyte.
Analyte Degradation This compound isomers can be sensitive to high temperatures. Avoid excessive heat during solvent evaporation steps.[5] For biological samples, enzymatic conversion of fumarate to malate can occur; consider adding an enzyme inhibitor like citric acid to plasma samples.[6][5][6]
Poor Reproducibility

Problem: Significant variation in this compound recovery across replicate samples.

Potential Cause Troubleshooting Steps References
Inconsistent Sample pH Ensure precise and consistent pH adjustment for all samples.[8]
Variable SPE Cartridge Packing Use high-quality SPE cartridges from a reliable supplier to ensure consistent sorbent bed packing.
Inconsistent Flow Rates (SPE) Use a vacuum manifold or an automated SPE system to maintain consistent flow rates during sample loading, washing, and elution.[10]
Drying of SPE Sorbent Bed Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent retention.[8]
Inconsistent Mixing (LLE) Standardize the mixing time and intensity for all samples to ensure consistent partitioning of the analyte between the two phases.
Inaccurate Pipetting Use calibrated pipettes and consistent technique for all liquid handling steps.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline for the extraction of organic acids, including this compound, from urine samples using an anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Adjust the pH of the supernatant to > 7.0 with a suitable base (e.g., NaOH) to ensure this compound is in its anionic form.

  • SPE Cartridge Conditioning:

    • Condition a strong anion exchange (SAX) SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove neutral and basic impurities.

    • Follow with a wash of 5 mL of a weak organic solvent (e.g., methanol) to remove less polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of an acidic solution (e.g., 2% formic acid in methanol). Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a suitable solvent for analysis (e.g., for LC-MS/MS) or proceed with derivatization for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plant Tissue

This protocol provides a general procedure for the extraction of organic acids from plant tissues.

  • Sample Homogenization:

    • Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 1 g).

    • Homogenize the tissue in a suitable solvent (e.g., 10 mL of 80% ethanol) using a mortar and pestle or a mechanical homogenizer.

  • Initial Extraction:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with the same solvent and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the combined supernatant using a rotary evaporator at a temperature below 40°C.

  • Acidification:

    • Acidify the remaining aqueous extract to a pH below 2.0 with a strong acid (e.g., HCl).

  • Liquid-Liquid Extraction:

    • Transfer the acidified extract to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue for analysis.

Data Presentation

The following table summarizes typical recovery rates for organic acids using different extraction methods. Note that specific recovery for this compound can vary depending on the exact protocol and sample matrix.

Extraction Method Sample Matrix Analyte Average Recovery (%) Reference
Solid Phase Extraction (SPE)UrineGeneral Organic Acids84.1[1]
Liquid-Liquid Extraction (LLE)UrineGeneral Organic Acids77.4[1]
Solid Phase Extraction (SPE)PlasmaMonomethyl FumarateNot specified, but method was successful for pharmacokinetic study[7]
Solid Phase Extraction (SPE)HoneyFumaric Acid62.9 - 99.4
Pressurized Liquid Extraction (sPLE)Plant TissueSecondary Metabolites63 - 107

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction Sample Sample (e.g., Urine) Pretreat Pre-treatment (Centrifuge, pH Adjust) Sample->Pretreat Condition 1. Condition Cartridge (Methanol, Water) Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Water, Weak Solvent) Load->Wash Elute 4. Elute (Acidic Solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis (LC-MS or GC-MS) Reconstitute->Analysis

Caption: General workflow for Solid Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Sample (e.g., Plant Tissue) Homogenize Homogenize in Solvent Sample->Homogenize Extract Initial Extraction & Centrifugation Homogenize->Extract Evaporate_Solvent Evaporate Organic Solvent Extract->Evaporate_Solvent Acidify Acidify Aqueous Extract Evaporate_Solvent->Acidify Add_Solvent Add Immiscible Organic Solvent Acidify->Add_Solvent Shake Shake & Separate Phases Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Repeat Repeat Extraction (2x) Collect_Organic->Repeat Dry Dry Organic Extract Repeat->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.

Analytical_Workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Extracted_Sample Reconstituted Extract LCMS_Injection Direct Injection Extracted_Sample->LCMS_Injection Derivatization Derivatization (e.g., Silylation) Extracted_Sample->Derivatization LC_Separation Liquid Chromatography Separation LCMS_Injection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection GCMS_Injection Injection Derivatization->GCMS_Injection GC_Separation Gas Chromatography Separation GCMS_Injection->GC_Separation MS_Detection2 Mass Spectrometry Detection GC_Separation->MS_Detection2

Caption: Analytical workflows for this compound analysis post-extraction.

References

Technical Support Center: Troubleshooting Chromatographic Separation of Butenedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor chromatographic separation of butenedioate and its isomers, primarily maleic acid (cis-butenedioate) and fumaric acid (trans-butenedioate). This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific chromatographic problems.

Issue 1: Poor Resolution Between Maleic and Fumaric Acid Peaks

Q: Why am I seeing poor separation or co-elution of my maleic and fumaric acid peaks?

A: Poor resolution between these geometric isomers is a common challenge. Several factors can contribute to this issue, primarily related to the mobile phase composition and stationary phase selection.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The degree of ionization of these dicarboxylic acids significantly impacts their retention and selectivity.

    • Rationale: The pKa values for maleic acid are approximately 1.9 and 6.1, while for fumaric acid, they are 3.0 and 4.5. Operating the mobile phase pH near these pKa values can lead to peak broadening and poor separation.[1]

    • Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the analytes to ensure consistent ionization and improve peak shape.[1][2] For reversed-phase chromatography, a lower pH (e.g., 2.5-3.0) is often effective.

  • Adjust Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase are critical for achieving optimal separation.

    • Recommendation: Systematically vary the concentration of the organic modifier (e.g., acetonitrile or methanol).[3][4] A shallow gradient or isocratic elution with a fine-tuned organic solvent percentage can often resolve closely eluting peaks.

  • Evaluate Stationary Phase Chemistry: Not all C18 columns are the same. The choice of stationary phase can significantly influence the separation of isomers.[5][6]

    • Recommendation: Consider using a column with a different selectivity. Phenyl-hexyl or polar-embedded phases can offer alternative selectivities for aromatic and polar compounds, respectively. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[7]

  • Lower the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

    • Recommendation: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks, although it may increase run times.

Issue 2: Peak Tailing

Q: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid functional groups of this compound, causing tailing.

    • Recommendation: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol sites.[8] Alternatively, use a well-endcapped column or a column with a base-deactivated stationary phase.

  • Ensure Appropriate Mobile Phase pH: As mentioned for poor resolution, an incorrect pH can also lead to peak tailing if the analyte is present in multiple ionization states during its passage through the column.[9]

    • Recommendation: Buffer the mobile phase to a pH that is at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Dead Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[2][10]

    • Recommendation: Use tubing with a small internal diameter and ensure all connections are secure and have minimal dead volume.

Issue 3: Inconsistent Retention Times

Q: I am observing a drift or significant variability in the retention times of my this compound peaks. What should I investigate?

A: Fluctuating retention times are typically indicative of a lack of equilibrium in the system or changes in the mobile phase composition.

Troubleshooting Steps:

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

    • Recommendation: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component or degradation.

    • Recommendation: Prepare fresh mobile phase daily.[11] If using a buffer, ensure it is within its effective buffering range and has not precipitated.

  • Pump Performance: Inconsistent flow from the HPLC pump will lead to proportional changes in retention times.

    • Recommendation: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and, consequently, retention times.

    • Recommendation: Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes typical starting conditions for the HPLC separation of maleic and fumaric acid. These should be considered as a starting point for method development and optimization.

ParameterCondition 1: Reversed-PhaseCondition 2: Ion-Exchange
Stationary Phase C18, 5 µm, 4.6 x 150 mmAnion-Exchange (e.g., BIST™ A+)
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.8 B: Acetonitrile70% Acetonitrile, 30% 10 mM TMDAP Phosphate Buffer, pH 4.0
Gradient/Isocratic Isocratic: 95% A, 5% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °CAmbient
Detection UV at 210 nmUV at 200 nm
Typical Retention Time Maleic Acid: ~4 min, Fumaric Acid: ~5.5 minMaleic Acid: ~3 min, Fumaric Acid: ~5 min
Reference [12][13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol provides a general procedure for the separation of maleic and fumaric acid using reversed-phase HPLC.

1. Materials and Reagents:

  • Maleic acid standard
  • Fumaric acid standard
  • HPLC-grade acetonitrile
  • Potassium phosphate monobasic
  • Phosphoric acid
  • HPLC-grade water

2. Mobile Phase Preparation (20 mM Potassium Phosphate, pH 2.8):

  • Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
  • Adjust the pH to 2.8 using phosphoric acid.
  • Filter the buffer through a 0.45 µm membrane filter.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase: 95% 20 mM Potassium Phosphate (pH 2.8), 5% Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detector: UV at 210 nm

4. Sample Preparation:

  • Prepare individual stock solutions of maleic acid and fumaric acid in the mobile phase.
  • Prepare a mixed standard solution by combining aliquots of the individual stock solutions.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the mixed standard solution and record the chromatogram.

Visualizations

Troubleshooting Workflow for Poor Chromatographic Separation

TroubleshootingWorkflow Start Poor Separation of this compound CheckResolution Poor Resolution? Start->CheckResolution CheckPeakShape Poor Peak Shape? CheckResolution->CheckPeakShape No OptimizeMobilePhase Optimize Mobile Phase (pH, Organic %) CheckResolution->OptimizeMobilePhase Yes CheckRetentionTime Inconsistent Retention Time? CheckPeakShape->CheckRetentionTime No CheckSecondaryInt Check for Secondary Interactions (Add TEA, End-capped column) CheckPeakShape->CheckSecondaryInt Yes EquilibrateColumn Ensure Sufficient Column Equilibration CheckRetentionTime->EquilibrateColumn Yes GoodSeparation Good Separation Achieved CheckRetentionTime->GoodSeparation No ChangeColumn Change Stationary Phase (e.g., Phenyl, HILIC) OptimizeMobilePhase->ChangeColumn AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp AdjustTemp->CheckPeakShape CheckOverload Check for Column Overload (Reduce sample concentration) CheckSecondaryInt->CheckOverload CheckDeadVolume Minimize Extra-Column Dead Volume CheckOverload->CheckDeadVolume CheckDeadVolume->CheckRetentionTime PrepareFreshMobilePhase Prepare Fresh Mobile Phase EquilibrateColumn->PrepareFreshMobilePhase CheckPump Check Pump Performance PrepareFreshMobilePhase->CheckPump CheckPump->GoodSeparation

Caption: A flowchart for troubleshooting poor chromatographic separation.

Relationship Between this compound Isomers

Caption: Chemical structures of maleic and fumaric acid.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Butenedioate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of butenedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and how can they be differentiated by mass spectrometry?

A1: The common isomers of this compound are maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid).[1][2][3] Since they are isomers, they have the identical mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[4] Therefore, a separation technique like liquid chromatography (LC) must be coupled with mass spectrometry (LC-MS) to differentiate them based on their retention times.[4]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?

A2: Electrospray ionization (ESI) is generally the preferred method for analyzing dicarboxylic acids like this compound. ESI is well-suited for polar and ionizable compounds, and this compound readily forms ions in solution.[5] Analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.[4][5] While APCI can be used for less polar compounds, ESI often provides better sensitivity for acidic analytes.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Optimize Mobile Phase: Use a mobile phase that promotes ionization. For negative mode ESI, a slightly basic mobile phase or the addition of a small amount of a basic modifier can improve deprotonation. However, ensure the pH is compatible with your LC column.

  • Derivatization: If sensitivity remains low, derivatization of the carboxylic acid groups can improve ionization efficiency and chromatographic retention.[6][7][8]

  • Sample Preparation: Ensure your sample is free from interfering matrix components that can cause ion suppression.[9]

  • Instrument Tuning: Properly tune the mass spectrometer for the specific m/z of this compound.

Q4: Are there any specific considerations for sample preparation when analyzing this compound in biological matrices?

A4: Yes, when analyzing this compound (fumarate) in biological samples like plasma, enzymatic conversion to malate by fumarase can occur.[10] To prevent this, it is crucial to add a fumarase inhibitor, such as citric acid, to the sample immediately after collection.[10]

Experimental Protocols

LC-MS Analysis of this compound Isomers

This protocol provides a starting point for the separation and detection of maleic and fumaric acid. Optimization for your specific instrument and application is recommended.

1. Sample Preparation:

  • Prepare a stock solution of a mixture of maleic and fumaric acid in a 50:50 solution of deionized water and acetonitrile.[4]

  • For biological samples, add a fumarase inhibitor like citric acid to the plasma and perform a protein precipitation step.[10]

2. Liquid Chromatography (LC) Parameters:

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm.[4]

  • Mobile Phase A: Deionized Water with 0.1% Ammonium Formate.[4]

  • Mobile Phase B: 90% Acetonitrile / 10% Deionized Water with 0.1% Ammonium Formate.[4]

  • Flow Rate: 0.4 mL/minute.[4]

  • Gradient:

    Time (minutes) %B
    0.0 90
    3.0 90
    6.0 70
    7.0 70
    7.1 30
    8.0 30
    8.1 90

    | 10.0 | 90 |

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Detection: Monitor for the deprotonated molecule [M-H]⁻ at an m/z of 115.0031.[4]

  • Instrument: Agilent 6210 MSD TOF Mass Spectrometer (or equivalent).[4]

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
ParameterRecommended Setting
LC Column Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm[4]
Mobile Phase A DI Water / 0.1% Ammonium Formate[4]
Mobile Phase B 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate[4]
Flow Rate 0.4 mL/minute[4]
Ionization Mode ESI Negative[4]
Monitored Ion [M-H]⁻, m/z 115.0031[4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor or No Signal Improper ionization mode.Ensure the mass spectrometer is set to negative ion mode for this compound detection.
Low sample concentration.Concentrate the sample or consider derivatization to improve ionization efficiency.
Ion suppression from matrix.Improve sample cleanup to remove interfering compounds.[9]
Peak Tailing or Splitting Column degradation.Use a guard column and ensure the mobile phase pH is compatible with the column.[11]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is properly equilibrated between injections.
Fluctuations in mobile phase composition.Check for proper solvent mixing and pump performance.
Ghost Peaks Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.[6] Run a blank to identify the source of contamination.
Carryover from previous injections.Implement a robust needle wash protocol and run blank injections between samples.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Inhibitor Add Fumarase Inhibitor (if biological) Sample->Inhibitor Cleanup Sample Cleanup (e.g., Protein Precipitation) Inhibitor->Cleanup LC LC Separation Cleanup->LC MS MS Detection (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Poor Signal? CheckMode Correct Ionization Mode (Negative ESI)? Start->CheckMode CheckSample Sufficient Sample Concentration? CheckMode->CheckSample Yes SwitchMode Switch to Negative ESI Mode CheckMode->SwitchMode No CheckMatrix Matrix Effects Suspected? CheckSample->CheckMatrix Yes ConsiderDeriv Consider Derivatization CheckSample->ConsiderDeriv No CheckMatrix->Start No OptimizeCleanup Optimize Sample Cleanup CheckMatrix->OptimizeCleanup Yes

References

challenges in butenedioate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butenedioate quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this compound isomers (fumarate and maleate) in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

Question 1: I am seeing high variability in my fumarate quantification results from plasma samples. What could be the cause?

Answer: High variability in fumarate quantification is often linked to analyte stability issues. Fumarate is an endogenous metabolite and is susceptible to enzymatic conversion.

Troubleshooting Steps:

  • Enzymatic Inhibition: The primary cause of fumarate instability in plasma is the enzyme fumarase, which converts fumarate to malate.[1] To prevent this, it is crucial to inhibit fumarase activity immediately after sample collection.

    • Action: Add a fumarase inhibitor, such as citric acid, to your plasma samples.[1]

    • Protocol: Immediately after plasma separation, add a final concentration of ~50 mM citric acid to the plasma and vortex gently.

  • Temperature Control: Maintain samples at a low temperature to reduce enzymatic activity.

    • Action: Keep samples on ice during preparation and store them at -80°C for long-term storage. Endogenous fumarate has been shown to be stable for up to 6 hours at room temperature, but exogenously added fumaric acid can be converted to malate within an hour.[1]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte and changes in the sample matrix.

    • Action: Aliquot samples into smaller volumes after the initial collection to avoid multiple freeze-thaw cycles.

Question 2: What is the most effective method for extracting this compound from plasma or serum?

Answer: The choice of extraction method depends on your analytical technique (LC-MS/MS or GC-MS) and the specific requirements of your assay. Protein precipitation is a common and straightforward method for LC-MS/MS analysis.[2][3]

Recommended Protocols:

  • Protein Precipitation (for LC-MS/MS): This is a simple and effective method for removing the bulk of proteins from the sample.[3]

    • To 50 µL of plasma, add 10 µL of an internal standard solution.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Solid Phase Extraction (SPE): SPE can provide a cleaner extract by removing more interfering substances.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with methanol and then water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the this compound with an appropriate solvent (e.g., an acidified organic solvent).

    • Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.

Experimental Workflow for Sample Preparation

G cluster_pre Pre-analytical Phase cluster_prep Sample Preparation cluster_analysis Analysis CollectSample Collect Blood Sample (e.g., K2-EDTA tube) Centrifuge Centrifuge to Separate Plasma CollectSample->Centrifuge AddInhibitor Add Fumarase Inhibitor (e.g., Citric Acid) Centrifuge->AddInhibitor AddIS Spike with Internal Standard AddInhibitor->AddIS ProteinPrecip Protein Precipitation (e.g., Cold Acetonitrile) AddIS->ProteinPrecip Centrifuge2 Centrifuge to Pellet Precipitate ProteinPrecip->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Analysis LC-MS/MS or GC-MS Analysis CollectSupernatant->Analysis

Caption: General workflow for plasma sample preparation.

Chromatography and Mass Spectrometry

Question 3: I am having difficulty separating fumarate and maleate peaks in my LC-MS/MS analysis. How can I improve the resolution?

Answer: The separation of geometric isomers like fumarate and maleate is a common chromatographic challenge. Optimization of your liquid chromatography method is key.

Troubleshooting Steps:

  • Column Selection: The choice of stationary phase is critical.

    • Action: Consider using a column with a different selectivity, such as a phenyl-hexyl column, which can provide better resolution for isomers.[4] Reversed-phase C18 columns are also commonly used, but may require more method development.[3][5]

  • Mobile Phase Optimization: Adjusting the mobile phase composition can significantly impact separation.

    • Action:

      • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).

      • Optimize the pH of the aqueous component. This compound is an acid, so a lower pH (e.g., using 0.1% formic acid) will ensure it is in its protonated form, which can improve retention and peak shape on a C18 column.[5]

  • Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks.

    • Action: Decrease the rate of change of the organic solvent concentration in your gradient over the elution window of the isomers.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation.

    • Action: Try reducing the flow rate to see if resolution improves, but be mindful of increasing run times.

Question 4: My signal intensity is low and inconsistent when using GC-MS. What can I do to improve performance?

Answer: Low and inconsistent signal in GC-MS for this compound is often due to its low volatility and potential for adsorption in the GC system. Derivatization is essential to address these issues.[6][7]

Troubleshooting Steps:

  • Derivatization Strategy: this compound must be derivatized to increase its volatility for GC analysis.[8] Silylation is a common and effective method.[8]

    • Action: Use a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid groups to trimethylsilyl (TMS) esters.[9]

    • Protocol:

      • Dry the sample extract completely under a stream of nitrogen.

      • Add the silylating reagent (e.g., MSTFA with 1% TMCS).

      • Heat the reaction mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[8][9]

  • Inlet and Column Activity: Active sites in the GC inlet and column can cause analyte adsorption, leading to poor peak shape and low response.

    • Action:

      • Use a deactivated inlet liner.

      • Ensure your GC column is in good condition and has low bleed.

  • Optimization of Derivatization Reaction: Incomplete or variable derivatization will lead to inconsistent results.

    • Action: Optimize the reaction time, temperature, and reagent volume to ensure the reaction goes to completion.[9]

Logical Relationship for Method Selection

G Start Start: Quantify this compound IsomerSeparation Is Isomer Separation Required? Start->IsomerSeparation HighSensitivity Is High Sensitivity and Specificity Needed? IsomerSeparation->HighSensitivity Yes GCMS GC-MS with Derivatization IsomerSeparation->GCMS No LCMS LC-MS/MS HighSensitivity->LCMS Yes HighSensitivity->GCMS No OptimizeLC Optimize LC Method for Isomer Resolution LCMS->OptimizeLC

Caption: Decision tree for analytical method selection.

Experimental Protocols & Data

LC-MS/MS Method for Fumarate Quantification in Plasma

This protocol is a representative method for the quantification of fumarate in human plasma.

Parameter Condition
Sample Preparation Protein precipitation with 4 volumes of cold acetonitrile.[3]
LC Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Fumarate: Q1 115.0 -> Q3 71.0; Fumarate-d2 (IS): Q1 117.0 -> Q3 72.0
GC-MS Method for this compound Quantification

This protocol outlines a general approach for this compound analysis using GC-MS, which requires derivatization.

Parameter Condition
Sample Preparation Liquid-liquid extraction followed by evaporation to dryness.
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9]
Reaction Conditions Heat at 70°C for 45 minutes.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Monitored Ions (as TMS derivative) Specific m/z values for the derivatized this compound and internal standard

Note: The specific MRM transitions and monitored ions should be optimized for your instrument. The use of a stable isotope-labeled internal standard is highly recommended for both LC-MS/MS and GC-MS to correct for matrix effects and variability in sample preparation and instrument response.[5][10]

References

Technical Support Center: Preventing Butenedioate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to minimize the degradation of butenedioate during sample preparation. Maintaining the stability of this compound is critical for accurate quantification and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is the conjugate base of butenedioic acid, an organic compound with the formula C₄H₄O₄. It exists as two geometric isomers: fumarate (trans) and maleate (cis). Fumarate is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The stability of this compound is crucial because its degradation can lead to inaccurate measurements of its concentration, potentially compromising the validity of experimental results in metabolic studies, drug development, and quality control processes.

Q2: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of analytes like this compound in biological and chemical samples. The most common factors include temperature, light exposure, extreme pH levels, oxidation, and enzymatic activity from the sample matrix.[1][2] Understanding and controlling these factors is essential for preserving the integrity of the sample.

Q3: What are the analytical signs of this compound degradation?

Degradation of this compound can manifest in several ways during analysis, typically by chromatography (e.g., HPLC, GC). Common signs include:

  • A decrease in the peak area or height corresponding to this compound, indicating a loss of the analyte.

  • The appearance of new, unexpected peaks in the chromatogram, which may correspond to degradation products.

  • A gradual drift in results over time if samples are left at room temperature or exposed to light.

  • Poor reproducibility between sample replicates.

Q4: What are the ideal storage conditions for samples and extracts containing this compound?

To ensure long-term stability, both raw samples and prepared extracts should be stored at low temperatures, ideally at -20°C or -80°C.[3] They must be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[3] For added protection against oxidation, it is beneficial to store samples under an inert atmosphere, such as nitrogen or argon.[3]

Troubleshooting Guide: Common Issues and Solutions

This table addresses common problems encountered during this compound sample preparation that may be linked to its degradation.

ProblemPotential Cause (Degradation-Related)Recommended Solution
Low Analyte Recovery Temperature-Induced Degradation: High temperatures during extraction or processing can accelerate chemical reactions, leading to this compound loss. Fumaric acid, for instance, can form DL-malic acid when heated with water.[4]Maintain low temperatures throughout the procedure. Process samples on an ice bath and use a temperature-controlled sonicator or shaker.
Oxidative Degradation: this compound can be susceptible to oxidation, especially when exposed to air for extended periods.Use deoxygenated solvents by bubbling them with nitrogen gas.[3] Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent.[3]
Enzymatic Degradation (Biological Samples): Endogenous enzymes released during cell lysis can metabolize this compound.[3]Immediately inactivate enzymes upon sample collection by flash-freezing in liquid nitrogen or by using denaturing solvents.[3] Alternatively, perform immediate protein precipitation.
High Variability Between Replicates Inconsistent Light Exposure: Different levels of light exposure between samples can lead to variable rates of photochemical degradation.[1]Ensure all samples are consistently protected from light from the point of collection to analysis. Use amber vials and minimize exposure to ambient light.[3]
Inconsistent Processing Times: Variations in the duration of extraction, incubation, or waiting steps can lead to different degrees of degradation between samples.Standardize every step of the sample preparation protocol, ensuring consistent timing for all samples.[3]
Appearance of Unexpected Peaks pH-Driven Isomerization or Degradation: Extreme pH conditions (either highly acidic or basic) can catalyze the degradation of this compound or its isomerization.Buffer the sample and all solutions to maintain a stable, near-neutral pH unless the specific protocol requires otherwise.
Contamination from Sample Handling: Introduction of contaminants can interfere with the analysis.Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injecting it into the analytical instrument to remove particulate matter.[3]

Visual Guides

The following diagrams illustrate the key factors in this compound degradation and a recommended workflow to prevent it.

cluster_causes Degradation Factors cluster_sample cluster_products Temp High Temperature Light UV Light Exposure This compound This compound in Sample Oxidation Oxidation pH Extreme pH Enzymes Enzymatic Activity Degradation Degradation Products (e.g., Isomers, Adducts) This compound->Degradation causes

Caption: Key factors that can induce the degradation of this compound during handling.

Start Sample Collection Action1 Immediate Action: Flash Freeze or Add Stabilizer Start->Action1 Storage Store at -80°C (Protected from Light) Action1->Storage Prep Sample Preparation (On Ice, Minimal Light) Storage->Prep Extraction Extraction with Deoxygenated Solvent (+/- Antioxidant) Prep->Extraction Protein Protein Precipitation (If Applicable) Extraction->Protein Cleanup Centrifuge & Filter (0.22 µm) Protein->Cleanup Analysis Immediate Analysis or Store at -80°C Cleanup->Analysis

Caption: Recommended workflow for sample preparation to minimize this compound degradation.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Solid Samples (e.g., Tissues, Food)

This protocol is designed for the extraction of this compound from solid matrices while minimizing degradation.

  • Sample Preparation:

    • Weigh the frozen solid sample (~100 mg) and place it in a pre-chilled 2 mL homogenization tube containing ceramic beads.

    • Work quickly on a dry ice or standard ice bath to prevent thawing.

  • Extraction Solvent Preparation:

    • Prepare an extraction solvent of 80:20 Methanol:Water.

    • To prevent oxidation, deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes prior to use.[3] Store in a sealed container.

  • Homogenization and Extraction:

    • Add 1 mL of the cold, deoxygenated extraction solvent to the homogenization tube.

    • Immediately homogenize the sample using a bead beater instrument according to the manufacturer's instructions, ensuring the sample does not heat up.

    • After homogenization, place the tube on a shaker in a cold room (4°C) for 30 minutes to ensure complete extraction.

  • Isolation:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an amber HPLC vial.[3]

  • Storage:

    • Immediately analyze the sample. If immediate analysis is not possible, seal the vial and store it at -80°C.

Protocol 2: Extraction of this compound from Liquid Samples (e.g., Plasma, Serum)

This protocol uses protein precipitation to remove enzymes and other interfering macromolecules from biological fluids.

  • Sample Thawing:

    • Thaw frozen plasma or serum samples on an ice bath.

  • Protein Precipitation:

    • In a pre-chilled microcentrifuge tube, add 300 µL of ice-cold methanol to 100 µL of the plasma or serum sample (a 3:1 solvent-to-sample ratio).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Isolation:

    • Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage:

    • Analyze the sample immediately or store the sealed vial at -80°C until analysis.

References

Technical Support Center: Minimizing Ion Suppression for Butenedioate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of butenedioate using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] For this compound, a small dicarboxylic acid, common sources of ion suppression can include salts, endogenous matrix components (like phospholipids), and mobile phase additives.

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is the post-column infusion experiment.[3] In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the MS ion source. A blank matrix sample is then injected. A dip in the constant baseline signal of this compound at specific retention times indicates the elution of interfering compounds that are causing ion suppression.[3]

Q3: What are the primary causes of ion suppression in LC-MS?

A3: The primary causes of ion suppression, particularly with electrospray ionization (ESI), include:

  • Competition for Ionization: Co-eluting compounds compete with this compound for the limited charge and space on the surface of the ESI droplets, reducing the number of this compound ions that can be formed.[1]

  • Changes in Droplet Properties: High concentrations of non-volatile components in the sample can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase ions.[1]

  • Analyte Co-precipitation: Non-volatile matrix components can cause the this compound to precipitate within the droplet, preventing its ionization.[1]

Q4: Can the choice of ionization technique impact ion suppression for this compound?

A4: Yes, the choice of ionization source can significantly influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) because ionization occurs in the gas phase.[1][4] If you are experiencing severe and persistent ion suppression with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable solution.[1] Alternative ionization techniques like Atmospheric Pressure Photoionization (APPI) can also be considered for certain analytes.[5][6]

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Separation to Reduce Ion Suppression

A critical step in minimizing ion suppression is to chromatographically separate this compound from interfering matrix components.[1]

Troubleshooting Steps:

  • Column Selection:

    • Problem: Poor separation of this compound from polar matrix components.

    • Solution: Consider using a column with a different stationary phase chemistry. For a polar analyte like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from non-polar interferences. Alternatively, a highly retentive aqueous C18 column could be effective.[7]

  • Mobile Phase Optimization:

    • Problem: Co-elution of this compound with interfering compounds.

    • Solution: Adjust the mobile phase composition and gradient profile.

      • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[8]

      • pH: Modify the mobile phase pH with volatile additives like formic acid or acetic acid to improve the retention and peak shape of this compound.[9][10] For this compound, which is acidic, a lower pH will keep it in its protonated form, potentially increasing its retention on a reverse-phase column.

      • Gradient: Optimize the gradient slope and duration to maximize the separation between this compound and the suppression zones identified in a post-column infusion experiment.

  • Flow Rate Reduction:

    • Problem: Significant signal suppression.

    • Solution: Reducing the mobile phase flow rate can enhance ionization efficiency and reduce the impact of matrix effects.[1][2] This is because lower flow rates generate smaller initial droplets in the ESI source, which are more tolerant to non-volatile salts.[2]

Guide 2: Effective Sample Preparation to Eliminate Interferences

Thorough sample preparation is one of the most effective ways to remove matrix components that cause ion suppression before LC-MS analysis.[11]

Troubleshooting Steps:

  • Sample Dilution:

    • Problem: High concentration of matrix components.

    • Solution: A simple and effective first step is to dilute the sample.[2][4] This reduces the concentration of both the analyte and the interfering species. However, this approach may not be suitable for trace analysis where sensitivity is critical.[2]

  • Protein Precipitation (for biological samples):

    • Problem: Interference from proteins in plasma, serum, or tissue homogenates.

    • Solution: Use protein precipitation with a solvent like acetonitrile or methanol. This is a quick and easy method, but it may not remove other interfering components like phospholipids.

  • Liquid-Liquid Extraction (LLE):

    • Problem: A broad range of interfering compounds.

    • Solution: LLE can be used to selectively extract this compound from the sample matrix into an immiscible solvent, leaving many interferences behind. The choice of extraction solvent is crucial for achieving high recovery of this compound.

  • Solid-Phase Extraction (SPE):

    • Problem: Complex matrices with multiple interfering components.

    • Solution: SPE is a highly effective technique for cleaning up complex samples.[11] By choosing the appropriate sorbent and elution conditions, you can selectively retain and elute this compound while washing away salts, phospholipids, and other matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueProsCons
Dilution Simple, fast, and inexpensive.Reduces analyte concentration, may not be suitable for trace analysis.[2]
Protein Precipitation Quick and easy for biological samples.Does not remove all interfering components (e.g., phospholipids).
Liquid-Liquid Extraction (LLE) Good for removing a broad range of interferences.Can be labor-intensive, requires optimization of solvents.
Solid-Phase Extraction (SPE) Highly effective for complex matrices, provides cleaner extracts.More time-consuming and expensive, requires method development.

Table 2: Common Mobile Phase Additives and Their Impact on Ion Suppression

AdditiveTypical ConcentrationEffect on IonizationConsiderations
Formic Acid 0.1%Generally good for positive ion mode, less suppression than TFA.[12]Can provide good peak shape for acidic analytes like this compound.[13]
Acetic Acid 0.1% - 0.5%Can be used in both positive and negative ion modes.Less acidic than formic acid, may result in broader peaks for some analytes.
Ammonium Formate 5-20 mMProvides buffering capacity and can improve peak shape.Volatile and MS-compatible.[10]
Ammonium Acetate 5-20 mMSimilar to ammonium formate, provides buffering.Volatile and MS-compatible.[10]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Can cause significant ion suppression, especially in positive ion mode.[7][12]Generally avoided in LC-MS unless necessary for chromatography.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix sample (e.g., extracted plasma without the analyte)

Procedure:

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path using a T-connector between the column outlet and the MS inlet.

  • Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Monitor the this compound signal in the mass spectrometer. You should observe a stable, elevated baseline.

  • Inject the blank matrix extract onto the LC column and start the chromatographic run.

  • Monitor the this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Poor this compound Signal (Low Intensity, High Variability) check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present optimize_chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) suppression_present->optimize_chromatography improve_sample_prep Improve Sample Preparation (SPE, LLE, Dilution) suppression_present->improve_sample_prep change_ionization Change Ionization Mode (e.g., ESI to APCI) suppression_present->change_ionization re_evaluate Re-evaluate Signal with Optimized Method optimize_chromatography->re_evaluate improve_sample_prep->re_evaluate change_ionization->re_evaluate re_evaluate->suppression_present Suppression Persists end Acceptable Signal Achieved re_evaluate->end

Caption: A logical workflow for troubleshooting ion suppression of this compound.

ESI_Mechanism_and_Suppression cluster_0 Electrospray Ionization (ESI) Process cluster_1 Mechanisms of Ion Suppression A Charged Droplet Formation B Solvent Evaporation A->B C Droplet Fission B->C D Gas-Phase Ion Formation (this compound) C->D S1 Competition for Droplet Surface Charge S1->A Interference S2 Increased Viscosity/Surface Tension S2->B Inhibition S3 Analyte Co-precipitation S3->D Prevention

Caption: Mechanisms of ion suppression in the ESI process.

References

Technical Support Center: Butenedioate Standard Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of butenedioate standards, including its isomers, fumarate and maleate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound standards?

A1: Solid this compound standards (both fumaric and maleic acid) are generally stable when stored in well-sealed containers in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize potential degradation.

Q2: How should I prepare and store this compound standard solutions?

A2: It is highly recommended to prepare fresh aqueous solutions of this compound standards before each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Aqueous solutions, especially of maleate, can be susceptible to degradation over time. Do not store aqueous solutions for more than one day without validating their stability under your specific storage conditions.

Q3: What are the primary stability concerns for this compound standards in solution?

A3: The main stability concerns for this compound standards in solution are:

  • Isomerization: Maleate (the cis-isomer) can isomerize to the more stable fumarate (the trans-isomer), especially when exposed to heat, light, or acidic conditions.[1][2][3]

  • Hydrolysis: Both isomers can undergo hydration of the double bond to form malic acid. This process can be influenced by temperature and pH.[1][2][3]

  • Oxidation: The double bond in this compound is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents.[4][5][6][7]

  • Photodegradation: Exposure to UV light can promote both isomerization and other degradation pathways.[3]

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of this compound solutions is pH-dependent. Maleic acid degradation is generally faster at both highly acidic and alkaline pH values compared to neutral pH.[8][9] Fumaric acid is generally more stable than maleic acid across a range of pH values.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of the this compound standard.- Prepare fresh standard solutions daily. - Confirm the identity of the unexpected peaks using a reference standard of potential degradants (e.g., malic acid, the other isomer). - Review storage conditions of the standard solution (temperature, light exposure).
Inconsistent peak areas or concentrations Standard solution has degraded over time.- Prepare a fresh standard solution and re-assay. - If using a stock solution, perform a stability study to determine its usable lifetime under your storage conditions. - Ensure the solvent used for the standard is appropriate and does not promote degradation.
Shift in retention time Change in the ionic state of the analyte due to pH changes in the mobile phase or sample.- Ensure the mobile phase is properly buffered and its pH is stable. - Control the pH of the prepared standard solution.
Disappearance of maleate peak and appearance of fumarate peak Isomerization of maleate to fumarate.- Protect maleate standard solutions from light and heat. - Prepare maleate standards in a neutral pH buffer if compatible with the analytical method.

Quantitative Stability Data

The stability of this compound isomers is influenced by various factors. The following table summarizes key quantitative data from different studies. Note: Direct comparison should be made with caution due to varying experimental conditions.

Compound Condition Parameter Value Reference
Dimethyl FumaratepH 1t1/2[8][9]
Dimethyl FumaratepH 3t1/2[8][9]
Dimethyl FumaratepH 5t1/2[8][9]
Dimethyl FumaratepH 7t1/2[8][9]
Dimethyl FumaratepH 9t1/2[8][9]
Enalapril Maleate1 mg/mL in deionized water at 25°CStabilityStable for 56 days
Enalapril Maleate1 mg/mL in deionized water at 4°CStabilityStable for 91 days
Enalapril Maleate1 mg/mL in citrate buffer at 25°CStabilityStable for 91 days
Enalapril Maleate1 mg/mL in citrate buffer at 4°CStabilityStable for 91 days
Maleic AcidPhotochemical Isomerization (254 nm, pH 1)Quantum Yield0.07[3]
Fumaric AcidPhotochemical Isomerization (254 nm, pH 1)Quantum Yield0.11[3]
Maleic AcidPhotochemical Isomerization (254 nm, pH 13)Quantum Yield0.028[3]
Fumaric AcidPhotochemical Isomerization (254 nm, pH 13)Quantum Yield0.034[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Standard

Objective: To evaluate the stability of a this compound standard under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate a solid sample of the this compound standard at 105°C for 48 hours.

    • Dissolve the stressed solid to a known concentration in a suitable solvent.

  • Photolytic Degradation:

    • Expose a solid sample of the this compound standard to UV light (e.g., 254 nm) for 7 days.

    • Dissolve the stressed solid to a known concentration in a suitable solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

Objective: To separate and quantify this compound and its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with water adjusted to pH 2.10-2.15 with perchloric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[10]

  • Injection Volume: 10 µL.

System Suitability:

  • Tailing factor for the main peak: ≤ 2.0

  • Theoretical plates for the main peak: ≥ 2000

  • Resolution between this compound isomers and potential degradants: ≥ 1.5

Visualizations

Butenedioate_Degradation_Pathways Maleate Maleate (cis-isomer) Fumarate Fumarate (trans-isomer) Maleate->Fumarate Isomerization (Heat, Light, Acid) MalicAcid Malic Acid Maleate->MalicAcid Hydration OxidationProducts Oxidation Products (e.g., Tartaric Acid) Maleate->OxidationProducts Oxidation Fumarate->Maleate Isomerization (UV Light) Fumarate->MalicAcid Hydration Fumarate->OxidationProducts Oxidation

Caption: Key degradation pathways for this compound isomers.

Experimental_Workflow_Stability_Study cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Alkali Alkaline Hydrolysis Stock->Alkali Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

overcoming matrix effects in butenedioate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in butenedioate (fumarate and maleate) analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting and FAQs

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other, co-eluting components in the sample matrix.[1] In LC-MS analysis, these effects arise during the ionization process in the mass spectrometer's source, where interfering compounds can either suppress or enhance the ionization of the target analyte (this compound).[2][3] This phenomenon can lead to poor accuracy, reproducibility, and sensitivity in quantitative analysis.[4][5] For small, polar molecules like this compound, matrix components such as salts, proteins, and phospholipids in biological samples are common sources of interference.[6]

Q2: My this compound signal is suppressed or enhanced in my samples compared to my standards. What is the likely cause?

A2: Signal suppression or enhancement is the classic symptom of matrix effects.[7] This occurs when molecules from the sample matrix co-elute with this compound and interfere with its ionization.[2] A primary cause in biological matrices (e.g., plasma, serum) is the presence of phospholipids, which are notorious for causing ion suppression.[2] Other potential sources include salts, metabolites, and administered drugs or their metabolites. The effect can vary significantly between different samples, leading to high variability in your results.[7]

Q3: How can I confirm that the issues I'm observing are due to matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3] It involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS ion source.[8] A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal baseline indicates a matrix effect at that specific retention time.[4][8]

  • Post-Extraction Spike: This is a quantitative method to determine the absolute matrix effect.[9] You compare the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration.[4] The ratio of these responses reveals the extent of signal suppression or enhancement.[9]

Q4: I am analyzing fumarate in plasma and see rapid signal degradation, even at room temperature. What is happening?

A4: This is a specific issue related to the biochemical activity in biological samples. Exogenously added fumaric acid can be rapidly converted to malate by the enzyme fumarase, which is present in plasma.[10] This enzymatic conversion can lead to a significant loss of your analyte before analysis. To prevent this, it is crucial to inhibit the enzyme. Adding an inhibitor like citric acid to the plasma sample immediately after collection can stabilize fumarate.[10]

Q5: Which sample preparation technique is most effective for removing interferences in this compound analysis?

A5: The goal of sample preparation is to remove matrix components while maximizing the recovery of this compound. The effectiveness of common techniques varies:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components like phospholipids, which can result in significant matrix effects.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts but may suffer from low recovery for polar analytes like this compound.[12]

  • Solid-Phase Extraction (SPE): SPE is generally more effective than PPT at removing interfering compounds.[12][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts and lead to a significant reduction in matrix effects.[12] Specialized phases like HybridSPE are also designed to specifically deplete phospholipids.[11]

Q6: What is the best way to compensate for matrix effects that cannot be eliminated through sample preparation?

A6: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4][14] A SIL-IS (e.g., ¹³C₄-fumarate) is chemically identical to the analyte but has a different mass. It is added to all samples and standards at a known concentration before sample preparation. Because the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte's signal to the SIL-IS's signal remains constant.[15] This allows for accurate and precise quantification even in the presence of variable matrix effects.[16]

Q7: My analysis shows a peak with the correct mass-to-charge ratio for fumarate, but it appears at a slightly different retention time than my standard. What could be the cause?

A7: This could be an interference from an isobaric compound (a molecule with the same mass). In the case of fumarate (m/z 115), a common interferent is malate. Malate can lose a water molecule in the mass spectrometer's source, forming an ion that is identical in mass to fumarate.[17] Since malate is structurally similar and also part of the TCA cycle, it can be present in biological samples. Proper chromatographic separation is essential to distinguish fumarate from malate to ensure accurate quantification.[17]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleProsConsEfficacy for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[14]Simple, fast, inexpensive, minimal analyte loss.[14]Provides the least clean extract; high levels of phospholipids and other interferences remain, often causing significant matrix effects.[11][12]Low to Moderate. Requires chromatographic separation to resolve this compound from interferences.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[14]Can produce very clean extracts.[12]Can have low recovery for polar compounds like this compound; more labor-intensive.[12]Moderate. Recovery must be carefully optimized.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleaner extracts than PPT; can be automated; different sorbent chemistries available.[12][13]More complex and costly than PPT; requires method development.High. Mixed-mode or specific phospholipid removal phases are very effective.[12]
Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis
ParameterTypical SettingNotes
LC Column Reversed-Phase C18 (e.g., 5 cm x 2.1 mm, <3 µm)A column with a polar end-capping or a HILIC column may also be suitable for retaining small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier helps with protonation in positive ion mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidGradient elution is typically used to separate this compound from matrix components.[4]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Injection Volume 1 - 10 µLKeep low to minimize loading of matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveThis compound is a dicarboxylic acid and often analyzes well in ESI negative mode ([M-H]⁻).
MS/MS Transition e.g., Fumarate: Q1 115 -> Q3 71[17]Transitions must be optimized by infusing a pure standard.
Internal Standard Stable Isotope-Labeled (e.g., ¹³C₄-Fumarate)Added to all samples and standards before extraction.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

This protocol allows for the visualization of chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

  • Prepare a this compound Solution: Prepare a solution of this compound (e.g., 1 µg/mL) in the mobile phase.

  • Set up Infusion: Using a syringe pump and a T-fitting, infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer.[8]

  • Equilibrate: Allow the system to equilibrate until a stable, elevated signal for the this compound MS/MS transition is observed.

  • Inject Blank Matrix: Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your intended sample preparation method. Inject this extracted blank sample onto the LC-MS system.[4]

  • Analyze Chromatogram: Monitor the infused this compound signal. A drop in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement. This creates a "matrix effect profile" that can be used to adjust the chromatography to move the analyte peak away from interfering regions.[18]

Protocol 2: Sample Preparation of Plasma for Fumarate Analysis using Protein Precipitation

This protocol includes a stabilization step to prevent the enzymatic degradation of fumarate.[10]

  • Sample Stabilization: Immediately after collection, add an enzyme inhibitor such as citric acid to the plasma sample to prevent the conversion of fumarate to malate by fumarase.[10]

  • Spike Internal Standard: Add a known amount of SIL-IS (e.g., ¹³C₄-Fumarate) to a 100 µL aliquot of the stabilized plasma sample.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[11][14]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for a polymeric reversed-phase SPE cartridge and should be optimized for your specific application.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an aqueous acid (e.g., 2% formic acid). Add the SIL-IS.

  • Condition Cartridge: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elute Analyte: Elute the this compound and SIL-IS with 1 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Visualizations

troubleshooting_workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation start Poor Reproducibility or Inaccurate Quantification of this compound check_me Hypothesis: Matrix Effects? start->check_me test_me Perform Matrix Effect Test (e.g., Post-Column Infusion) check_me->test_me me_present Matrix Effect Confirmed? test_me->me_present compensate Strategy 1: Compensate Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->compensate Yes minimize Strategy 2: Minimize Improve Sample Prep & Chromatography me_present->minimize Yes re_evaluate Investigate Other Issues: Analyte Stability, Instrument Performance, etc. me_present->re_evaluate No validate Validate Method: Assess Accuracy, Precision, and Reproducibility compensate->validate minimize->validate end Robust this compound Quantification Method validate->end

Caption: Workflow for diagnosing and mitigating matrix effects.

sida_principle cluster_0 Sample Preparation & LC-MS Analysis cluster_1 Ion Source (Matrix Effect Occurs) cluster_2 Data Processing sample Biological Sample (Analyte + Matrix) add_is Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Extraction (PPT, SPE, etc.) add_is->extraction analyte Analyte extraction->analyte sil_is SIL-IS extraction->sil_is matrix Matrix (Interference) extraction->matrix ion_suppression Ion Suppression (Affects Analyte and SIL-IS Equally) analyte->ion_suppression sil_is->ion_suppression matrix->ion_suppression ms_detect Mass Spectrometer Detects Suppressed Signals for Analyte and SIL-IS ion_suppression->ms_detect ratio Calculate Ratio: (Analyte Signal / SIL-IS Signal) ms_detect->ratio quant Accurate Quantification ratio->quant

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

refining fumarate hydratase assay for better sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their fumarate hydratase (FH) assays for enhanced sensitivity and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common fumarate hydratase assays?

A1: The most prevalent methods for measuring fumarate hydratase (FH) activity are coupled enzymatic assays. In these assays, the conversion of fumarate to L-malate by FH is linked to a subsequent reaction that produces a detectable signal. A common approach involves the oxidation of L-malate by malate dehydrogenase (MDH), which concurrently reduces NAD+ to NADH. The resulting NADH can then be measured directly by absorbance at 340 nm or, for enhanced sensitivity, can be used to reduce a probe like resazurin (to the highly fluorescent resorufin) or a tetrazolium salt such as MTT or WST-8 to a colored formazan product.[1][2][3][4][5][6] The increase in fluorescence or absorbance is directly proportional to the FH activity.

Q2: Which type of assay is more sensitive: colorimetric or fluorometric?

A2: Fluorometric assays are generally more sensitive than colorimetric assays. The fluorescence-based detection of resorufin, for example, allows for the detection of lower enzyme concentrations and smaller changes in activity.[1] This makes fluorometric assays particularly suitable for high-throughput screening (HTS) applications where sample volumes are small and high sensitivity is crucial.[1][7]

Q3: What are the typical sample types that can be used for a fumarate hydratase assay?

A3: Fumarate hydratase activity can be measured in a variety of biological samples. These include plasma, serum, erythrocytes, tissue homogenates (e.g., from liver, kidney, or brain), and cell lysates or culture media.[2][3][4][8] Proper sample preparation, including homogenization and centrifugation to remove insoluble material, is critical for obtaining accurate results.[6]

Q4: How can I measure the activity of cytosolic and mitochondrial FH isoforms separately?

A4: To measure the activity of the two FH isoforms, subcellular fractionation is required. This process involves carefully isolating the cytosolic and mitochondrial fractions from your cell or tissue samples before performing the assay. The differential centrifugation method is a standard approach for separating these cellular compartments.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Contamination of reagents with NADH or malate.2. Non-enzymatic reduction of the detection probe.3. Endogenous enzyme activity in the sample (other than FH).1. Use fresh, high-purity reagents. Run a "no substrate" (fumarate) control to check for background NADH production.2. Prepare fresh probe solutions. Run a "no enzyme" control to assess the rate of non-enzymatic probe reduction.3. If using complex samples like tissue homogenates, consider partial purification of FH or use specific inhibitors for interfering enzymes if known.
Low Signal-to-Noise Ratio 1. Insufficient enzyme concentration.2. Suboptimal assay conditions (pH, temperature).3. Low substrate (fumarate) concentration.1. Increase the concentration of the FH enzyme in the reaction. Determine the optimal enzyme concentration by running a titration.2. Optimize the pH and temperature of the reaction. Most assays perform well at a pH between 7.5 and 8.5 and a temperature of 25°C or 37°C.[11]3. Ensure the fumarate concentration is at or above the Km value (the substrate concentration at which the enzyme operates at half its maximum velocity). The Km for fumarate is approximately 41 µM.[1]
Assay Instability (Drifting Signal) 1. Instability of NADH or the detection probe.2. Temperature fluctuations during the assay.1. Protect reagents from light, especially NADH and fluorescent probes. Prepare them fresh before use.2. Use a temperature-controlled plate reader or water bath to maintain a stable temperature throughout the incubation and measurement periods.
Inconsistent Results Between Replicates 1. Pipetting errors.2. Incomplete mixing of reagents.3. Bubbles in the wells.1. Use calibrated pipettes and proper pipetting techniques. For high-throughput applications, consider using automated liquid handling systems.[2][3]2. Ensure thorough mixing of the reaction components by gently tapping the plate or using an orbital shaker.3. Centrifuge the plate briefly after adding all reagents to remove any bubbles.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes key parameters for different fumarate hydratase assay methodologies, providing a basis for comparison and selection of the most appropriate technique for your research needs.

Assay TypeDetection MethodLinear Detection RangeKey AdvantagesKey DisadvantagesReference
Colorimetric (MTT) Absorbance at 565 nm0.4 to 70 U/LSimple, cost-effective, suitable for standard laboratory equipment.Lower sensitivity compared to fluorometric methods.[2][3]
Colorimetric (WST-8) Absorbance at 450 nm0.7 to 30 U/LHigh sensitivity for a colorimetric assay, good for various sample types.May have interference from colored compounds in the sample.[4]
Fluorometric (Resazurin) Fluorescence (Ex/Em = ~530-560 nm / ~590 nm)Not explicitly stated, but high sensitivity is noted.High sensitivity, suitable for high-throughput screening.Requires a fluorescence plate reader, potential for photobleaching.[1]
Spectrophotometric (Direct NADH) Absorbance at 340 nmDependent on spectrophotometer path length and sensitivity.Direct measurement, no coupling enzymes needed after MDH.Lower sensitivity, potential for interference from other NADH-producing reactions.[5]
Detailed Experimental Protocol: A Sensitive Fluorescence-Based Fumarate Hydratase Assay

This protocol is adapted from a high-throughput screening assay and is designed for high sensitivity.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 0.01% Brij 35.

  • Enzyme Mix: In Assay Buffer, prepare a solution containing:

    • Malate Dehydrogenase (MDH): 13.33 units/mL

    • Diaphorase: 0.067 mg/mL

  • Substrate/Probe Mix: In Assay Buffer, prepare a solution containing:

    • Fumarate: Concentration to be optimized (start with a concentration around the Km, e.g., 50 µM).

    • NAD+: 0.2 mM

    • Resazurin: 0.067 mM

  • Fumarate Hydratase (FH) Enzyme: Prepare a stock solution of purified FH or your sample containing FH in Assay Buffer. The final concentration in the assay should be optimized (e.g., 10 nM).[1]

2. Assay Procedure (96-well plate format):

  • Add 25 µL of the FH enzyme solution or your sample to each well. For the "no enzyme" control, add 25 µL of Assay Buffer.

  • Add 25 µL of the Enzyme Mix to each well.

  • To initiate the reaction, add 50 µL of the Substrate/Probe Mix to each well.

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Measure the fluorescence intensity (Excitation ~560 nm, Emission ~590 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.

3. Data Analysis:

  • Subtract the fluorescence values of the "no enzyme" control from the values of the sample wells to correct for background.

  • Plot the background-corrected fluorescence intensity against time.

  • The initial linear portion of the curve represents the reaction rate. Calculate the slope of this linear phase (ΔFluorescence/ΔTime) to determine the FH activity.

Visualizations

Experimental Workflow for a Coupled Fumarate Hydratase Assay

Fumarate_Hydratase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrate, Probe) mix Mix Sample and Reagents in Microplate reagents->mix sample Prepare Sample (Lysate, Homogenate, etc.) sample->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Calculate Reaction Rate (FH Activity) measure->analyze

Caption: Workflow for a typical coupled fumarate hydratase assay.

Signaling Pathway of the Coupled Enzymatic Reaction

Coupled_Enzymatic_Reaction cluster_fh Step 1 cluster_mdh Step 2 cluster_diaphorase Step 3 Fumarate Fumarate LMalate L-Malate Fumarate->LMalate H₂O Oxaloacetate Oxaloacetate LMalate->Oxaloacetate NAD NAD+ NADH NADH NAD->NADH NADH->NAD Probe_Ox Oxidized Probe (e.g., Resazurin) Probe_Red Reduced Probe (e.g., Resorufin - Fluorescent) Probe_Ox->Probe_Red Signal FH Fumarate Hydratase (FH) MDH Malate Dehydrogenase (MDH) Diaphorase Diaphorase

Caption: Coupled enzymatic reactions in a sensitive FH assay.

References

Technical Support Center: Optimization of Butenedioate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of butenedioate derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient derivatization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of butenedioates, such as maleates and fumarates.

Q1: My this compound derivatization reaction is incomplete, resulting in a low yield of the desired ester. What are the common causes and how can I improve the yield?

A1: Incomplete derivatization is a frequent challenge. Several factors can contribute to low product yield. Optimizing reaction conditions is key to driving the reaction to completion.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium. Esterification of butenedioates, particularly from their corresponding anhydrides, requires specific temperature and time control to maximize yield. For instance, the synthesis of dimethyl maleate from maleic anhydride and methanol can be carried out at temperatures ranging from 70°C to 140°C, with reaction times varying from 20 minutes to several hours.[1][2] It is crucial to monitor the reaction progress using techniques like TLC or GC to determine the optimal duration.

  • Inadequate Catalyst Concentration: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often essential for esterification.[3] The concentration of the catalyst can significantly impact the reaction rate.[3] Ensure the catalyst is active and used in an appropriate amount.

  • Presence of Water: Esterification is a reversible reaction where water is a byproduct.[4] The presence of water in the reaction mixture, either from reagents or formed during the reaction, can shift the equilibrium back towards the reactants, thus reducing the ester yield.[4][5] It is critical to use dry reagents and solvents and to remove water as it forms, for example, by using a Dean-Stark apparatus or by working with a dehydrating agent.[6][7]

  • Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester.[6] For the synthesis of dimethyl maleate, molar ratios of methanol to maleic anhydride from 1:1 to 1.5:1 have been reported.[1] An excess of the alcohol is generally recommended to improve the yield.

Q2: I am observing the formation of byproducts, such as fumaric acid or other isomeric esters, in my reaction mixture. How can I minimize these?

A2: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the target this compound derivative.[3]

  • Isomerization: Maleate esters can isomerize to the more stable fumarate esters, especially at higher temperatures or in the presence of certain catalysts.[8] If the goal is to synthesize the maleate derivative, it is important to control the reaction temperature and choose a suitable catalyst that does not promote isomerization.[3] Conversely, if the fumarate is the desired product, specific conditions can be employed to encourage this conversion.[8]

  • Side Reactions: Besides isomerization, other side reactions can occur. For example, the hydrolysis of the anhydride or the ester can lead to the formation of the corresponding carboxylic acids.[3] Ensuring anhydrous conditions and controlling the reaction time can help minimize these side reactions.[5]

Q3: The purification of my this compound derivative is challenging due to residual catalyst and unreacted starting materials. What is the recommended purification strategy?

A3: Proper workup and purification are crucial for obtaining a pure product.

  • Neutralization and Washing: After the reaction, the mixture should be cooled and then neutralized to remove the acid catalyst. This is typically done by washing with a saturated sodium bicarbonate solution.[6] Subsequent washes with water can help remove any remaining salts and water-soluble impurities.

  • Extraction: The ester can be extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate or methylene chloride.[6][9]

  • Drying and Evaporation: The organic layer containing the ester should be dried over an anhydrous salt like sodium sulfate to remove any residual water.[9] The solvent can then be removed under reduced pressure to yield the crude product.

  • Further Purification: Depending on the purity of the crude product, further purification techniques like distillation or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for butenedioic acids for GC-MS analysis?

A1: The most common derivatization method for carboxylic acids like butenedioic acid for GC-MS analysis is esterification, specifically methylation, to form volatile methyl esters.[10] This is often achieved by reacting the acid with methanol in the presence of an acid catalyst like sulfuric acid or by using a methylating agent such as diazomethane or trimethylsilyldiazomethane.[10] Another common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[11] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[10]

Q2: How can I ensure my glassware and reagents are sufficiently dry for the derivatization reaction?

A2: Moisture can significantly hinder the derivatization reaction. To ensure dry conditions, glassware should be oven-dried before use. Reagents, especially solvents and the derivatizing agent itself, should be of high purity and stored under anhydrous conditions, for example, over molecular sieves.[9] It is also recommended to handle reagents in a dry atmosphere, such as under a nitrogen or argon blanket, particularly when working with moisture-sensitive silylating agents.

Q3: Can I derivatize this compound directly in a complex biological matrix?

A3: While direct derivatization in a complex matrix is sometimes possible, it often leads to interference and lower yields.[12] Components of the biological matrix can react with the derivatizing agent or interfere with the reaction in other ways. Therefore, a sample cleanup or extraction step is highly recommended prior to derivatization to remove interfering substances and concentrate the analyte of interest.[12]

Data Presentation

The following tables summarize key quantitative data for the synthesis of dimethyl maleate from maleic anhydride and methanol.

Table 1: Effect of Reaction Temperature on Dimethyl Maleate Synthesis

Temperature (°C)Reaction TimeMolar Ratio (Anhydride:Methanol)Yield (%)Reference
70Continuous1:1.1High[1]
85Continuous1:1.3High[1]
95Continuous1:1.5High[1]
90 - 14020 - 120 min1:1.4 - 1:3Not specified[2]

Table 2: Effect of Molar Ratio on Dimethyl Maleate Synthesis

Molar Ratio (Anhydride:Methanol)Temperature (°C)Reaction TimeYield (%)Reference
1:1.170ContinuousHigh[1]
1:1.385ContinuousHigh[1]
1:1.595ContinuousHigh[1]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Maleate from Maleic Anhydride and Methanol

This protocol describes the synthesis of dimethyl maleate via acid-catalyzed esterification of maleic anhydride.[4]

Materials:

  • Maleic anhydride

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in a molar excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature is typically between 70-100°C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid.

  • Wash the organic layer with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl maleate.

  • Purify the crude product by distillation if necessary.

Protocol 2: General Procedure for Silylation for GC-MS Analysis

This protocol provides a general guideline for the preparation of trimethylsilyl (TMS) derivatives of butenedioic acids for GC-MS analysis.[10][11]

Materials:

  • Dried butenedioic acid sample (1-5 mg)

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Pyridine (silylation grade) or other appropriate solvent (e.g., acetonitrile)

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place the dried sample into a reaction vial.

  • Add an appropriate volume of pyridine or another suitable solvent to dissolve the sample.

  • Add an excess of the silylating reagent to the vial.

  • Cap the vial tightly and mix the contents thoroughly.

  • Heat the vial at a specified temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.[10]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants Maleic Anhydride + Methanol reaction_vessel Round-bottom Flask (Reflux at 70-100°C) reactants->reaction_vessel catalyst H₂SO₄ (catalyst) catalyst->reaction_vessel neutralization Neutralization (NaHCO₃ wash) reaction_vessel->neutralization Cooling extraction Extraction (Organic Solvent) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation) evaporation->purification product Pure Dimethyl Maleate purification->product

Caption: Workflow for the synthesis and purification of dimethyl maleate.

troubleshooting_logic start Low Yield of This compound Derivative check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water present? check_equilibrium->check_water Yes solution_time_temp Increase reaction time or temperature. check_equilibrium->solution_time_temp No check_ratio Is the alcohol in excess? check_water->check_ratio No solution_water Use anhydrous reagents and remove water. check_water->solution_water Yes check_catalyst Is the catalyst active? check_ratio->check_catalyst Yes solution_ratio Increase molar ratio of alcohol. check_ratio->solution_ratio No solution_catalyst Use fresh or more active catalyst. check_catalyst->solution_catalyst No

Caption: Troubleshooting flowchart for low yield in this compound derivatization.

References

Technical Support Center: Troubleshooting Unexpected Peaks in Butenedioate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to butenedioate analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with unexpected peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my this compound (fumaric or maleic acid) chromatogram. What are the first steps I should take to identify the source?

A1: When an unexpected peak, often called a "ghost peak," appears, a systematic approach is the key to identifying its source. These peaks can originate from the HPLC system, the mobile phase, or the sample itself.[1][2] The first step is to perform a series of blank injections to isolate the variable.

Initial Troubleshooting Workflow

G cluster_0 A Unexpected Peak Observed B Inject Blank (Mobile Phase, No Sample) A->B C Peak Persists? B->C D Source is Likely System or Mobile Phase C->D Yes E Peak Disappears? C->E No G Further Investigation (See FAQ 2) D->G F Source is Likely Sample or Sample Prep E->F Yes F->G G A Peak Present in Blank B Prepare Fresh Mobile Phase (New HPLC-grade water & solvents) A->B C Run Blank with Fresh Mobile Phase B->C D Peak Disappears? C->D E Source: Contaminated Mobile Phase Component D->E Yes F Source: System Contamination (Carryover, Seals, Column) D->F No G Action: Use high-purity solvents, filter buffers, clean glassware. E->G H Action: Flush injector, clean column, check pump seals. F->H G A Maleic Acid (cis-butenedioic acid) B Fumaric Acid (trans-butenedioic acid) A->B Isomerization (e.g., via heat, light, or acid catalysis)

References

Technical Support Center: Optimizing Butenedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butenedioate synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical synthesis processes, ultimately improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound (fumarate) yield from maleic acid isomerization is low. What are the common causes and solutions?

Low yields in the isomerization of maleic acid to fumaric acid (the trans-isomer of this compound) can stem from several factors. Incomplete conversion is a primary issue. To address this, consider the following:

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. Thiourea and its derivatives are commonly used for this isomerization.[1][2] Experiment with different catalysts and optimize their concentration. For instance, in aqueous solutions, the preferable maleic acid concentration often lies in the 40-60% range, with yields decreasing at higher concentrations.[2]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures. For non-catalytic isomerization in an aqueous solution, temperatures between 190°C and 220°C have been explored.[3] For catalytic reactions, heating between 50°C and the boiling point of the solution is common.[2] Ensure your reaction temperature is optimal and consistently maintained.

  • Reaction Time: Monitor the reaction over time to ensure it has reached completion. Insufficient reaction time will result in a mixture of maleic and fumaric acid.

  • Solvent Conditions: The reaction can be performed under aqueous or anhydrous conditions.[1][4] Under anhydrous conditions, dissolving maleic acid in molten maleic anhydride can suppress the formation of malic acid, a common byproduct.[4]

Q2: I am observing significant byproduct formation, particularly malic acid. How can I minimize this?

The formation of malic acid is a common side reaction when water is present during the isomerization of maleic acid.[4] To mitigate this:

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions is the most effective way to prevent malic acid formation.[4] This can be achieved by using molten maleic anhydride as a solvent.[4]

  • Control of Water Content: If an aqueous system is necessary, carefully control the reaction temperature and time, as prolonged exposure to hot aqueous conditions can favor the hydration of the double bond.

Q3: What are the key parameters to consider when synthesizing this compound esters from maleic anhydride?

The synthesis of this compound esters, such as dimethyl maleate, from maleic anhydride typically involves an acid-catalyzed esterification. Key parameters include:

  • Catalyst: A strong acid catalyst, like concentrated sulfuric acid, is commonly used to facilitate the reaction.[5]

  • Alcohol Reactant: The choice of alcohol (e.g., methanol for dimethyl maleate) will determine the resulting ester. Ensure the alcohol is dry to prevent unwanted side reactions.

  • Temperature and Time: The reaction often requires heating over an extended period to achieve high conversion.[5]

  • Removal of Water: The esterification reaction produces water as a byproduct. In some processes, an entrainer like toluene may be used to remove water and drive the reaction to completion.[6]

Q4: My purification process for this compound is resulting in significant product loss. What can I do to improve recovery?

Product loss during purification is a common challenge.[7][8] Here are some troubleshooting tips:

  • Recrystallization: If recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[8] Washing the crystals should be done with a small amount of cold solvent in which the product has low solubility.

  • Chromatography: In column chromatography, ensure proper packing of the stationary phase. If you observe product contamination with catalyst (e.g., palladium), washing the crude product with a scavenger solution like sodium thiosulfate may be beneficial before chromatography.[9]

  • Extractions: During liquid-liquid extractions, ensure complete phase separation and be careful not to discard the product-containing layer.[8] Back-extracting the aqueous layer with a fresh portion of organic solvent can help recover any dissolved product.

  • General Handling: Minimize transfers between flasks, as material is lost at each step.[8] Ensure all equipment is clean and dry.[7]

Troubleshooting Guides

Issue 1: Low Conversion in Maleic Acid Isomerization
Potential Cause Troubleshooting Step
Inactive or Insufficient CatalystVerify the purity and activity of your catalyst. Increase the catalyst loading incrementally and monitor the effect on conversion.
Suboptimal TemperatureCalibrate your heating apparatus. Perform small-scale experiments at a range of temperatures to identify the optimum.
Insufficient Reaction TimeMonitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the point of maximum conversion.
Poor MixingEnsure efficient stirring to maintain a homogeneous reaction mixture, especially if the product precipitates.[2]
Issue 2: Formation of Undesired Isomer (e.g., Z-isomer instead of E-isomer)
Potential Cause Troubleshooting Step
Inappropriate Catalyst SystemCertain catalysts can favor the formation of one isomer over the other. For example, specific ruthenium or rhodium catalysts can be used for stereoselective synthesis.[5]
Thermodynamic vs. Kinetic ControlReaction conditions (temperature, time) can influence the isomer ratio. The E-isomer (fumarate) is typically the thermodynamically more stable product. Ensure conditions allow for equilibrium to be reached if the E-isomer is desired.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an Oil Instead of a SolidSome this compound derivatives may be oils at room temperature. Seeding the oil with a small crystal of the pure compound can sometimes induce crystallization.[1]
Contamination with Starting MaterialIf purification is difficult due to similar properties of the product and starting material, try to drive the reaction to full conversion.
Catalyst ResiduesResidual catalyst can interfere with purification. Consider a workup step to remove the catalyst, such as an aqueous wash or filtration through a pad of celite or silica.[9]

Quantitative Data Summary

Table 1: Reaction Conditions for Maleic Anhydride Hydrogenation

Parameter Condition 1 Condition 2 Reference
Reactant Maleic AnhydrideMaleic Anhydride[10]
Catalyst Raney-NiNot Specified[10]
Temperature 210-280°C250°C[10]
Pressure 6-12 MPa0.4 MPaG[10]
H₂:Maleic Anhydride Molar Ratio Not Specified150[10]
Conversion Rate >99%>99%[10]
Product Selectivity >90% (1,4-butanediol, succinic anhydride, γ-butyrolactone)>90%[10]

Table 2: Isomerization of Monobenzyl Maleate to Fumarate

Parameter Catalyst Solvent Reaction Time Yield Reference
Condition 1 2-imidazolidinethione & Methanesulfonic acidEthyl acetate1 hour (reflux)Not specified[1]
Condition 2 Thiourea & Methanesulfonic acidEthyl acetate1 hour (reflux)Not specified[1]
Condition 3 Tetramethyl thiourea & Methanesulfonic acidEthyl acetate1 hour (reflux)Not specified[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Dimethyl Maleate from Maleic Anhydride

This protocol is adapted from a classic method for the synthesis of (Z)-but-2-enedioic acid esters.[5]

Materials:

  • Maleic anhydride

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in methanol. A suggested ratio is 500g of maleic anhydride to 1500mL of methanol.[5]

  • Carefully add concentrated sulfuric acid to the solution. A suggested amount is 25mL.[5]

  • Heat the mixture to reflux and maintain for an extended period (e.g., 2 days) to ensure complete reaction.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, dimethyl maleate, can be isolated by standard workup procedures, which may include neutralization of the acid catalyst, extraction, and distillation. The original procedure reports an 85% yield of the exclusive maleate isomer.[5]

Protocol 2: Isomerization of Maleic Acid to Fumaric Acid using Thiourea

This protocol is based on methods for converting maleic acid to its trans-isomer.[1][2]

Materials:

  • Maleic acid

  • Thiourea

  • Deionized water

Procedure:

  • Prepare an aqueous solution of maleic acid. A concentration in the range of 40-60% is often preferable.[2]

  • Add a catalytic amount of thiourea to the solution.

  • Heat the mixture with stirring to between 50°C and the boiling point of the solution.[2]

  • Maintain the temperature and stirring for a sufficient time to allow for isomerization and precipitation of the less soluble fumaric acid.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated fumaric acid by filtration.

  • Wash the collected solid with cold water to remove any unreacted maleic acid and catalyst.

  • Dry the purified fumaric acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Starting Materials (e.g., Maleic Anhydride, Alcohol) reaction Esterification Reaction - Acid Catalyst - Heat start->reaction 1. React monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring 2. Monitor Progress quench Quench Reaction & Neutralize monitoring->quench 3. Reaction Complete extraction Liquid-Liquid Extraction quench->extraction 4. Separate drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying 5. Remove Water purification Purification (Distillation or Chromatography) drying->purification 6. Purify product Pure this compound Ester purification->product 7. Isolate

Caption: General workflow for the synthesis and purification of this compound esters.

isomerization_pathway maleic Maleic Acid (Z-isomer) fumaric Fumaric Acid (E-isomer / this compound) maleic->fumaric Isomerization (Heat, Catalyst) malic Malic Acid (Side Product) maleic->malic Hydration (+H₂O)

Caption: Reaction pathways in the synthesis of fumaric acid from maleic acid.

References

Technical Support Center: Low-Level Butenedioate (Fumarate) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and methodological support for the accurate detection of low-level butenedioate, commonly known as fumarate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting fumarate in biological samples? A1: The most common methods are colorimetric and fluorometric enzymatic assays, which are available as commercial kits.[1][2][3] These kits are based on the enzymatic conversion of fumarate to malate, which is then used in a coupled reaction to generate a detectable signal.[1][2] For higher sensitivity and specificity, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed.[4][5][6]

Q2: My sample has very low expected concentrations of fumarate. Which method is best? A2: For very low concentrations, mass spectrometry (LC-MS) is often the most sensitive method.[4][5][7] Enzymatic assays have detection limits typically in the low micromolar range (around 5 µM), which may be sufficient for many applications.[1][2] However, MS-based methods can detect metabolites at much lower concentrations, although they are subject to challenges like ion suppression.[4][6]

Q3: Can I use frozen samples for fumarate analysis? A3: Yes, samples such as plasma, serum, tissue homogenates, and cell lysates can typically be stored at -20°C to -80°C for at least a month before analysis. It is crucial to prevent repeated freeze-thaw cycles, which can degrade metabolites.

Q4: What are common interferences in colorimetric fumarate assays? A4: Endogenous substances in complex biological samples can interfere with the assay.[8] For enzymatic assays, compounds that inhibit the enzymes used (fumarase, malate dehydrogenase) or interfere with the NADH/MTT detection system can affect results.[1] It is recommended to run appropriate controls, including a sample blank, to account for background absorbance.

Q5: How can I prepare tissue samples for fumarate detection? A5: For tissue samples, homogenize approximately 50 mg of tissue in a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The resulting supernatant can then be used for the assay.

Section 2: Troubleshooting Guides

This section provides detailed solutions to common experimental problems.

Issue 1: Low or No Signal Detected

You are performing a colorimetric assay and observe a weak or absent signal in your samples and positive controls.

Possible Causes & Solutions:

  • Reagent Degradation: Enzymes are sensitive to temperature. Ensure all kit components were stored at the recommended temperature (-20°C) and that reagents were kept on ice during preparation.

  • Incorrect Wavelength: Verify that the microplate reader is set to the correct wavelength specified in the protocol (e.g., 565 nm or 450 nm, depending on the kit).[1]

  • Insufficient Incubation Time: If fumarate levels are very low, extending the incubation time may be necessary. Some protocols suggest that for low activity samples, incubation can be extended up to 2 hours.

  • Inactive Positive Control: If the positive control or standard also shows no signal, one of the core reagents (enzyme mix, substrate, or developer) has likely degraded. Contact the kit manufacturer for a replacement.

  • Low Analyte Concentration: The fumarate concentration in your sample may be below the detection limit of the assay.[9] Consider concentrating your sample or using a more sensitive detection method like LC-MS.

Troubleshooting_Low_Signal start Low or No Signal sub_control Check Controls start->sub_control sub_instrument Check Instrument start->sub_instrument sub_reagents Check Reagents start->sub_reagents sub_sample Check Sample start->sub_sample sol_control Standard/Positive control also low? -> Reagents likely degraded. Contact vendor. sub_control->sol_control Yes sol_instrument Verify correct wavelength (e.g., 450nm or 565nm). Ensure correct filter is used. sub_instrument->sol_instrument sol_reagents Were reagents stored at -20°C? Kept on ice during use? Avoid repeated freeze-thaw cycles. sub_reagents->sol_reagents sol_sample Concentration below detection limit? -> Concentrate sample or use a more sensitive method (LC-MS). sub_sample->sol_sample sol_incubation Extend incubation time (e.g., up to 2 hours) for low-level samples. sub_sample->sol_incubation

Caption: Troubleshooting logic for low-signal results.

Issue 2: High Background Signal

The "blank" wells (containing no sample or a sample without fumarate) show high absorbance values, reducing the dynamic range of the assay.

Possible Causes & Solutions:

  • Contaminated Reagents: One of the buffers or water used for dilutions may be contaminated. Use fresh, high-purity water and reagents.

  • Sample Matrix Interference: Biological samples like serum or tissue homogenates can have endogenous compounds that absorb at the detection wavelength.[3] Always run a sample blank (containing the sample but not the enzyme mix) to subtract this background.

  • Presence of Dead Cells: In cell-based assays, dead cells can release interfering substances. Use a viability dye to gate out dead cells if using flow cytometry or ensure high viability before lysis.[10]

  • Insufficient Washing: If performing an ELISA-like or multi-step assay, ensure wash steps are performed thoroughly to remove unbound reagents.[10]

Section 3: Method Comparison & Data

Choosing the right method depends on the required sensitivity, sample type, and available equipment.

FeatureColorimetric Enzymatic AssayHPLC-UVLC-MS/MS
Principle Enzyme-coupled reaction produces color[1][2]Chromatographic separation and UV detectionChromatographic separation and mass-based detection[5]
Typical Detection Limit ~1-5 µM[1]~0.1-1 µM< 0.1 µM (Low nM to pM)[7]
Sample Throughput High (96-well plate format)[1][2]Low to MediumMedium
Sample Types Cell/tissue lysates, serum, plasma, urine[3]Wide varietyWide variety[5]
Instrumentation Microplate Reader[2]HPLC system with UV detectorLC system coupled to a triple quadrupole MS[5]
Pros Fast, convenient, cost-effective[1][2]Good specificity, quantitativeHighest sensitivity and specificity, structural info[7]
Cons Prone to interference, lower sensitivity[4]Requires derivatization for some analytes, lower sensitivity than MSExpensive, ion suppression effects, complex data analysis[4][6]

Section 4: Experimental Protocols

Protocol 1: General Colorimetric Enzymatic Assay

This protocol is a generalized procedure based on commercially available kits.[1][2] Always refer to the specific manufacturer's instructions.

1. Sample Preparation:

  • Cells (Adherent): Do not use proteolytic enzymes. Harvest using a rubber policeman. Homogenize or sonicate cells in cold assay buffer.

  • Tissues: Homogenize 10-50 mg of tissue in 200 µL of cold assay buffer.

  • Clarification: Centrifuge all lysates at 14,000 x g for 10 minutes at 4°C to remove insoluble material. Use the supernatant for the assay.

2. Standard Curve Preparation:

  • Prepare a stock solution of fumarate standard (e.g., 20 mM).[2]

  • Create a series of dilutions ranging from the detection limit to the upper end of the linear range (e.g., 0, 25, 50, 100, 200 µM).

3. Assay Procedure:

  • Add 20-50 µL of each standard and sample to separate wells of a clear, flat-bottom 96-well plate.[1][2]

  • Prepare a Master Mix of the assay reagents (e.g., Assay Buffer, Enzymes, NAD/MTT) according to the kit protocol.

  • Add the Master Mix to each well.

  • Incubate at room temperature for 30-40 minutes, protected from light.[1][2]

  • Measure the absorbance at the specified wavelength (e.g., 565 nm).

4. Data Analysis:

  • Subtract the absorbance of the blank (0 µM standard) from all readings.

  • Plot the standard curve (Absorbance vs. Fumarate Concentration).

  • Determine the concentration of fumarate in the samples from the standard curve.

Workflow_Enzymatic_Assay prep 1. Sample Preparation (Lysis, Homogenization) centrifuge 2. Centrifugation (14,000 x g, 10 min, 4°C) prep->centrifuge plate 3. Plate Loading (Add Standards & Samples to 96-well plate) centrifuge->plate reagent 4. Reagent Addition (Add Master Mix to all wells) plate->reagent incubate 5. Incubation (30-40 min, Room Temp, Dark) reagent->incubate read 6. Absorbance Reading (e.g., 565 nm) incubate->read analyze 7. Data Analysis (Plot Standard Curve, Calculate Concentration) read->analyze

Caption: General workflow for a colorimetric fumarate assay.

Protocol 2: General Workflow for HPLC-Based Detection

This outlines a general approach. Specifics like column type, mobile phase composition, and gradient must be optimized for your specific application.

  • Sample Preparation: Perform sample extraction as described above. A protein precipitation step (e.g., with cold acetonitrile) may be necessary.

  • Derivatization (Optional): Some methods may require derivatization to improve chromatographic separation or detection.

  • Injection: Inject the clarified sample extract into the HPLC system.

  • Separation: Use a suitable column (e.g., a reverse-phase C18 column) with an appropriate mobile phase (e.g., acetonitrile and water with an acid modifier like formic or phosphoric acid).[11]

  • Detection: Monitor the column eluent using a UV detector at a wavelength appropriate for this compound or its derivative.

  • Quantification: Compare the peak area of the analyte in the sample to a standard curve generated from known concentrations of fumarate.

Section 5: Key Signaling Pathway

This compound (fumarate) is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central pathway for cellular energy production.[1][3] The enzymatic assays for its detection are based on its specific conversion to L-malate.

TCA_Cycle_Fumarate succinate Succinate fumarate This compound (Fumarate) succinate->fumarate Succinate Dehydrogenase malate L-Malate fumarate->malate enzyme Fumarase (Fumarate Hydratase) enzyme->fumarate enzyme->malate H₂O

Caption: Fumarate's role in the TCA Cycle.

References

Technical Support Center: Analysis of Butenedioate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butenedioate salts (e.g., maleate, fumarate). The focus is on addressing the critical issue of isomerization between the cis (maleate) and trans (fumarate) forms during analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern during analysis?

A1: this compound isomerization is the conversion of maleic acid (the cis-isomer) to fumaric acid (the trans-isomer), or vice versa. Fumaric acid is thermodynamically more stable than maleic acid.[1] This conversion can be induced by factors such as heat, acid catalysis, and light, which can be present during sample preparation, storage, and analysis.[2] Inaccurate quantification of the intended isomer can result if isomerization occurs, which is a significant concern in pharmaceutical development where the specific salt form of an active pharmaceutical ingredient (API) is critical to its properties.

Q2: What are the primary factors that can cause isomerization of maleate to fumarate?

A2: The primary factors that can induce the isomerization of maleate to the more stable fumarate form are:

  • Heat: Elevated temperatures during sample preparation, storage, or within the analytical instrument (e.g., heated HPLC column compartment) can provide the energy needed to overcome the activation barrier for isomerization.

  • Acid Catalysis: Acidic conditions can promote isomerization. The presence of strong acids in the sample matrix or mobile phase can catalyze the conversion.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical isomerization.[3][4] The presence of a sensitizer, such as bromine, can accelerate this process.[5]

Q3: Which analytical techniques are suitable for the analysis of this compound isomers?

A3: Several analytical techniques can be used to separate and quantify this compound isomers, including:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, typically using reversed-phase columns with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, though it may require derivatization of the acidic analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying isomers without the need for separation.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for charged species like this compound.

Q4: How can I prevent isomerization during sample preparation?

A4: To minimize the risk of isomerization during sample preparation, consider the following precautions:

  • Temperature Control: Prepare samples at room temperature or below if possible. Avoid heating samples unless absolutely necessary.

  • pH Control: Maintain a neutral or near-neutral pH if the analyte is stable under these conditions. Avoid strongly acidic conditions.

  • Light Protection: Protect samples from light by using amber vials or by working in a dimly lit environment, especially if photochemical isomerization is a known risk.

  • Solvent Choice: Use appropriate solvents that do not promote isomerization.

Q5: What are the key considerations for developing a stability-indicating HPLC method for a drug substance containing a maleate salt?

A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any potential isomers. For a maleate salt, the method must demonstrate specificity by resolving the maleate peak from the fumarate peak.[6] The method validation should include forced degradation studies where the drug substance is exposed to heat, acid, base, light, and oxidizing conditions to demonstrate that any resulting fumarate can be accurately quantified.

Troubleshooting Guide: Isomerization During this compound Analysis

This guide addresses common issues related to this compound isomerization observed during HPLC analysis.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Appearance of a fumarate peak in a pure maleate standard. Isomerization is occurring during the analysis.1. Check Column Temperature: High column temperatures can induce isomerization. Try reducing the column temperature. If elevated temperatures are necessary for separation, the analysis time should be minimized.2. Evaluate Mobile Phase pH: Acidic mobile phases can catalyze isomerization. If possible, increase the mobile phase pH to a level that still provides good chromatography but minimizes isomerization.3. Protect from Light: If the HPLC system is exposed to direct sunlight or strong laboratory lighting, cover the autosampler and flow path with UV-blocking material.
Increasing fumarate peak area over a sequence of injections. Isomerization is happening in the sample vial in the autosampler.1. Control Autosampler Temperature: If available, use a cooled autosampler set to a low temperature (e.g., 4°C) to slow down the degradation process.2. Limit Sample Residence Time: Prepare fresh samples and analyze them promptly. Avoid letting samples sit in the autosampler for extended periods.
Poor reproducibility of maleate/fumarate ratios. Inconsistent isomerization due to variable experimental conditions.1. Standardize Sample Preparation: Ensure that all samples and standards are prepared under identical conditions (temperature, pH, light exposure, and time).2. System Suitability: Include a system suitability standard containing both maleate and fumarate to monitor the resolution and response of the system throughout the analytical run.
Presence of fumarate in a newly prepared maleate sample. Isomerization occurred during sample preparation or the starting material is impure.1. Analyze Starting Material: Verify the purity of the maleate starting material using a validated analytical method with conditions known to minimize isomerization.2. Modify Sample Preparation: Re-evaluate the sample preparation procedure. Avoid any heating steps or exposure to strong acids or light. Prepare a sample at low temperature and with light protection as a control.

Quantitative Data on Isomerization

The rate of isomerization is influenced by various factors. The following table summarizes the impact of temperature on the conversion of maleic acid to fumaric acid.

Temperature (°C)Reaction Time (hours)Fumaric Acid Yield (%)Reference
1904~80[4]
2004~85[4]
2104~90[4]
2204>90[4]

Note: This data is from a kinetic study of the non-catalytic isomerization of maleic acid in an aqueous solution and demonstrates the significant effect of temperature.

Experimental Protocols

Protocol 1: Recommended HPLC Method for the Analysis of Maleate and Fumarate with Minimized Isomerization Risk

This protocol is designed to provide a robust separation of maleic and fumaric acid while minimizing the potential for on-column isomerization.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare an aqueous solution of 0.05 M potassium dihydrogen phosphate and adjust the pH to 2.7 with phosphoric acid.[7] Filter and degas the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (to avoid thermally induced isomerization).

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Protect the sample from light and analyze promptly.

Protocol 2: Validation of an Analytical Method for this compound Isomerization

This protocol outlines the steps to validate an analytical method to ensure it can accurately quantify maleate and fumarate without inducing isomerization.

  • Specificity:

    • Prepare solutions of pure maleate, pure fumarate, and a mixture of both.

    • Inject each solution to demonstrate that the method can baseline resolve the two isomers.

    • Perform forced degradation studies (acid, base, heat, light, oxidation) on the maleate sample. Analyze the stressed samples to ensure that the fumarate peak is well-resolved from any other degradants.[8]

  • Linearity:

    • Prepare a series of solutions of both maleate and fumarate over a range of concentrations (e.g., from the limit of quantitation to 150% of the expected concentration).

    • Inject each solution in triplicate and plot the peak area against the concentration.

    • Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare a placebo sample spiked with known amounts of maleate and fumarate at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate and calculate the percent recovery for each isomer. The recovery should be within a predefined range (e.g., 98-102%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a sample containing both maleate and fumarate on the same day, with the same analyst and instrument. The relative standard deviation (RSD) of the results should be within an acceptable limit (e.g., ≤ 2%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument. The results should be comparable to the repeatability results.

  • Robustness:

    • Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%).

    • Analyze a sample under each of the modified conditions and assess the impact on the separation and quantification of the isomers. The results should remain within the system suitability criteria.

Visualizations

Experimental_Workflow_for_Isomerization_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_start Start: Receive Sample protect Protect from Light (Amber Vials) prep_start->protect control_temp Control Temperature (Ambient or Cooled) protect->control_temp control_ph Control pH (Near Neutral if Possible) control_temp->control_ph dissolve Dissolve in Appropriate Solvent control_ph->dissolve prep_end Prepared Sample dissolve->prep_end inject Inject Sample prep_end->inject Analyze Promptly separate Chromatographic Separation (C18 Column, Ambient Temp) inject->separate detect UV Detection (215 nm) separate->detect quantify Quantify Isomers detect->quantify analysis_end Report Results quantify->analysis_end validation_end Validated Method quantify->validation_end Validate Method specificity Specificity (Forced Degradation) linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness robustness->validation_end

Caption: Experimental workflow for this compound isomerization analysis.

Troubleshooting_Isomerization cluster_method Method Parameters cluster_prep_storage Sample Preparation & Storage start Problem: Suspected Isomerization (e.g., unexpected fumarate peak) check_method Review Analytical Method Parameters start->check_method check_sample_prep Review Sample Preparation & Storage start->check_sample_prep temp Is Column Temperature Elevated? check_method->temp heat_prep Was Heat Used in Preparation? check_sample_prep->heat_prep ph Is Mobile Phase pH Acidic? temp->ph No solution_temp Solution: Reduce Column Temperature temp->solution_temp Yes light Is System Exposed to Light? ph->light No solution_ph Solution: Increase Mobile Phase pH ph->solution_ph Yes solution_light Solution: Protect System from Light light->solution_light Yes acid_prep Were Acidic Conditions Used? heat_prep->acid_prep No solution_heat_prep Solution: Avoid Heating During Preparation heat_prep->solution_heat_prep Yes light_prep Was Sample Exposed to Light? acid_prep->light_prep No solution_acid_prep Solution: Use Neutral pH if Possible acid_prep->solution_acid_prep Yes storage How Was the Sample Stored? light_prep->storage No solution_light_prep Solution: Protect Sample from Light light_prep->solution_light_prep Yes solution_storage Solution: Store at Low Temperature, Protected from Light storage->solution_storage Improperly

Caption: Troubleshooting flowchart for this compound isomerization.

References

Validation & Comparative

A Comparative Guide to Butenedioate (Fumarate) Detection Methods: A New Biosensor Approach vs. Traditional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of butenedioate (fumarate), a key intermediate in the Krebs cycle, is crucial for understanding cellular metabolism and its role in various pathological conditions. This guide provides an objective comparison of a novel microwire biosensor for this compound detection against established methods, including colorimetric assays and mass spectrometry techniques. Experimental data and detailed protocols are provided to assist in selecting the most suitable method for your research needs.

Introduction to this compound (Fumarate) and its Significance

This compound, commonly known as fumarate, is a vital metabolite in the tricarboxylic acid (TCA) cycle, a central pathway for energy production in cells.[1] Beyond its role in cellular respiration, fumarate has been implicated in signaling pathways related to cancer and inflammatory responses. Dysregulation of fumarate levels due to mutations in the fumarate hydratase (FH) gene is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC).[2] Therefore, sensitive and specific detection of fumarate in biological samples is of paramount importance in both basic research and clinical diagnostics.

Comparative Analysis of this compound Detection Methods

This guide evaluates four distinct methods for the detection of this compound: a novel microwire biosensor, traditional colorimetric enzyme-based assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). The following table summarizes their key performance characteristics based on available data.

FeatureMicrowire BiosensorColorimetric Assay KitsLC-MS/MSGC-MS/MS
Principle Electrochemical detection of enzymatic reaction productsEnzyme-coupled reactions leading to a colorimetric signalSeparation by liquid chromatography and detection by mass spectrometrySeparation of derivatized analyte by gas chromatography and detection by mass spectrometry
Sample Types Cerebrospinal fluid (potential), other biological fluidsUrine, Plasma, Serum, Tissue Extracts, Cell culture supernatant[1]Human Plasma, Rat Plasma[1][3][4]Consumer products, biological matrices (with derivatization)[5][6]
Detection Limit High sensitivity (expected)~1 nmol/well (~20 µM)[7]5.03 ng/mL (for monomethyl fumarate)[3]Low µg/kg to ng/kg range (for dimethyl fumarate)
Linear Range To be determined0.005 to 2 mM[8]5.03 - 2006.92 ng/mL (for monomethyl fumarate)[3]Method-dependent, typically wide range
Assay Time Real-time (potential)30 - 60 minutes[9]Minutes per sample (after sample preparation)Minutes per sample (after derivatization)
Accuracy (% Recovery) To be determined98-101% (for similar assays)[10]Generally high with internal standardsHigh with appropriate internal standards
Precision (CV%) To be determined<10% (typical for enzyme assays)Intra-day and inter-day precision demonstrated[1][4]RSD < 15% (for similar assays)[11]
Specificity Minimal interference from succinate and malate (qualitative)Specific enzyme recognition of fumarate[7]High, based on mass-to-charge ratioHigh, based on mass-to-charge ratio
Throughput Low (currently)High (96-well plate format)[8]High (with autosampler)Moderate to High
Instrumentation PotentiostatMicroplate readerLC-MS/MS system[3]GC-MS system[6]
Advantages Miniaturization, potential for in-vivo real-time monitoringSimple, cost-effective, high-throughputHigh sensitivity and specificity, multiplexing capabilityHigh sensitivity and specificity
Disadvantages Still in development, limited validation dataPotential for interference, indirect detectionExpensive instrumentation, requires expertiseRequires derivatization for non-volatile analytes like fumarate[5]

Signaling Pathway: The Krebs Cycle

This compound (fumarate) is a key intermediate in the Krebs (TCA) Cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. The following diagram illustrates the position of fumarate in this critical metabolic pathway.

Krebs_Cycle Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH NAD+ NADH AcetylCoA AcetylCoA CS Citrate Synthase AcetylCoA->CS Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NAD+ NADH AlphaKetoglutarate α-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase AlphaKetoglutarate->KGDHC NAD+ NADH SuccinylCoA Succinyl-CoA SCS Succinyl-CoA Synthetase SuccinylCoA->SCS GDP+Pi GTP Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH FAD FADH2 Fumarate Fumarate FH Fumarate Hydratase Fumarate->FH H2O Malate Malate MDH Malate Dehydrogenase Malate->MDH NAD+ NADH Oxaloacetate Oxaloacetate Oxaloacetate->CS PDH->AcetylCoA CS->Citrate Aconitase1->Isocitrate IDH->AlphaKetoglutarate KGDHC->SuccinylCoA SCS->Succinate SDH->Fumarate FH->Malate MDH->Oxaloacetate

Caption: The Krebs (TCA) Cycle showing the conversion of Succinate to Fumarate.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the different this compound detection methods.

Experimental_Workflows cluster_Biosensor Microwire Biosensor cluster_Colorimetric Colorimetric Assay cluster_LCMS LC-MS/MS cluster_GCMS GC-MS/MS B1 Sensor Fabrication B2 Enzyme Immobilization B1->B2 B3 Sample Introduction B2->B3 B4 Electrochemical Measurement B3->B4 B5 Data Analysis B4->B5 C1 Sample Preparation C3 Add Reaction Mix C1->C3 C2 Standard Curve Preparation C2->C3 C4 Incubation C3->C4 C5 Absorbance Reading C4->C5 C6 Data Analysis C5->C6 L1 Sample Extraction (e.g., SPE) L2 Chromatographic Separation L1->L2 L3 Mass Spectrometric Detection L2->L3 L4 Data Analysis L3->L4 G1 Sample Extraction G2 Derivatization G1->G2 G3 Chromatographic Separation G2->G3 G4 Mass Spectrometric Detection G3->G4 G5 Data Analysis G4->G5

Caption: Experimental workflows for different this compound detection methods.

Experimental Protocols

Novel Microwire Biosensor (Conceptual Protocol)

This protocol is based on the general principles of electrochemical biosensor fabrication and operation, as detailed information on the specific fumarate microwire biosensor is emerging.

  • Sensor Fabrication: Gold-coated tungsten microwires are used as the base electrode. The fabrication process involves controlled synthesis of gold microwires and their attachment to a suitable substrate.

  • Enzyme Immobilization: A cascade enzymatic reaction involving fumarase and malate dehydrogenase is employed. These enzymes are immobilized on the gold microwire surface. Nafion is used for enzyme immobilization and as a protective membrane.

  • Sample Introduction: The biosensor is immersed in the biological sample (e.g., cerebrospinal fluid).

  • Electrochemical Measurement: A two-electrode self-referential setup is used. The enzymatic conversion of fumarate to malate, and subsequently to oxaloacetate with the reduction of NAD+ to NADH, generates an electrochemical signal that is measured using a potentiostat.

  • Data Analysis: The measured current or potential is proportional to the concentration of fumarate in the sample. A calibration curve is generated using standards of known fumarate concentrations.

Commercial Colorimetric Assay Kit (General Protocol)

This protocol is a generalized procedure based on commercially available fumarate assay kits.[9][12]

  • Reagent Preparation: Reconstitute assay buffers, enzyme mixes, and developers as per the kit instructions.

  • Sample Preparation:

    • Tissues (e.g., 40 mg) or cells (e.g., 1 x 10^6): Homogenize in Fumarate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[9]

    • Serum (10-50 µL): Can be added directly to the assay.[9]

  • Standard Curve Preparation: Prepare a serial dilution of the provided fumarate standard to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[12]

  • Assay Reaction:

    • Add 50 µL of prepared samples and standards to a 96-well plate.

    • Prepare a Master Reaction Mix containing Fumarate Assay Buffer, Fumarate Enzyme Mix, and Fumarate Developer.

    • Add 100 µL of the Master Reaction Mix to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[9][12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background reading (0 standard) from all readings. Plot the standard curve and determine the fumarate concentration in the samples.

LC-MS/MS Method (Validated Protocol for Monomethyl Fumarate)

This protocol is based on a validated method for the quantification of monomethyl fumarate, an active metabolite of dimethyl fumarate, in human plasma.[3]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • The analyte and an internal standard (monomethyl fumarate-d3) are extracted from plasma using an SPE cartridge.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: A mixture of formic acid and acetonitrile (e.g., 25:75, v/v).[3]

    • The separation is achieved using a liquid chromatography system.

  • Mass Spectrometric Detection:

    • An API-4000 LC-MS/MS system with a turbo ion spray source is used.

    • Detection is performed in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve.

GC-MS Method (General Protocol with Derivatization)

This protocol outlines the general steps for analyzing fumaric acid by GC-MS, which requires a derivatization step to increase its volatility.[5]

  • Sample Preparation: Extract fumaric acid from the sample matrix. The extract must be completely dry.

  • Derivatization (Silylation):

    • React the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[5]

    • Heat the reaction mixture to facilitate the formation of the volatile trimethylsilyl ester of fumarate.

  • Chromatographic Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

  • Mass Spectrometric Detection:

    • The separated components are introduced into a mass spectrometer for detection and quantification.

  • Data Analysis: Identify the derivatized fumarate peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized fumarate standards.

Conclusion

The choice of a this compound detection method depends on the specific requirements of the study.

  • The novel microwire biosensor shows great promise for future applications, particularly for real-time, in-situ measurements in complex biological environments. However, it is still in the early stages of development and requires further validation.

  • Colorimetric assay kits are a convenient, cost-effective, and high-throughput option for routine quantification of fumarate in a variety of biological samples. They are well-suited for large-scale screening studies.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for accurate quantification of fumarate, especially in complex matrices where high precision is required.

  • GC-MS is a powerful technique for fumarate analysis but necessitates a derivatization step, which can add complexity to the workflow.

Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, cost, and the developmental stage of the technology when selecting the most appropriate method for their this compound detection needs.

References

Elevated Butenedioate Levels: A Telltale Sign in Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis reveals significantly elevated levels of butenedioate, also known as fumarate, in various diseased tissues compared to healthy counterparts. This accumulation, particularly prominent in certain cancers and inflammatory conditions, is emerging as a key biomarker and a pivotal player in disease pathogenesis. This guide provides an in-depth comparison of this compound levels, details the experimental methods for its quantification, and illustrates the signaling pathways it impacts.

Quantitative Comparison of this compound Levels

The accumulation of this compound is a hallmark of diseases characterized by dysfunctional cellular metabolism. Notably, in cancers with mutations in the fumarate hydratase (FH) gene, such as Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC) and FH-deficient uterine leiomyomas, intracellular fumarate concentrations can reach millimolar levels, a stark contrast to the typically low levels in healthy tissues.[1][2][3][4][5][6] While precise concentrations in healthy human tissues are not extensively documented in readily available literature, studies using advanced analytical techniques have provided valuable insights into the magnitude of this difference.

Tissue TypeConditionThis compound (Fumarate) ConcentrationAnalytical MethodReference
Mouse KidneyFumarate Hydratase (FH)-DeficientUp to 40 mMRaman Spectroscopy[7]
FH-Deficient Mouse Embryonic Fibroblasts (MEFs)Mitochondria37 ± 19 mMRaman Spectroscopy[8]
Cytoplasm24 ± 13 mMRaman Spectroscopy[8]
Nucleus9 ± 6 mMRaman Spectroscopy[8]
Human Renal Cell Carcinoma (ccRCC)Tumor Interstitial FluidSimilar to normal kidney interstitial fluid, but distinct from plasmaLC-MS[9][10][11][12]
Human Uterine LeiomyomaFH-DeficientElevated (qualitative)Immunohistochemistry for FH loss[2][3][4][5]
MacrophagesFH Inhibition (in vitro)Increased (qualitative)Not specified[13][14]

Note: The quantitative data presented is primarily from animal models and in vitro studies, as precise measurements in healthy versus diseased human tissues are not consistently reported in a comparative format. However, the trend of significant fumarate accumulation in FH-deficient states is well-established.

The Oncometabolite's Role in Signaling Pathways

The excessive accumulation of this compound disrupts normal cellular processes, most notably by acting as an "oncometabolite." One of the key mechanisms by which high levels of fumarate promote tumorigenesis is through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][9][13][15][16]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent degradation. However, high concentrations of fumarate competitively inhibit PHDs. This inhibition prevents the hydroxylation of HIF-1α, allowing it to escape degradation and accumulate, even in the presence of oxygen (a state known as "pseudo-hypoxia"). Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in processes that support cancer growth, such as angiogenesis, glucose metabolism, and cell survival.[9][13][15]

Fumarate_HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate High Fumarate (this compound) PHD Prolyl Hydroxylase (PHD) Fumarate->PHD Inhibits HIF1a_p Hydroxylated HIF-1α PHD->HIF1a_p Hydroxylates HIF1a HIF-1α HIF1a->PHD Substrate HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Accumulates VHL VHL Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF1a_p->VHL Binds HIF1a_p->Proteasome HIF1b HIF-1β HIF1a_stable->HIF1b Dimerizes HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE Binds cluster_nucleus cluster_nucleus HIF1b->HRE Binds TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activates

Caption: Fumarate-induced stabilization of HIF-1α.

Experimental Protocols

Accurate quantification of this compound in tissue samples is crucial for research and diagnostic purposes. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Raman Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like fumarate in complex biological matrices.

LCMS_Workflow start Start: Frozen Tissue Sample homogenization 1. Tissue Homogenization (e.g., in cold PBS) start->homogenization protein_precipitation 2. Protein Precipitation (e.g., with cold acetonitrile) homogenization->protein_precipitation centrifugation 3. Centrifugation (to pellet proteins) protein_precipitation->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection lc_separation 5. Liquid Chromatography (e.g., C18 or Polar-RP column) supernatant_collection->lc_separation ms_detection 6. Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification against standard curve) ms_detection->data_analysis end End: Fumarate Concentration data_analysis->end

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Methodology:

  • Sample Preparation:

    • Excise and immediately snap-freeze tissue samples in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

    • On the day of analysis, weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in a cold buffer (e.g., phosphate-buffered saline) on ice.

  • Metabolite Extraction:

    • Add a cold organic solvent, such as acetonitrile or methanol, to the tissue homogenate to precipitate proteins.

    • Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column, such as a C18 reversed-phase column or a polar-RP column.[17]

    • Use a mobile phase gradient appropriate for resolving small organic acids.

    • Detect and quantify fumarate using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[17][18][19][20]

  • Data Analysis:

    • Generate a standard curve using known concentrations of a fumarate standard.

    • Quantify the fumarate concentration in the tissue samples by comparing their peak areas to the standard curve.

    • Normalize the results to the initial tissue weight.

Raman Spectroscopy

Raman spectroscopy is a non-destructive optical technique that provides a chemical fingerprint of a sample, allowing for the in situ detection and imaging of metabolites like fumarate in tissues.[1][8][10][15][16][21][22][23]

Detailed Methodology:

  • Sample Preparation:

    • Freshly frozen tissue sections are typically used.

    • Mount the tissue sections on a Raman-compatible substrate, such as a calcium fluoride (CaF2) slide, to minimize background signal.[15]

    • Allow the tissue to thaw and air-dry briefly before analysis.

  • Raman Spectroscopy Measurement:

    • Place the slide on the stage of a confocal Raman microscope.

    • Use an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to illuminate the tissue.[15]

    • Collect the Raman scattered light using a high-sensitivity detector.

    • Acquire spectra from multiple points across the tissue to map the spatial distribution of fumarate.

  • Data Analysis:

    • Process the raw spectra to remove background fluorescence and cosmic rays.

    • Identify the characteristic Raman peaks of fumarate.

    • Quantify the relative or absolute concentration of fumarate by analyzing the intensity of its characteristic peaks, often in comparison to a known standard or by using advanced chemometric methods.

The significant elevation of this compound in specific diseases underscores its potential as a valuable biomarker. The continued development and refinement of analytical techniques will further elucidate its role in pathophysiology and may pave the way for novel diagnostic and therapeutic strategies.

References

Fumarate vs. Succinate: A Comparative Guide to Two Key Oncometabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Krebs cycle, a central hub of cellular metabolism, is unexpectedly also a source of potent signaling molecules that can drive cancer. When genetic mutations disrupt key enzymes in this pathway, the resulting accumulation of metabolites, termed "oncometabolites," can initiate a cascade of events leading to tumor formation. Among the most studied of these are fumarate and succinate, byproducts of dysfunctional fumarate hydratase (FH) and succinate dehydrogenase (SDH) enzymes, respectively. This guide provides a comprehensive comparison of fumarate and succinate as oncometabolites, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct and overlapping roles in oncology.

At a Glance: Fumarate vs. Succinate as Oncometabolites

FeatureFumarateSuccinate
Enzyme Deficiency Fumarate Hydratase (FH)Succinate Dehydrogenase (SDH)
Associated Cancer Syndromes Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)[1][2][3][4]Hereditary Paraganglioma and Pheochromocytoma (PGL/PCC)[5][6][7]
Primary Mechanism of Action Competitive inhibition of α-ketoglutarate-dependent dioxygenases[8][9][10]; Protein Succination[5][8][11]Competitive inhibition of α-ketoglutarate-dependent dioxygenases[8][9][10]
Key Cellular Effects Pseudohypoxia (HIF-1α stabilization)[8][9], epigenetic alterations (histone and DNA hypermethylation)[8][10], NRF2 pathway activation[12]Pseudohypoxia (HIF-1α stabilization)[8][13], epigenetic alterations (histone and DNA hypermethylation)[4][8][10]
Unique Feature Covalent modification of proteins via succination of cysteine residues[5][8][11][14]Higher succinate-to-fumarate ratio is a key metabolic marker in SDH-deficient tumors[15][16]

Quantitative Data Summary

The accumulation of fumarate and succinate to millimolar concentrations within tumor cells is a hallmark of their oncogenic activity. This accumulation leads to the competitive inhibition of various α-ketoglutarate-dependent dioxygenases. The following tables summarize key quantitative data regarding their inhibitory potency.

Table 1: Inhibitory Concentration (IC50) of Fumarate and Succinate on α-Ketoglutarate-Dependent Dioxygenases

Enzyme FamilySpecific EnzymeFumarate IC50 (µM)Succinate IC50 (µM)Reference
TET Enzymes TET1~400~550[1][17][18]
TET2~400~550[1][17][18]
TET1-3 (general)118-245118-245[2]
Histone Demethylases (KDMs) HsKDM4A1500800[8]
Prolyl Hydroxylases (PHDs) PHD277.94 ± 1.864.0 ± 1.4[13]

Table 2: Succinate-to-Fumarate Ratio in SDH-Deficient Tumors

Tumor TypeConditionSuccinate:Fumarate RatioReference
Mouse Tumor Tissue (MTT) cellsControl2.45[15][16]
Mouse Tumor Tissue (MTT) cellsSDHB-silenced7.53[15][16]
Paragangliomas/PheochromocytomasSDHB- and SDHD-relatedSignificantly higher than sporadic tumors[15][16]
Various Tumor Types (FFPE)SDH-deficientSignificantly higher than SDH-sufficient tumors[19]

Signaling Pathways and Mechanisms of Action

Both fumarate and succinate exert their oncogenic effects primarily by inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes require α-KG as a cofactor to catalyze various reactions, including hydroxylation and demethylation. Due to their structural similarity to α-KG, fumarate and succinate act as competitive inhibitors.

Oncometabolite_Signaling cluster_Fumarate_Unique Fumarate-Specific Mechanism cluster_Downstream Downstream Oncogenic Effects Fumarate Fumarate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibits KDMs Histone Demethylases (KDMs) Fumarate->KDMs Inhibits TETs TET Enzymes (DNA Demethylases) Fumarate->TETs Inhibits KEAP1 KEAP1 Fumarate->KEAP1 Succination Succinate Succinate Succinate->PHDs Inhibits Succinate->KDMs Inhibits Succinate->TETs Inhibits HIF HIF-1α Stabilization (Pseudohypoxia) PHDs->HIF Degrades Epigenetics Histone & DNA Hypermethylation KDMs->Epigenetics Demethylates TETs->Epigenetics Demethylates Succination Protein Succination NRF2 NRF2 Activation KEAP1->NRF2 Leads to

Figure 1: Signaling pathways of fumarate and succinate.

A unique feature of fumarate is its ability to covalently modify cysteine residues in proteins through a process called succination.[5][8][11][14] This non-enzymatic modification can alter protein function and contribute to tumorigenesis. A key target of succination is KEAP1, a negative regulator of the transcription factor NRF2. Succination of KEAP1 leads to the activation of the NRF2 antioxidant pathway.[12]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study fumarate and succinate as oncometabolites.

Measurement of Fumarate Hydratase (FH) and Succinate Dehydrogenase (SDH) Enzyme Activity

1. Spectrophotometric Assay for FH Activity:

This assay measures the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.

  • Principle: Fumarate hydratase catalyzes the reversible hydration of fumarate to L-malate. The reaction can be monitored in the reverse direction by measuring the formation of the double bond in fumarate.

  • Protocol Outline:

    • Prepare a reaction mixture containing potassium phosphate buffer and L-malate.

    • Initiate the reaction by adding the cell or tissue lysate.

    • Monitor the increase in absorbance at 240 nm over time using a spectrophotometer.

    • Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of fumarate. A detailed protocol for a coupled enzyme assay can also be used, where the product of the FH reaction is used in a subsequent reaction that produces a colored or fluorescent product.[6][9][12]

2. Colorimetric Assay for SDH Activity:

This assay measures the reduction of an artificial electron acceptor by SDH.

  • Principle: SDH oxidizes succinate to fumarate and transfers electrons to an acceptor. In this assay, a tetrazolium salt (e.g., INT or MTT) is used as the electron acceptor, which is reduced to a colored formazan product.[3][20][11][21]

  • Protocol Outline:

    • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the tetrazolium salt.

    • Add the cell or tissue homogenate to initiate the reaction.

    • Incubate at 37°C to allow for color development.

    • Stop the reaction and measure the absorbance of the formazan product at the appropriate wavelength (e.g., 495 nm for INT-formazan).

    • Enzyme activity is proportional to the amount of formazan produced.[3][20]

Experimental_Workflow cluster_Sample Sample Preparation cluster_Results Results Tumor_Tissue Tumor Tissue or Cell Culture Homogenization Homogenization/ Lysis Tumor_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant/ Lysate Centrifugation->Supernatant Metabolite_Quant Metabolite Quantification (LC-MS/MS) Supernatant->Metabolite_Quant Enzyme_Activity Enzyme Activity Assays (Spectrophotometry) Supernatant->Enzyme_Activity Protein_Analysis Protein Analysis (Western Blot / IHC) Supernatant->Protein_Analysis Fumarate_Succinate_Levels Fumarate & Succinate Levels Metabolite_Quant->Fumarate_Succinate_Levels FH_SDH_Activity FH & SDH Activity Enzyme_Activity->FH_SDH_Activity Succination_HIF Protein Succination & HIF-1α Levels Protein_Analysis->Succination_HIF

Figure 2: A typical experimental workflow.

Quantification of Fumarate and Succinate by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of fumarate and succinate in biological samples.

  • Principle: This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using mass spectrometry.

  • Protocol Outline:

    • Metabolite Extraction: Homogenize frozen tissue or cell pellets in a suitable solvent (e.g., methanol/water mixture) to extract the metabolites.

    • Sample Preparation: Centrifuge the homogenate to remove proteins and other debris. The supernatant containing the metabolites is then collected and prepared for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., a polar-RP column) to separate fumarate and succinate.[22]

    • Quantification: Use stable isotope-labeled internal standards for accurate quantification. Monitor specific precursor-to-product ion transitions for fumarate and succinate.[22]

Detection of Protein Succination

1. Western Blotting for S-(2-succinyl)cysteine (2SC):

  • Principle: This method uses a specific antibody to detect the 2SC modification on proteins separated by SDS-PAGE.

  • Protocol Outline:

    • Extract proteins from cells or tissues and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for 2SC.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

2. Immunohistochemistry (IHC) for 2SC:

  • Principle: This technique allows for the visualization of protein succination within the context of tissue architecture.

  • Protocol Outline:

    • Fix tissue samples in formalin and embed in paraffin (FFPE).

    • Cut thin sections of the tissue and mount them on slides.

    • Perform antigen retrieval to unmask the epitope.[23]

    • Incubate the tissue sections with a primary antibody against 2SC.

    • Use a labeled secondary antibody and a chromogenic substrate to visualize the location of the 2SC modification.

    • Counterstain and mount the slides for microscopic examination.[7][24][25][26]

Conclusion

Fumarate and succinate, while both acting as oncometabolites through the inhibition of α-ketoglutarate-dependent dioxygenases, exhibit distinct features that are critical for researchers to understand. The unique ability of fumarate to cause protein succination adds a layer of complexity to its oncogenic mechanisms. For drug development professionals, understanding these differences is paramount for designing targeted therapies. For instance, strategies to counteract the effects of succination may be specifically relevant for FH-deficient cancers, while targeting the consequences of pseudohypoxia and epigenetic alterations could be a viable approach for both fumarate- and succinate-driven tumors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of these oncometabolites in cancer biology and to explore novel therapeutic interventions.

References

Comparative Toxicity of Butenedioate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Maleate and Fumarate Toxicity Profiles

Butenedioate exists as two geometric isomers, maleate (cis-butenedioate) and fumarate (trans-butenedioate). While structurally similar, their spatial arrangements lead to significant differences in their biochemical properties and toxicological profiles. For researchers and drug development professionals, understanding these differences is critical for safety assessment and formulation development. This guide provides a comparative analysis of their toxicity, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Toxicity Data

A substantial body of evidence indicates that maleate is significantly more toxic than its trans-isomer, fumarate. This difference is evident across various toxicity endpoints, as summarized in the table below.

Toxicity Metric Maleate Fumarate Species Route of Administration Reference(s)
LD50 708 mg/kg9300 - 10700 mg/kgRatOral[1][2][3][4][5]
LD50 1560 mg/kg>20,000 mg/kgRabbitDermal[3][4][6][7]
LC50 >720 mg/m³ (1h)>1.306 mg/L (4h)RatInhalation[2][4]
Primary Effect Nephrotoxicity (Kidney Injury)[8]Low Systemic Toxicity--[8]
Irritation Severe skin and eye irritant[1][2]Eye irritant[4]RabbitDermal/Ocular[1][2][4]

Key Observation : The oral LD50 in rats for maleate is approximately 13 to 15 times lower than that of fumarate, highlighting a significantly higher acute oral toxicity for the cis-isomer.

Mechanisms of Toxicity: A Tale of Two Isomers

The disparity in toxicity primarily stems from their distinct interactions with fundamental cellular processes, particularly mitochondrial respiration.

Fumarate: The Benign Metabolite

Fumarate is a natural intermediate in the citric acid cycle (Krebs cycle), a crucial metabolic pathway for cellular energy production.[9][10][11] It is formed from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to malate by fumarase.[9][12] Its role as an essential metabolite explains its low toxicity; the body has efficient mechanisms to process and utilize it.

Maleate: The Metabolic Disruptor

In contrast, maleate is not a natural metabolite in the Krebs cycle. Its toxicity is largely attributed to its ability to inhibit key mitochondrial enzymes, leading to cellular energy depletion and oxidative stress.[13]

The primary mechanism of maleate toxicity involves:

  • Inhibition of Succinate Dehydrogenase : Maleate acts as a competitive inhibitor of succinate dehydrogenase, the enzyme responsible for converting succinate to fumarate.[14][15][16] This inhibition blocks the Krebs cycle, leading to a buildup of succinate and a severe reduction in ATP production.[17][18]

  • Mitochondrial Dysfunction : By disrupting the electron transport chain, maleate induces mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS), ATP depletion, and subsequent cellular injury.[13]

  • Nephrotoxicity : The kidneys, particularly the proximal tubular cells, are highly susceptible to maleate-induced toxicity due to their high energy demands.[8][13] Maleate is taken up by these cells via organic anion transporters, where it causes severe ATP depletion, leading to cell injury and necrosis, a condition known as Fanconi syndrome.[8][13][19]

The following diagram illustrates the inhibitory effect of maleate on the citric acid cycle.

G Maleate's Impact on the Citric Acid Cycle cluster_krebs Citric Acid Cycle Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Outcome ATP Depletion & Oxidative Stress SDH->Outcome leads to Malate Malate Fumarate->Malate Hydration (Fumarase) Maleate Maleate (Toxin) Maleate->SDH blocks conversion Inhibition Competitive Inhibition

Caption: Maleate competitively inhibits succinate dehydrogenase, halting the Krebs cycle.

Experimental Protocols

The following are summaries of standard methodologies used to assess the toxicity of this compound isomers.

This experiment determines the median lethal dose (LD50) of a substance.

  • Objective : To determine the single dose of maleic acid or fumaric acid that is lethal to 50% of a test animal population.

  • Test System : Typically, Sprague-Dawley rats or BALB/c mice are used, with groups of both male and female animals.

  • Procedure :

    • Animals are fasted overnight prior to dosing.

    • The test substance is dissolved in a suitable vehicle (e.g., water or corn oil) and administered via oral gavage.

    • Several dose levels are tested, with a control group receiving only the vehicle.

    • Animals are observed for a period of 14 days for signs of toxicity and mortality.

    • Body weights are recorded periodically.

    • At the end of the study, a gross necropsy is performed on all animals.

  • Data Analysis : The LD50 value and its 95% confidence interval are calculated using statistical methods like the Probit analysis.

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Objective : To determine the concentration of maleate or fumarate that causes a 50% reduction in cell viability (IC50).

  • Test System : A relevant cell line, such as human kidney proximal tubule epithelial cells (HK-2), is cultured.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the treatment medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are plotted against the concentration of the test substance to determine the IC50 value.

The diagram below outlines the typical workflow for an MTT assay.

G start Start: Cell Seeding (96-well plate) incubation1 Overnight Incubation (Cell Attachment) start->incubation1 treatment Treatment with This compound Isomers (Varying Concentrations) incubation1->treatment incubation2 Incubation (e.g., 24-72 hours) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubation (Formation of Formazan) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization readout Measure Absorbance (Plate Reader) solubilization->readout analysis Data Analysis (Calculate IC50) readout->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The geometric isomerism of this compound results in profound differences in toxicity. Fumarate, as a natural component of cellular metabolism, exhibits a very low toxicity profile. Maleate, conversely, acts as a metabolic toxin by inhibiting crucial mitochondrial enzymes, leading to significant cellular damage, particularly in the kidneys. This comparative analysis underscores the importance of stereochemistry in toxicology and drug safety assessment. Researchers and developers utilizing this compound salts (e.g., in drug formulations) should be acutely aware of these differences to ensure product safety and efficacy.

References

A Researcher's Guide to Cross-Validation of Butenedioate Measurements Across Different Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of butenedioate (fumarate), a key intermediate in the Krebs cycle, is critical for understanding cellular metabolism and its role in various pathological conditions. The choice of analytical platform for measuring this compound can significantly impact the accuracy, sensitivity, and throughput of experiments. This guide provides a comparative overview of common platforms used for this compound measurement, along with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of Analytical Platforms

The selection of an analytical platform for this compound quantification hinges on a balance between various performance characteristics. The following table summarizes the key attributes of three common platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

FeatureLC-MS/MSGC-MSEnzymatic Assay
Specificity HighHighModerate to High
Sensitivity High (Low µM to nM)[1]HighModerate (Low µM)[2][3]
Throughput Moderate to HighModerateHigh[2][3]
Sample Type Plasma, serum, tissue homogenates, cell lysates[4][5]Plasma, serum, urine[6]Plasma, serum, tissue homogenates, cell lysates, food, beverages[2][3]
Instrumentation Cost HighHighLow
Cost per Sample ModerateModerateLow
Derivatization Often not requiredTypically requiredNot required
Expertise Required HighHighLow to Moderate

Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential to ensure consistency and reliability of this compound measurements across different analytical platforms. The following diagram illustrates a typical workflow for comparing results from two different methods.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis cluster_validation Validation Sample Biological Sample Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction PlatformA Platform A (e.g., LC-MS/MS) Extraction->PlatformA PlatformB Platform B (e.g., Enzymatic Assay) Extraction->PlatformB DataA Data from Platform A PlatformA->DataA DataB Data from Platform B PlatformB->DataB Comparison Statistical Comparison (Correlation, Bland-Altman) DataA->Comparison DataB->Comparison Conclusion Conclusion on Method Correlation Comparison->Conclusion

A typical workflow for cross-validating this compound measurements.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories and platforms. Below are representative protocols for the quantification of this compound using LC-MS/MS and an enzymatic assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.[4]

1. Sample Preparation:

  • For plasma or serum samples, proteins are precipitated by adding a threefold excess of ice-cold methanol, followed by vortexing and centrifugation.

  • For tissue samples, homogenization is performed in a suitable buffer, followed by protein precipitation with methanol.

  • The supernatant is collected and can be directly injected or evaporated and reconstituted in the initial mobile phase.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% B to 95% B is typically run over several minutes to separate this compound from other metabolites.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

3. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): The specific transition for this compound (fumarate) is monitored (e.g., m/z 115.0 -> 71.0).[1]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 13C4-fumarate) should be used to ensure accurate quantification.

Enzymatic Assay

Enzymatic assays provide a more accessible and higher-throughput method for this compound quantification, suitable for screening large numbers of samples.[2][3]

1. Principle: This assay is based on the conversion of fumarate to malate by the enzyme fumarase. The malate is then oxidized by malate dehydrogenase, which reduces a tetrazolium salt (like MTT) to a colored formazan product. The absorbance of the formazan is directly proportional to the fumarate concentration.[2][3]

2. Reagents (Typical Kit Components):

  • Assay Buffer

  • Fumarase Enzyme

  • Malate Dehydrogenase

  • NAD+

  • MTT (or other tetrazolium salt)

  • Fumarate Standard

3. Procedure:

  • Prepare samples and standards in a 96-well plate.

  • Add the master reaction mix containing the enzymes and substrates to each well.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).[2][3]

  • Measure the absorbance at the appropriate wavelength (e.g., 565 nm for MTT).[2]

  • Calculate the fumarate concentration based on the standard curve.

Conclusion

The choice of an analytical platform for this compound measurement should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for targeted metabolomics and studies requiring precise quantification in complex matrices. In contrast, enzymatic assays provide a cost-effective and high-throughput alternative suitable for large-scale screening. While direct cross-validation studies for this compound are not extensively published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to perform their own validation and ensure the reliability of their findings. Independent validation and comparison are crucial steps to guarantee data integrity when employing different analytical platforms.

References

Butenedioate as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of robust and specific biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. Among the metabolites of the tricarboxylic acid (TCA) cycle, butenedioate, more commonly known as fumarate, has emerged as a significant oncometabolite, particularly in the context of certain cancers and kidney diseases. This guide provides an objective comparison of fumarate's performance as a biomarker against other metabolites, supported by experimental data and detailed methodologies.

Fumarate's Role as an Oncometabolite

Under normal physiological conditions, fumarate is an intermediate in the TCA cycle, where it is converted to malate by the enzyme fumarate hydratase (FH). However, in certain pathological states, particularly in cancers with mutations in the FH gene, fumarate accumulates to high levels.[1][2][3] This accumulation has profound effects on cellular signaling, leading to the stabilization of hypoxia-inducible factor (HIF), protein succination, and epigenetic modifications, all of which can drive tumorigenesis.[1][4][5]

Performance of Fumarate and Related Metabolites as Biomarkers

The most well-characterized application of fumarate as a biomarker is in the diagnosis of Fumarate Hydratase (FH)-deficient Renal Cell Carcinoma (RCC), a rare and aggressive form of kidney cancer.[6][7] In this context, the direct measurement of fumarate is often supplanted by the detection of a downstream consequence of its accumulation: the succination of proteins.

Fumarate-Related Biomarkers in FH-Deficient Renal Cell Carcinoma

The high intracellular concentrations of fumarate in FH-deficient cells lead to a non-enzymatic reaction with cysteine residues on proteins, a process termed succination.[1] The resulting modification, S-(2-succino)-cysteine (2SC), serves as a highly specific and sensitive immunohistochemical marker for FH-deficient RCC.

Biomarker PanelDiseaseMethodSensitivitySpecificityArea Under the Curve (AUC)
S-(2-succino)-cysteine (2SC) & FH expression FH-deficient RCCImmunohistochemistry (IHC)100%91%Not Reported
Succinyl-adenosine & Succinic-cysteine FH-deficient RCCPlasma Metabolomics (LC-MS/MS)Not ReportedNot Reported0.98

Table 1: Performance of Fumarate-Related Biomarkers in FH-Deficient RCC.[7][8]

A study characterizing a commercial antibody for 2SC demonstrated 100% sensitivity and 91% specificity in identifying FH-deficient RCC from other renal tumor subtypes.[8] Furthermore, a plasma metabolomics study identified two succinate-modified metabolites, succinyl-adenosine and succinic-cysteine, which are direct consequences of fumarate accumulation, as outstanding plasma biomarkers for the early diagnosis of FH-deficient RCC, achieving a remarkable AUC of 0.98.[7] In contrast, another study highlighted the diagnostic utility of AKR1B10, which showed 100% sensitivity and 91.4% specificity for FH-deficient RCC, suggesting a combined panel of AKR1B10, 2SC, and FH staining for improved diagnostic accuracy.[9]

Fumarate and Other TCA Cycle Metabolites in Other Cancers and Kidney Disease

While the evidence for fumarate as a biomarker is strongest in FH-deficient RCC, its utility in other conditions is an active area of research. Elevated fumarate levels have been associated with other cancers and kidney injury.

In acute kidney injury (AKI), an elevated malate/fumarate ratio has been shown to correlate with established kidney injury markers like KIM-1 and NGAL.[10] However, specific quantitative data on the sensitivity and specificity of fumarate alone compared to other metabolites in AKI is not yet well-established.

Other TCA cycle intermediates, such as succinate, also accumulate in certain cancers due to mutations in succinate dehydrogenase (SDH) and are considered oncometabolites.[11][12] Like fumarate, succinate can inhibit α-ketoglutarate-dependent dioxygenases, leading to HIF stabilization.[4] While both are implicated in tumorigenesis, direct comparative studies on their performance as biomarkers across a wide range of cancers are limited.

Experimental Protocols

Accurate quantification of fumarate and other metabolites is crucial for their validation as biomarkers. The following are detailed methodologies for their measurement in biological samples.

Quantification of Fumarate in Plasma/Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like fumarate.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 1,4-¹³C₂-fumarate) to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[13][14][15][16]

Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with ultrapure water containing the internal standard.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • Fumarate: Q1 115.0 -> Q3 71.0

    • ¹³C₂-Fumarate: Q1 117.0 -> Q3 72.0

Analysis of TCA Cycle Metabolites by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying a range of metabolites simultaneously.

Sample Preparation (Urine):

  • To 500 µL of urine, add 100 µL of a phosphate buffer (pH 7.4) in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).

  • Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.

  • Transfer the supernatant to a 5 mm NMR tube.[17][18][19][20][21]

NMR Acquisition:

  • Spectrometer: 600 MHz or higher NMR spectrometer.

  • Experiment: 1D ¹H NMR with water suppression (e.g., NOESYPR1D).

  • Key Parameters:

    • Acquisition time: ~2 seconds

    • Relaxation delay: ~4 seconds

    • Number of scans: 64-128

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Identify metabolites using databases such as the Human Metabolome Database (HMDB) and quantify by integrating characteristic peaks.

Signaling Pathways and Experimental Workflows

To visualize the central role of fumarate in oncogenesis and the workflow for its analysis, the following diagrams are provided.

Fumarate_Oncogenic_Signaling FH_mutation FH Mutation/ Loss of Function Fumarate Fumarate Accumulation FH_mutation->Fumarate PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD Inhibition Protein_Succination Protein Succination (e.g., KEAP1) Fumarate->Protein_Succination HIF HIF-α Stabilization PHD->HIF Degradation Angiogenesis Angiogenesis HIF->Angiogenesis Glycolysis Glycolysis HIF->Glycolysis NRF2 NRF2 Activation Protein_Succination->NRF2 Inhibition of KEAP1-mediated degradation Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response

Fumarate-driven oncogenic signaling pathways.

Biomarker_Analysis_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR Data_Acquisition Data Acquisition LCMS->Data_Acquisition NMR->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (ROC, etc.) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

References

A Comparative Guide to the Biological Effects of Fumarate and Maleate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of administering fumarate and its geometric isomer, maleate. While both are four-carbon dicarboxylic acids, their distinct stereochemistry—fumarate being the trans-isomer and maleate the cis-isomer—dictates vastly different roles and consequences within biological systems. Fumarate is a vital intermediate in the Krebs cycle, whereas maleate is not a natural metabolite and is primarily recognized for its toxicological properties. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant pathways to aid in research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the metabolic roles, toxicity, and signaling impacts of fumarate and maleate administration.

Table 1: Comparison of Metabolic Roles and Effects

ParameterFumarateMaleateSource
Role in Krebs Cycle Essential intermediate, converted to malate by fumarate hydratase.[1][2][3][4][5]Not a natural intermediate; can inhibit mitochondrial NAD(P)+-dependent malic enzyme.[6][1][2][3][4][5][6]
Effect on Oxygen Consumption Can increase oxygen consumption.[7]Can decrease oxygen consumption due to mitochondrial damage.[7]
Effect on ATP Levels Can lead to a mild decrease in ATP, suggesting mitochondrial uncoupling in some contexts.[7]Causes significant ATP reduction by decreasing production.[8][7][8]
Primary Metabolic Fate Hydration to L-malate in the Krebs cycle.[1][9]Can be metabolized, with inhibition of metabolism offering partial protection against its toxicity.[8][1][8][9]

Table 2: Comparative Toxicity Profile

ParameterFumarateMaleateSource
Primary Toxicity Generally low toxicity; considered safe in acute and subacute usage, though high doses may cause mild liver steatosis.[10][11]Dose-dependent nephrotoxicity, specifically injuring proximal tubular cells.[8][8][10][11]
LD50 (Mice) 3,807.89 mg/kg (oral)Not specified, but toxicity is well-documented.[12]
Mechanism of Toxicity At high concentrations, can act as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases and causing protein succination.[13][14]Induces ATP depletion, accumulation of nonesterified fatty acids, and shares pathogenic pathways with hypoxic/ischemic injury.[8][8][13][14]
Hepatotoxicity High doses in male rats showed a dose-dependent increase in ALT levels and mild steatosis.[10]Not the primary target, but general cellular toxicity can occur.[10]

Table 3: Modulation of Key Signaling Pathways

Signaling PathwayFumarateMaleateSource
Nrf2 Pathway Potent activator; accumulation leads to succination of Keap1, causing persistent Nrf2 activation and antioxidant gene expression.[15][16][17]Effects not well-defined, but toxicity is associated with oxidative stress, which can indirectly influence Nrf2.[15][16][17]
HIF-1α Pathway Accumulation inhibits HIF prolyl hydroxylases, leading to stabilization and activation of HIF-1α, mimicking a pseudohypoxic state.[13][15]Can recapitulate critical components of the hypoxic/ischemic injury cascade.[8][8][13][15]
NF-κB Pathway Dimethyl fumarate (a prodrug) is associated with NF-κB inhibition.[18]Not a primary documented effect.[18]
TET Enzymes Inhibits TET enzymes, leading to reduced 5-hydroxymethylcytosine (5-hmC) levels and epigenetic modifications.[19][20][21]Effects are not well-characterized.[19][20][21]

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key biological pathways affected by fumarate and the toxic mechanisms of maleate.

Fumarate_Metabolism_and_Nrf2_Signaling cluster_TCA Krebs (TCA) Cycle cluster_Nrf2 Nrf2 Antioxidant Response Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarate Hydratase (FH) Fumarate_accum Fumarate Accumulation Fumarate->Fumarate_accum Exogenous Admin. or FH Deficiency Keap1 Keap1 Fumarate_accum->Keap1 Succination (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE Antioxidant Response Element Nrf2->ARE Transcription Activation DMF Dimethyl Fumarate (Prodrug) DMF->Fumarate_accum Hydrolysis

Caption: Fumarate's role in the Krebs cycle and Nrf2 pathway activation.

Maleate_Toxicity_Pathway Maleate_Admin Maleate Administration Proximal_Tubule Proximal Tubular Cell Maleate_Admin->Proximal_Tubule Metabolism Maleate Metabolism Proximal_Tubule->Metabolism ATP_Depletion Decreased ATP Production Metabolism->ATP_Depletion NEFA NEFA Accumulation Metabolism->NEFA Membrane_Damage Plasma Membrane Cholesterol Shedding ATP_Depletion->Membrane_Damage Cell_Death Cell Death (Nephrotoxicity) ATP_Depletion->Cell_Death NEFA->Cell_Death Membrane_Damage->Cell_Death

Caption: Proposed mechanism of maleate-induced nephrotoxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of fumarate and maleate.

In Vivo Rodent Toxicity and Efficacy Studies
  • Objective: To assess the systemic effects, toxicity, or therapeutic efficacy of fumarate or maleate administration in a living organism.

  • Protocol:

    • Animal Model: Wistar or F344/N rats, or CD-1 or B6C3F1 mice are commonly used.[8][22] Animals are housed under standard conditions with controlled light/dark cycles and access to food and water.

    • Compound Preparation: Fumarate or maleate is dissolved in a sterile vehicle such as distilled water or 0.9% saline. For oral administration, dimethyl fumarate (DMF) is often used as it is more cell-permeable.[1][23]

    • Administration:

      • Oral Gavage: A specific dose (e.g., 50, 150, 500 mg/kg) is administered directly into the stomach using a gavage needle. This method is common for sub-acute and chronic studies.[10][23]

      • Intraperitoneal (IP) Injection: The sterile solution is injected into the peritoneal cavity. This route allows for rapid absorption.

      • Intravenous (IV) Injection: The compound is injected directly into a vein (e.g., tail vein) for immediate systemic distribution.[23]

    • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality for acute studies (e.g., Lorke's method) or over a longer period (e.g., 28 days) for sub-acute studies.[10][12]

    • Sample Collection: At the end of the study, blood samples are collected for hematological and biochemical analyses (e.g., ALT, AST, creatinine). Organs (liver, kidney, heart) are harvested, weighed, and processed for histological examination.[10]

Cell Viability and Cytotoxicity Assay (LDH Release)
  • Objective: To quantify cell death induced by maleate or high concentrations of fumarate.

  • Protocol:

    • Cell Culture: A relevant cell line (e.g., renal proximal tubule segments, astrocytes) is cultured in appropriate media until reaching desired confluency.[8][18]

    • Treatment: Cells are treated with varying concentrations of maleate or a fumarate ester (e.g., monomethyl fumarate, MMF) for a specified time (e.g., 24 hours).[18]

    • LDH Measurement:

      • The cell culture supernatant is collected.

      • Lactate dehydrogenase (LDH) activity in the supernatant is measured using a commercially available colorimetric assay kit. LDH is a cytosolic enzyme that is released upon plasma membrane damage.

      • Total LDH is determined by lysing the remaining cells.

      • Percent cytotoxicity is calculated as (LDH in supernatant / Total LDH) x 100.[8]

Gene Expression Analysis (RT-PCR)
  • Objective: To measure changes in the mRNA levels of target genes (e.g., Nrf2, HO-1, TETs) following treatment.

  • Protocol:

    • Cell/Tissue Preparation: Cells or tissues are treated as described in the protocols above.

    • RNA Extraction: Total RNA is isolated from samples using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the genes of interest. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

    • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.[17]

Western Blot Analysis for Protein Expression
  • Objective: To detect and quantify changes in the protein levels of key signaling molecules (e.g., Nrf2, FOXM1, ferritin).[16][24]

  • Protocol:

    • Protein Extraction: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software.[17]

References

A Comparative Guide to the Efficacy of Butenedioate-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a growing emphasis on materials that offer controlled release, enhanced biocompatibility, and targeted therapeutic action. Among the promising candidates, butenedioate-based polymers have garnered significant attention for their tunable degradation rates and versatile chemistry. This guide provides an objective comparison of the efficacy of prominent this compound-based polymers—poly(propylene fumarate) (PPF), poly(butylene fumarate) (PBF), and poly(ethylene glycol) fumarate (PEGF)—supported by experimental data to inform material selection in drug development.

Key Performance Metrics: A Side-by-Side Comparison

The efficacy of a drug delivery vehicle is contingent on several key parameters, including its ability to encapsulate a therapeutic agent, release it in a controlled manner, its biocompatibility, and its performance in a biological system. The following tables summarize the available quantitative data for PPF, PBF, and PEGF in these critical areas.

Table 1: Drug Encapsulation Efficiency

Encapsulation efficiency is a critical factor that dictates the drug loading capacity of the polymer. While direct comparative studies are limited, the available data suggests that the chemical structure of the this compound polymer and the nature of the drug significantly influence encapsulation.

PolymerDrugEncapsulation Efficiency (%)Reference
Poly(lactide ethylene oxide fumarate) (PLEOF)rhBMP-265 - 93[1]
Poly(lactic-co-glycolic acid) (PLGA)Methotrexate93.3 ± 0.5[2]
PLLA-PEG-PLLAMethotrexate39.2[3]

Note: Data for PLGA and PLLA-PEG-PLLA are included for contextual comparison as they are widely studied drug delivery polymers.

Table 2: In Vitro Drug Release Profile

The release kinetics of a drug from its polymer carrier is paramount for achieving the desired therapeutic window. The following data highlights the release profiles of different drugs from this compound-based polymers and other relevant polymers.

PolymerDrugRelease ProfileReference
Poly(lactide ethylene oxide fumarate) (PLEOF)rhBMP-2High release in the first week, dropping to zero after 10 days.[1]
Poly(propylene fumarate) (PPF) / PLGA MicrospheresBMP-2Sustained release with small differences between PLGA formulations.[4]
PLGA NanoparticlesDoxorubicinSustained release over 1 month.[5]
PLLA-PEG-PLLA MicrospheresMethotrexateInitial burst release of ~65% in the first 3 hours, followed by sustained release.[3]
Table 3: In Vitro Biocompatibility (Cell Viability)

The cytotoxicity of the polymer is a crucial determinant of its suitability for in vivo applications. MTT assays are commonly employed to assess cell viability in the presence of the polymer.

PolymerCell LineCell Viability (%)Reference
Poly(propylene fumarate) (PPF)hMSC, L929, MC3T3, cMSCSimilar to non-toxic control (HDPE)[6]
Biodegradable Polymers (general)-TONE polymer and Bionolle comparable to materials used in the food industry with no toxic effects.[7]

Note: HDPE (high-density polyethylene) is used as a non-cytotoxic control.

Table 4: In Vivo Efficacy

Preclinical animal models provide the most relevant assessment of a drug delivery system's therapeutic potential. Key outcomes include tumor growth inhibition for cancer therapies and bone regeneration for orthopedic applications.

PolymerApplicationAnimal ModelKey FindingsReference
Poly(propylene fumarate) (PPF) / PLGA MicrospheresBone RegenerationRat subcutaneous modelAll composites showed bone formation, which significantly increased over time. No significant differences were seen between the composites with different release kinetics.[4]
Doxorubicin-PLGA Conjugate NanoparticlesCancer TherapyMice with thymomaSingle injection had comparable anti-tumor activity to daily injections of free doxorubicin.[5]
Doxorubicin-loaded PLGA-TPGS NanoparticlesBreast Cancer Therapy4T1 breast tumor-bearing miceNanoparticle therapy was more effective in controlling tumor growth than free doxorubicin.[8]

Experimental Protocols: A Guide to Key Methodologies

Reproducible and standardized experimental protocols are the bedrock of reliable comparative data. This section details the methodologies for the key experiments cited in this guide.

Determination of Drug Encapsulation Efficiency

The encapsulation efficiency (EE) is typically determined by quantifying the amount of unencapsulated (free) drug and subtracting it from the total amount of drug used in the formulation.

Protocol:

  • Separation of Nanoparticles: Drug-loaded nanoparticles are separated from the aqueous medium containing free drug by centrifugation.

  • Quantification of Free Drug: The concentration of the free drug in the supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation of Encapsulation Efficiency: The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

In vitro drug release studies are performed to understand the kinetics of drug release from the polymer matrix under physiological conditions.

Protocol:

  • Sample Preparation: A known amount of drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation: The samples are incubated at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected aliquots is quantified using an appropriate analytical method (e.g., HPLC, ELISA).[9][10][11][12][13][14]

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the release profile.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][15][16][17]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with extracts of the biodegradable polymer at various concentrations. Control groups include cells treated with culture medium alone (negative control) and a known cytotoxic agent (positive control).

  • Incubation: After the desired incubation period, the treatment medium is removed, and MTT solution is added to each well.

  • Formazan Formation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Key Biological and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathways in Targeted Therapies

The therapeutic efficacy of drug-loaded this compound-based polymers is often linked to their ability to modulate specific cellular signaling pathways.

cluster_cancer Cancer Therapy (e.g., Doxorubicin) cluster_bone Bone Regeneration (e.g., BMP-2) Doxorubicin Doxorubicin Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis BMP-2 BMP-2 BMP Receptor BMP Receptor BMP-2->BMP Receptor Smad Pathway Smad Pathway BMP Receptor->Smad Pathway Osteogenic Gene Expression Osteogenic Gene Expression Smad Pathway->Osteogenic Gene Expression Bone Formation Bone Formation Osteogenic Gene Expression->Bone Formation

Caption: Signaling pathways targeted by drugs commonly delivered by this compound-based polymers.

Experimental Workflow for In Vivo Efficacy Studies

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of drug-eluting polymers.

Animal Model Animal Model Treatment Groups Control (e.g., Saline) Free Drug Drug-loaded Polymer Animal Model->Treatment Groups Administration Administration Treatment Groups->Administration Monitoring Tumor Volume Measurement Body Weight Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Histopathology Histopathology Endpoint Analysis->Histopathology Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry

Caption: General workflow for in vivo evaluation of drug-loaded polymers in a cancer model.[18][19][20]

Conclusion

This compound-based polymers, particularly PPF, PBF, and PEGF, represent a versatile and promising platform for controlled drug delivery. The choice of a specific polymer should be guided by the physicochemical properties of the drug, the desired release kinetics, and the target application. While existing data demonstrates their potential, there is a clear need for more direct, head-to-head comparative studies to elucidate the nuanced differences in their efficacy. Such studies will be instrumental in optimizing the design of next-generation drug delivery systems for a wide range of therapeutic areas, from oncology to regenerative medicine. Future research should also focus on standardizing experimental protocols to ensure the generation of comparable and translatable data.

References

A Comparative Metabolomic Analysis of Butenedioate Pathways: Fumarate vs. Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic impact of two butenedioate isomers, fumarate and maleate. While both are four-carbon dicarboxylic acids, their distinct cis-trans stereoisomerism dictates profoundly different interactions with cellular machinery, leading to divergent metabolic fates and physiological consequences. This comparison is supported by experimental data and detailed methodologies to inform research and development in cellular metabolism and toxicology.

Core Metabolic Distinctions

Fumarate, the trans-isomer, is a well-established intermediate in the citric acid cycle (TCA cycle), playing a pivotal role in cellular respiration. In contrast, maleate, the cis-isomer, is not a natural intermediate in this central metabolic pathway and is recognized for its toxic effects, particularly on renal function. The primary enzyme differentiating their metabolic pathways is fumarate hydratase (fumarase), which stereospecifically catalyzes the reversible hydration of fumarate to L-malate. This enzyme is unable to process maleate, leading to its accumulation and subsequent cellular damage when present.

Quantitative Metabolomic and Functional Comparison

The following table summarizes the key quantitative and functional differences between fumarate and maleate based on available metabolomic and biochemical data.

FeatureFumarateMaleateSupporting Data
Primary Metabolic Role TCA Cycle IntermediateCellular ToxinFumarate is a key component of the Krebs cycle, while maleate is known to induce renal tubular damage.[1]
Interaction with Fumarate Hydratase SubstrateNot a substrateFumarate hydratase specifically hydrates fumarate to L-malate; it does not act on maleate.
Intracellular Accumulation (in Fumarate Hydratase deficiency) ~13-fold increaseNot applicableIn cells with diminished fumarate hydratase activity, intracellular fumarate levels increased approximately 13-fold compared to parental cells.[2] In Fh1-deficient mouse cells, intracellular fumarate can reach concentrations of around 10 mM.[3]
Effect on Cellular Respiration Supports mitochondrial respirationInhibits mitochondrial respirationFumarate is a necessary intermediate for the TCA cycle, which drives oxidative phosphorylation. Maleate has been shown to cause ATP depletion.[1]
Toxicity Profile Oncometabolite at high concentrationsNephrotoxicAccumulation of fumarate due to fumarate hydratase mutations is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC).[2] Maleate is known to cause Fanconi syndrome-like effects in the kidneys.[4]
Mechanism of Toxicity Covalent modification of proteins (succination), inhibition of α-ketoglutarate-dependent dioxygenasesInduction of oxidative stress, disruption of membrane integrity, and ATP depletionHigh levels of fumarate lead to widespread succination of cysteine residues on proteins. Maleate toxicity is associated with increased passive permeability of endoplasmic reticulum membranes to calcium and other markers of cellular injury.[1][4]

Metabolic and Toxicological Pathways

The following diagrams illustrate the distinct cellular pathways of fumarate and maleate.

Butenedioate_Pathways Comparative this compound Metabolic Pathways cluster_fumarate Fumarate Metabolism (TCA Cycle) cluster_maleate Maleate Toxicity Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate L-Malate Fumarate->Malate Fumarate Hydratase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Succinate ...TCA Cycle... Maleate Maleate ATP_Depletion ATP Depletion Maleate->ATP_Depletion Oxidative_Stress Oxidative Stress Maleate->Oxidative_Stress ER_Stress ER Stress Maleate->ER_Stress Fumarate_Hydratase_Block Maleate->Fumarate_Hydratase_Block No enzymatic conversion Cellular_Damage Cellular Damage ATP_Depletion->Cellular_Damage Oxidative_Stress->Cellular_Damage ER_Stress->Cellular_Damage Experimental_Workflow Comparative Metabolomics Experimental Workflow start Cell Culture Treatment (e.g., Fumarate vs. Maleate) quenching Metabolic Quenching start->quenching extraction Metabolite Extraction (Polar Fraction) quenching->extraction derivatization Derivatization (e.g., Methoxyamination & Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing (Peak Integration, Alignment) gcms->data_processing statistical_analysis Statistical Analysis (e.g., t-test, PCA) data_processing->statistical_analysis pathway_analysis Pathway Analysis (e.g., MetaboAnalyst, KEGG) statistical_analysis->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation

References

Assessing the Specificity of Butenedioate-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of butenedioate-binding proteins, a class of periplasmic solute-binding proteins crucial for the transport of C4-dicarboxylates in bacteria. Understanding the specificity of these proteins is paramount for elucidating metabolic pathways and for the rational design of antimicrobial agents that target nutrient uptake systems. This document presents supporting experimental data, detailed methodologies for key binding assays, and visual representations of experimental workflows.

Data Presentation: Comparative Binding Affinities

The binding affinity of a protein for its ligand is a quantitative measure of their interaction strength, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the reported Kd values for two well-characterized this compound-binding proteins, DctP from Rhodobacter capsulatus and MatC from Rhodopseudomonas palustris, with various C4-dicarboxylate ligands.

ProteinLigandDissociation Constant (Kd)Experimental Method
DctP (Rhodobacter capsulatus)L-MalateSub-micromolar[1]Intrinsic Fluorescence
SuccinateSub-micromolar[1]Intrinsic Fluorescence
FumarateSub-micromolar[1]Intrinsic Fluorescence
D-Malate~100-fold weaker than L-Malate[1]Intrinsic Fluorescence
MatC (Rhodopseudomonas palustris)D-Malate21 nMTryptophan Fluorescence Spectroscopy
L-Malate27 nMTryptophan Fluorescence Spectroscopy
Succinate110 nMTryptophan Fluorescence Spectroscopy
Fumarate400 nMTryptophan Fluorescence Spectroscopy

Note: The data indicates that both DctP and MatC exhibit high affinity for C4-dicarboxylates. MatC, in particular, demonstrates nanomolar affinity for both D- and L-malate, suggesting a highly specific interaction. The significantly weaker binding of D-malate to DctP compared to L-malate highlights the stereospecificity of this protein.

Experimental Protocols: Methodologies for Assessing Binding Specificity

The determination of binding affinities relies on precise and robust experimental techniques. The following are detailed overviews of the primary methods used to characterize the interactions between this compound-binding proteins and their ligands.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[2][3]

Protocol Outline:

  • Sample Preparation:

    • The protein (e.g., purified this compound-binding protein) is placed in the sample cell of the calorimeter.

    • The ligand (e.g., this compound) is loaded into the injection syringe.

    • Crucially, both the protein and ligand solutions must be prepared in identical, well-matched buffers to minimize heats of dilution.[4] The buffer should be degassed prior to use.

  • Titration:

    • A series of small, precise injections of the ligand from the syringe into the sample cell are performed.

    • With each injection, the ligand binds to the protein, resulting in a small heat change that is measured by the instrument.

  • Data Acquisition and Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be derived.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., the binding protein) immobilized on a sensor surface in real-time.[5][6] This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[7]

Protocol Outline:

  • Sensor Chip Preparation:

    • The purified this compound-binding protein (ligand) is immobilized onto a suitable sensor chip surface (e.g., a CM5 chip) through covalent amine coupling.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The this compound solution (analyte) is injected at various concentrations over the surface.

    • Binding of the this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association and dissociation rates.

    • The Kd is calculated from the ratio of these rates. Alternatively, at equilibrium, the response can be plotted against the analyte concentration to determine the Kd.

Competitive Binding Assay

Competitive binding assays are used to determine the binding affinity of a test ligand by measuring its ability to compete with a reference ligand (often radiolabeled) for the same binding site on the protein.

Protocol Outline (Radioligand Competition Assay):

  • Reagent Preparation:

    • A radiolabeled ligand with known high affinity for the this compound-binding protein is prepared.

    • A series of dilutions of the unlabeled test ligand (the "competitor") are made.[1]

  • Incubation:

    • The this compound-binding protein is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test ligand.

  • Separation and Detection:

    • After reaching equilibrium, the protein-ligand complexes are separated from the unbound radioligand (e.g., by filtration).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (the IC50 value) is determined.

    • The inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the protein, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Mandatory Visualization: Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing protein-ligand binding and the principle of a competitive binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_results Results Protein_Purification Protein Purification ITC Isothermal Titration Calorimetry Protein_Purification->ITC SPR Surface Plasmon Resonance Protein_Purification->SPR Comp_Assay Competitive Binding Assay Protein_Purification->Comp_Assay Ligand_Preparation Ligand Preparation Ligand_Preparation->ITC Ligand_Preparation->SPR Ligand_Preparation->Comp_Assay Buffer_Matching Buffer Matching Buffer_Matching->ITC Binding_Curve Binding Curve Fitting ITC->Binding_Curve Kinetics Kinetic Analysis SPR->Kinetics IC50_to_Ki IC50 to Ki Conversion Comp_Assay->IC50_to_Ki Kd Affinity (Kd) Binding_Curve->Kd Kinetics->Kd IC50_to_Ki->Kd Specificity Specificity Profile Kd->Specificity Competitive_Binding_Assay cluster_components Components cluster_reaction Competitive Binding cluster_outcomes Possible Outcomes Protein Binding Protein Binding_Equilibrium Binding Equilibrium Protein->Binding_Equilibrium Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Equilibrium High Affinity Unlabeled_Ligand Unlabeled Ligand Unlabeled_Ligand->Binding_Equilibrium Variable Affinity (Test Compound) Bound_Labeled Protein-Labeled Ligand Complex Binding_Equilibrium->Bound_Labeled Measured Signal Bound_Unlabeled Protein-Unlabeled Ligand Complex Binding_Equilibrium->Bound_Unlabeled Signal Reduction

References

A Researcher's Guide to Inter-Laboratory Comparison of Butenedioate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of butenedioate and its isomers, fumarate and maleate, is crucial for understanding metabolic pathways, ensuring drug efficacy, and maintaining quality control. This guide provides a comparative analysis of various analytical methods for the determination of this compound-containing compounds, drawing upon data from independent validation studies to offer a perspective on method performance in the absence of a formal, publicly available inter-laboratory comparison study for this compound itself.

The primary methods discussed include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used technique for pharmaceutical analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity for biological samples.[1][2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. The following tables summarize the quantitative performance data from various validated methods for compounds containing the this compound moiety.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound-Related Compounds

ParameterMethod 1 (Dimethyl Fumarate)[1]Method 2 (Dimethyl Fumarate)[1]Method 3 (Asenapine Maleate)[2]
Column Symmetry C18Inertsil ODS-3C18 (250x4.6 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric acid in water: Acetonitrile (55:45% v/v)Buffer: Acetonitrile (50:50% v/v)0.1% Trifluoroacetic acid in water: Acetonitrile (gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (λ) PDA/DAD210 nm254 nm
Linearity Range Not SpecifiedNot Specified50-150 µg/mL
Accuracy (% Recovery) Not SpecifiedNot Specified98.9-101.2%
Precision (%RSD) Not SpecifiedNot Specified< 2.0%
LOD Not SpecifiedNot Specified0.5 µg/mL
LOQ Not SpecifiedNot Specified1.5 µg/mL

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound-Related Compounds

ParameterMethod 1 (Fumarate in Rat Plasma)[3]Method 2 (Dimethyl Fumarate & MHF in Rat Blood)[4]Method 3 (Asenapine Maleate in Human Plasma)[2]
Sample Matrix Rat Plasma (stabilized with citric acid)Rat Blood (with tiopronin as trapping agent)Human Plasma
Extraction Protein PrecipitationProtein PrecipitationLiquid-Liquid Extraction
Linearity Range 1-1000 ng/mLDMF: 1-1000 ng/mL; MHF: 10-10,000 ng/mL0.1-50 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%-3.4 to 5.6%
Precision (%RSD) < 15%< 15%< 10%
LOD Not SpecifiedNot Specified0.02 ng/mL
LOQ 1 ng/mLDMF: 1 ng/mL; MHF: 10 ng/mL0.1 ng/mL

Experimental Protocols

A general workflow for the analysis of this compound-containing compounds in various matrices is outlined below. The process involves sample preparation, chromatographic separation, and data analysis.

cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve extract Extract Analyte (e.g., LLE, SPE, PP) dissolve->extract hplc HPLC Separation extract->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

General workflow for this compound quantification.

Detailed Methodologies:

RP-HPLC-UV Method for Asenapine Maleate in Pharmaceutical Dosage Forms [2]

  • Sample Preparation: Weigh and transfer tablet powder equivalent to 10 mg of Asenapine Maleate into a 10 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: C18 (250x4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid in water and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 20 µL

LC-MS/MS Method for Fumarate in Rat Plasma [3]

  • Sample Pre-treatment: To prevent the enzymatic conversion of fumarate to malate, blood samples should be collected in tubes containing a fumarase inhibitor, such as citric acid.

  • Sample Extraction: A protein precipitation technique is employed to extract fumarate from the plasma samples.

  • Chromatographic and Mass Spectrometric Conditions: The extracted samples are analyzed using a suitable LC column and a tandem mass spectrometer operating in negative ion mode. The method should be validated for linearity, accuracy, and precision over the desired concentration range.

Challenges in this compound Quantification

The quantification of this compound and its derivatives can present several challenges:

  • Isomer Separation: Fumarate (trans-butenedioate) and maleate (cis-butenedioate) are geometric isomers. Chromatographic methods must be optimized to ensure their separation for accurate quantification.

  • Enzymatic Conversion: In biological matrices, the enzyme fumarase can convert fumarate to malate, leading to an underestimation of fumarate levels.[3] The use of enzyme inhibitors like citric acid is crucial for sample stabilization.[3]

  • Stability of Derivatives: Esters of fumaric acid, such as dimethyl fumarate (DMF), can be unstable in biological matrices due to hydrolysis by esterases.[4] Trapping reagents may be necessary to form stable conjugates for accurate quantification.[4]

This compound in Metabolic Pathways

Fumarate is a key intermediate in the Krebs cycle (tricarboxylic acid cycle), a central metabolic pathway for energy production.

succinate Succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate Malate fumarate->malate Fumarase oxaloacetate Oxaloacetate malate->oxaloacetate Malate Dehydrogenase

Fumarate in the Krebs Cycle.

Inter-Laboratory Comparison (Round-Robin Test) Workflow

While a specific inter-laboratory study for this compound was not found, the general workflow for such a study is well-established. It involves the distribution of identical samples to multiple laboratories and the statistical analysis of the results to assess method reproducibility and laboratory proficiency.[5][6][7]

cluster_organizer Coordinating Body cluster_labs Participating Laboratories cluster_analysis Statistical Analysis prep Prepare & Distribute Homogeneous Samples labA Lab A prep->labA labB Lab B prep->labB labC Lab C prep->labC labe ... prep->labe collect Collect Results labA->collect labB->collect labC->collect labe->collect analyze Analyze Data (e.g., ANOVA, z-scores) collect->analyze report Issue Report analyze->report

Inter-laboratory comparison workflow.

References

Confirming Butenedioate's Identity: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is paramount. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the confirmation of butenedioate against alternative analytical methods, supported by experimental data and detailed protocols.

This compound, existing as two geometric isomers, fumarate (trans) and maleate (cis), plays a crucial role in various biochemical pathways and is a common counter-ion in pharmaceutical formulations. Accurate identification and differentiation of these isomers are critical for understanding biological processes and ensuring drug product quality. While high-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and sensitivity, a comprehensive evaluation against established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for selecting the most appropriate analytical strategy.

At a Glance: Method Comparison

To facilitate a clear comparison, the following table summarizes the key performance characteristics of each analytical technique for the analysis of this compound.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the mass-to-charge ratio of ions with very high precision.Measures the magnetic properties of atomic nuclei.Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Separates volatile compounds, which are then detected by mass spectrometry.
Molecular Information Provides exact mass and elemental composition.Provides detailed structural information, including isomer differentiation.Provides retention time and UV absorbance spectrum.Provides retention time and mass spectrum of fragments.
Limit of Detection (LOD) 1.0 - 10.0 mg/kg[1]Isomer dependent, typically in the µM range.0.2 mg/L[2]Low femtomol range on column (for derivatives)[3]
Limit of Quantitation (LOQ) 0.2 - 6 ppm (µg/mL)[4]Isomer dependent, typically in the µM range.0.3 mg/L[2]Not explicitly found for this compound derivative.
**Linearity (R²) **>0.99Excellent for quantitative applications.[5]≥0.999[6]Good linearity reported for FAMEs.[7]
Sample Preparation Minimal, typically dilution and filtration.Simple dissolution in a deuterated solvent.Minimal, typically dilution and filtration.Derivatization (esterification) required.
Throughput High, with fast analysis times.Moderate, longer acquisition times for high sensitivity.High, with relatively short run times.Moderate, due to derivatization and GC run time.
Cost High initial investment and maintenance.High initial investment and maintenance.Low to moderate initial investment and maintenance.Moderate initial investment and maintenance.

Delving Deeper: Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to enable replication and further investigation.

High-Resolution Mass Spectrometry (LC-HRMS)

Principle: This method combines the separation power of liquid chromatography with the high mass accuracy of a mass spectrometer to identify and quantify this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or equivalent)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., water:acetonitrile 50:50). Filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: A mixed-mode column suitable for organic acid analysis (e.g., Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate fumaric and maleic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI negative.

    • Scan Mode: Full scan with a resolution of >70,000.

    • Scan Range: m/z 50-200.

    • Data Analysis: Extract the exact mass of the this compound anion (C₄H₂O₄²⁻), which is 113.9953 Da. The high mass accuracy allows for confident elemental composition determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. It is particularly powerful for distinguishing between the cis (maleate) and trans (fumarate) isomers of this compound based on their distinct proton (¹H) and carbon-¹³ (¹³C) chemical shifts.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Expected Chemical Shifts:

      • Fumaric acid (trans): ~6.5 ppm (singlet).

      • Maleic acid (cis): ~6.0-6.3 ppm (singlet).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Expected Chemical Shifts:

      • Fumaric acid (trans): Olefinic carbons at ~135 ppm, Carboxyl carbons at ~168 ppm.

      • Maleic acid (cis): Olefinic carbons at ~130 ppm, Carboxyl carbons at ~167 ppm.

  • Data Analysis: Compare the observed chemical shifts with reference values to confirm the identity and isomeric form of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: This technique separates this compound from other components in a sample based on its polarity. The concentration is then determined by measuring its absorbance of UV light.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column

Procedure:

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm filter.

  • Chromatographic Separation:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • UV Detection:

    • Wavelength: 210 nm.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is required to convert them into volatile esters.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary GC column

Procedure:

  • Derivatization (Esterification):

    • Dry the sample containing this compound.

    • Add 2 mL of 14% boron trifluoride in methanol.

    • Heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and collect the upper hexane layer containing the dimethyl this compound derivative.

  • GC Separation:

    • Column: A polar capillary column (e.g., DB-WAX).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Identify the dimethyl this compound peak based on its retention time and fragmentation pattern in the mass spectrum.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HRMS and the comparative analytical techniques.

experimental_workflow cluster_hrms HRMS Workflow cluster_alternatives Alternative Workflows cluster_nmr NMR cluster_hplc HPLC-UV cluster_gcms GC-MS hrms_prep Sample Preparation (Dilution & Filtration) hrms_lc LC Separation hrms_prep->hrms_lc hrms_ms HRMS Detection hrms_lc->hrms_ms hrms_data Data Analysis (Exact Mass) hrms_ms->hrms_data nmr_prep Sample Preparation (Dissolution) nmr_acq NMR Acquisition (¹H & ¹³C) nmr_prep->nmr_acq nmr_data Data Analysis (Chemical Shifts) nmr_acq->nmr_data hplc_prep Sample Preparation (Dilution & Filtration) hplc_sep HPLC Separation hplc_prep->hplc_sep hplc_uv UV Detection hplc_sep->hplc_uv hplc_data Data Analysis (Retention Time) hplc_uv->hplc_data gcms_deriv Derivatization (Esterification) gcms_gc GC Separation gcms_deriv->gcms_gc gcms_ms MS Detection gcms_gc->gcms_ms gcms_data Data Analysis (Fragmentation) gcms_ms->gcms_data

Caption: Experimental workflows for this compound analysis.

Logical Framework for Method Selection

The choice of analytical technique depends on the specific research question and available resources. The following diagram outlines a logical approach to selecting the most suitable method.

logic_diagram start Start: Confirm this compound Identity q_isomer Isomeric Differentiation Required? start->q_isomer q_quant Quantitative Analysis Required? q_isomer->q_quant No q_structure Detailed Structural Elucidation? q_isomer->q_structure Yes q_sensitivity High Sensitivity Needed? q_quant->q_sensitivity Yes hplcuv Use HPLC-UV q_quant->hplcuv No hrms Use HRMS q_sensitivity->hrms Yes gcms Use GC-MS q_sensitivity->gcms No q_structure->hrms No nmr Use NMR q_structure->nmr Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of Butenedioate Linkers: The Impact of Fumarate and Maleate on MOF Stability

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers, scientists, and drug development professionals on the influence of cis-trans isomerism in butenedioate linkers on the stability of Metal-Organic Frameworks (MOFs). This guide synthesizes available experimental data and theoretical principles to inform the rational design of robust MOF-based materials.

The choice of organic linker is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resulting topology, porosity, and, crucially, the stability of the final material. This compound, a four-carbon dicarboxylate linker, presents two geometric isomers: fumarate (trans-butenedioate) and maleate (cis-butenedioate). While extensive research has highlighted the utility of fumarate in constructing highly stable MOFs, a direct comparative experimental study on the stability of MOFs derived from both isomers is notably scarce in the current literature. This guide, therefore, provides a comprehensive comparison based on available experimental data for fumarate-based MOFs and established principles of coordination chemistry to extrapolate the expected stability of their maleate-based counterparts.

Influence of Linker Geometry on MOF Architecture

The fundamental difference in the geometry of fumarate and maleate linkers has profound implications for their ability to form stable, porous frameworks. Fumarate, with its linear trans configuration, is well-suited to bridge metal nodes and propagate a highly ordered, three-dimensional network with minimal steric hindrance. In contrast, the bent cis configuration of maleate introduces significant steric strain, which can impede the formation of well-defined, stable MOF structures.

cluster_fumarate Fumarate (trans) cluster_maleate Maleate (cis) Fumarate Linear Geometry F_Prop1 Minimal Steric Hindrance Fumarate->F_Prop1 F_Prop2 Efficient Packing Fumarate->F_Prop2 F_Result Formation of Stable, Extended 3D Frameworks F_Prop1->F_Result F_Prop2->F_Result Maleate Bent Geometry M_Prop1 Significant Steric Hindrance Maleate->M_Prop1 M_Prop2 Inefficient Packing Maleate->M_Prop2 M_Result Challenges in Forming Stable, Crystalline Frameworks M_Prop1->M_Result M_Prop2->M_Result

Figure 1. Logical relationship between linker geometry and MOF formation.

Quantitative Stability Data for Fumarate-Based MOFs

Several well-characterized MOFs incorporating fumarate linkers have demonstrated exceptional thermal and chemical stability. The data presented below is compiled from various studies and serves as a benchmark for the performance of fumarate-based MOFs.

MOF DesignationMetal NodeDecomposition Temperature (°C)Hydrolytic StabilityReference
Aluminum Fumarate (A520)Al~350Stable in water and various solvents[1](--INVALID-LINK--)
MIL-53(Al)-FumAl>350High hydrothermal stability[2](--INVALID-LINK--)
MIL-88A(Fe)-FumFe~270-300Moderate stability, sensitive to prolonged water exposure[3](--INVALID-LINK--)
MOF-801 (Zr-fumarate)Zr~450High thermal and chemical stability[4](--INVALID-LINK--)

Note: Decomposition temperatures are typically determined by Thermogravimetric Analysis (TGA) and can vary based on the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols for Stability Assessment

The stability of MOFs is evaluated through a combination of techniques that probe their structural integrity and porosity after exposure to thermal or chemical stress.

Start As-Synthesized MOF Stress Thermal or Chemical Stress (e.g., Heating, Solvent Immersion) Start->Stress PXRD Powder X-Ray Diffraction (PXRD) - Assess crystallinity and phase purity Stress->PXRD TGA Thermogravimetric Analysis (TGA) - Determine thermal decomposition temperature Stress->TGA GasAdsorption Gas Adsorption (e.g., N2 at 77K) - Measure BET surface area and pore volume Stress->GasAdsorption Analysis Comparative Analysis of Pre- and Post-Stress Data PXRD->Analysis TGA->Analysis GasAdsorption->Analysis

Figure 2. General experimental workflow for MOF stability assessment.
Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the MOF.

  • Methodology: A small sample of the activated MOF is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss, after the removal of residual solvent, is considered the decomposition temperature.

Powder X-Ray Diffraction (PXRD)
  • Objective: To assess the crystallinity and structural integrity of the MOF before and after exposure to chemical or thermal stress.

  • Methodology: The PXRD pattern of the as-synthesized MOF is recorded. The MOF is then subjected to the desired stress condition (e.g., immersion in water for 24 hours). After the stress test, the MOF is recovered, dried, and its PXRD pattern is recorded again. A comparison of the two patterns reveals any changes in crystallinity, such as peak broadening, loss of peak intensity, or the appearance of new peaks, which would indicate structural degradation.

Gas Adsorption Analysis
  • Objective: To quantify the porosity (BET surface area and pore volume) of the MOF and assess its retention after stress.

  • Methodology: The MOF sample is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. A nitrogen adsorption-desorption isotherm is then measured at 77 K. The BET (Brunauer-Emmett-Teller) theory is applied to the adsorption data to calculate the specific surface area. The experiment is repeated on a sample that has been subjected to a stability test to determine the extent of porosity loss.

Comparative Analysis and Outlook

The available evidence strongly suggests that fumarate is a superior linker to maleate for the construction of stable MOFs. The linear and rigid nature of fumarate facilitates the formation of robust, highly crystalline frameworks with predictable topologies. In contrast, the cis-conformation of maleate is expected to introduce significant steric strain and geometric frustration during the self-assembly process, likely resulting in amorphous materials or frameworks with low crystallinity and poor stability.

The lack of reported stable, porous MOFs based on maleate linkers in the literature further supports this hypothesis. Researchers aiming to develop highly stable MOFs for applications such as drug delivery, catalysis, and gas separation should prioritize the use of fumarate and other linear dicarboxylate linkers.

Future research could focus on overcoming the challenges associated with using cis-isomers like maleate. This might involve the use of co-linkers to alleviate strain or the exploration of non-traditional synthesis methods. However, for applications demanding high thermal and chemical robustness, fumarate-based MOFs remain the clear choice.

References

Safety Operating Guide

Navigating the Safe Disposal of Butenedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of butenedioate and its isomers, fumarate and maleate, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound compounds, ensuring the safety of laboratory personnel and the protection of the environment.

Core Principles of this compound Disposal

This compound compounds, including their various salt and ester forms, should be treated as hazardous waste. The following principles form the foundation of safe disposal practices:

  • Avoid Improper Disposal : Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][2] This can lead to environmental contamination and potential harm to public health.

  • Professional Disposal is Key : The recommended method for disposing of this compound waste is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][3] This should be arranged through your institution's Environmental Health and Safety (EHS) department or a specialized waste disposal company.

  • Adherence to Regulations : All disposal activities must comply with federal, state, and local regulations.[1][2] It is crucial to consult with your institution's EHS department to ensure full compliance.

Step-by-Step Disposal Procedures

A systematic approach is necessary for the safe handling and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste : Collect all solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[1] This includes:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies like weigh boats, spatulas, and pipette tips.[2]

  • Liquid Waste : If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container.[1] Do not mix with incompatible waste streams.

2. Container Management:

  • Proper Containers : Use containers that are in good condition, have a secure, tight-fitting lid, and are approved by your institution's EHS department.[1]

  • Accurate Labeling : As soon as waste is added, attach a completed hazardous waste label to the container. The label must include:

    • The full chemical name (e.g., "Sodium Maleate Waste"). Do not use abbreviations.[1]

    • An indication that it is "Hazardous Waste."

    • The names of all chemical constituents, including solvents, and their estimated concentrations.[1]

    • The date the container was started.[1]

  • Empty Containers : A container that has held this compound is not considered empty until it has been triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

3. Storage and Collection:

  • Designated Storage : Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.[1]

  • Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated.[4] Keep containers away from incompatible materials to prevent dangerous reactions.

  • Scheduled Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Provide all necessary information about the waste to the EHS personnel.

Spill Response

In the event of a this compound spill, the following steps should be taken:

  • Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[6] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]

  • Containment : For dry spills, carefully sweep the material and transfer it to a suitable container for disposal.[3] Avoid generating dust.[4] For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spill.[5]

  • Cleanup : Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.[5] Wash the spill area with soap and water.

  • Reporting : Report the spill to your institution's EHS department.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly defined and are highly dependent on local regulations, the following table summarizes general handling and safety information.

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves (rubber, neoprene, or nitrile), safety goggles or glasses, and a laboratory coat should be worn.[3]
First Aid - Eye Contact Immediately flush eyes with flowing water for at least 15 minutes and seek medical attention.[3]
First Aid - Skin Contact Flush the affected area with water, then wash with soap and water.[3]
First Aid - Inhalation Move the exposed individual to fresh air. Administer oxygen if needed and call a physician.[3]
Extinguishing Media For fires involving this compound, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Butenedioate_Disposal_Workflow start This compound Waste Generated spill Is there a spill? start->spill is_solid Is the waste solid? solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste No container_full Is the container full? solid_waste->container_full liquid_waste->container_full spill->is_solid No spill_procedure Follow spill cleanup procedure: 1. Wear appropriate PPE. 2. Contain the spill. 3. Collect contaminated material   for hazardous disposal. spill->spill_procedure Yes spill_procedure->is_solid container_full->start No seal_and_store Securely seal the container and store in a designated satellite accumulation area. container_full->seal_and_store Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. seal_and_store->contact_ehs end Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Butenedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling Butenedioate and its Isomers (Maleate and Fumarate)

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Risk Assessment

This compound and its isomers, such as maleate, can pose significant health risks. Asenapine Maleate, for example, is toxic if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1]. Due to the potential hazards, a thorough risk assessment should be conducted before any handling activities.

Summary of Potential Hazards:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Can cause skin irritation or severe burns[1][2].

  • Eye Damage/Irritation: Can cause serious eye irritation or damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

Body Part Recommended Protection Rationale & Specifications
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood. Use in a fume hood is the primary control[1].
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double gloving is recommended.Provides protection against skin contact. Gloves should be inspected before use and changed immediately if contaminated[1][2].
Eyes/Face Safety goggles and/or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for splash protection[1][2].
Body Laboratory coat or work uniform. Additional garments like sleevelets, aprons, or disposable suits may be necessary.Protects skin and personal clothing from spills and contamination[1][2].
Feet Closed-toe shoes.Protects feet from accidental spills[3].
Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed in a controlled environment, adhering to the following procedural steps.

3.1. Engineering Controls:

  • Ventilation: All handling, weighing, and solution preparation should be conducted inside a certified chemical fume hood to control dust and aerosols[1][2].

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly[1][2].

3.2. Handling Procedure:

  • PPE Inspection: Before commencing work, inspect all PPE for any signs of damage or wear and replace if necessary[2].

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation[1]. Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

4.1. Waste Collection:

  • Designate a specific, leak-proof, and clearly labeled container for this compound waste. The container must be compatible with the chemical[4][5].

  • Label the container with "Hazardous Waste" and the full chemical name[4].

4.2. Spill Management:

  • Evacuate personnel from the immediate area[1].

  • Wear all required PPE, including respiratory protection[1].

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand)[1][4].

  • Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal[1][4].

  • Clean the spill area thoroughly with soap and water[1].

  • Prevent spilled material from entering drains or waterways[1].

4.3. Final Disposal:

  • All this compound waste and contaminated materials should be disposed of as hazardous chemical waste through a licensed waste disposal contractor or the institution's Environmental Health and Safety (EHS) department[4].

  • Empty containers that held this compound should also be treated as hazardous waste[4].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Decision_Workflow This compound Handling: PPE Decision Workflow cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment base_ppe Standard PPE: - Lab Coat - Closed-toe Shoes risk_assessment->base_ppe is_splash_risk Potential for Splash? is_inhalation_risk Potential for Inhalation of Dust/Aerosol? is_splash_risk->is_inhalation_risk No face_protection Additional Face Protection: - Face Shield is_splash_risk->face_protection Yes fume_hood Work in Fume Hood is_inhalation_risk->fume_hood Yes proceed Proceed with Handling is_inhalation_risk->proceed No hand_protection Hand Protection: - Chemical-resistant gloves - Double gloving recommended base_ppe->hand_protection eye_protection Eye Protection: - Safety Goggles hand_protection->eye_protection eye_protection->is_splash_risk face_protection->is_inhalation_risk respiratory_protection Respiratory Protection: - NIOSH-approved Respirator respiratory_protection->proceed fume_hood->respiratory_protection If fume hood is unavailable or exposure limits exceeded fume_hood->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.